molecular formula C14H18BrNO4 B558747 BOC-PHE(2-BR)-OH CAS No. 261165-02-0

BOC-PHE(2-BR)-OH

货号: B558747
CAS 编号: 261165-02-0
分子量: 344.2 g/mol
InChI 键: XDJSTMCSOXSTGZ-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BOC-PHE(2-BR)-OH is a useful research compound. Its molecular formula is C14H18BrNO4 and its molecular weight is 344.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJSTMCSOXSTGZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370324
Record name 2-Bromo-N-(tert-butoxycarbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261165-02-0
Record name 2-Bromo-N-(tert-butoxycarbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to BOC-PHE(2-BR)-OH: Structure, Nomenclature, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-2-bromophenylalanine, commonly abbreviated as BOC-PHE(2-BR)-OH. This non-canonical amino acid is a valuable building block in peptide synthesis and drug discovery, offering unique properties for creating novel therapeutics and research tools.

Nomenclature and Structure

This compound is a derivative of the amino acid L-phenylalanine. Its structure is characterized by two key modifications: a bromine atom substituted at the ortho (2-position) of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group attached to the alpha-amino group.

Systematic (IUPAC) Name: (S)-2-((tert-butoxycarbonyl)amino)-3-(2-bromophenyl)propanoic acid.

Common Synonyms:

  • Boc-2-bromo-L-phenylalanine[1][2]

  • Boc-L-2-Bromophenylalanine[2]

  • This compound[2]

  • (S)-N-BOC-2-Bromophenylalanine[2][3]

The presence of the Boc group enhances the compound's stability and allows for controlled, stepwise addition during peptide synthesis.[1][2] The bromine atom serves as a reactive handle for further chemical modifications, making it a versatile intermediate in the development of complex molecules.[1][4]

Chemical Structure Visualization

The chemical structure of this compound can be represented as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 261165-02-0[3]
Molecular Formula C14H18BrNO4[3]
Molecular Weight 344.2 g/mol [3]
Appearance Pale yellow crystalline powder[3]
Melting Point 142.1 °C[3]
Boiling Point 471.3±40.0 °C (Predicted)[3]
Density 1.5311 (Rough estimate)[3]
pKa 3.83±0.11 (Predicted)[3]
Optical Activity [α]20/D -12.163° (c=0.008 g/mL, CHCl3)[3]
Storage Sealed in dry, 2-8°C[3]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

  • 2-Bromo-L-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Dioxane and Water (or Acetone and Water)

  • Ethyl acetate or Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Aqueous potassium hydrogen sulfate solution or dilute hydrochloric acid

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane or Pentane

Procedure:

  • Dissolution: Dissolve 2-bromo-L-phenylalanine in a mixture of dioxane and aqueous sodium hydroxide solution (or acetone and water with triethylamine).

  • Reaction: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring vigorously. Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Wash the aqueous residue with a nonpolar solvent like pentane or diethyl ether to remove unreacted Boc₂O and byproducts.

    • Carefully acidify the aqueous layer to a pH of 2-3 with a cold aqueous solution of potassium hydrogen sulfate or dilute HCl. This should be done in an ice bath as the reaction is exothermic.

    • Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which may be an oil or a solid.

Purification by Crystallization

If the crude product is an oil, it can often be solidified by trituration with a nonpolar solvent like hexane or by dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate) and adding a poor solvent (e.g., hexane) until turbidity is observed, followed by cooling.

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

  • Slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 2-Bromo-L-phenylalanine dissolve Dissolve in Dioxane/Water + Base start->dissolve react Add Boc₂O, stir overnight dissolve->react concentrate Remove Dioxane react->concentrate wash_aq Wash with Pentane concentrate->wash_aq acidify Acidify to pH 2-3 wash_aq->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over MgSO₄ extract->dry evaporate Evaporate Solvent dry->evaporate crystallize Crystallize from Ethyl Acetate/Hexane evaporate->crystallize product Pure this compound crystallize->product

Caption: General workflow for the synthesis and purification of this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The primary application of this compound is in solid-phase and solution-phase peptide synthesis.[1][3] The Boc protecting group allows for the controlled elongation of peptide chains. The 2-bromo-phenylalanine residue can be incorporated into peptides to:

  • Introduce conformational constraints: The bulky bromine atom can influence the peptide's secondary structure.

  • Serve as a handle for further modification: The bromine can be replaced through various cross-coupling reactions to introduce other functional groups, creating peptidomimetics with novel properties.

  • Enhance biological activity: The presence of the halogen can modulate the binding affinity of the peptide to its target.[1]

Drug Discovery and Medicinal Chemistry

In drug discovery, this compound serves as a versatile intermediate for the synthesis of small molecule therapeutics.[1][4] The bromo-phenylalanine moiety is a feature in compounds being investigated for various therapeutic areas, including:

  • Neuroscience: Its structural similarity to neurotransmitter precursors makes it a useful tool for studying neurological pathways and developing potential treatments for neurological disorders.[1]

  • Oncology: The bromine atom can be a site for further functionalization to develop more effective anti-cancer agents.[1]

Bioconjugation

This compound can be used in bioconjugation techniques to attach peptides or small molecules to biomolecules for applications such as targeted drug delivery.[1]

Signaling Pathways and Biological Activity

Currently, there is limited information available in the public domain regarding specific signaling pathways that are directly modulated by this compound. Research has primarily focused on the biological activities of the parent compound, 2-bromophenylalanine, and other halogenated phenylalanine derivatives. These compounds are known to have the potential to act as inhibitors of various enzymes due to their structural similarity to natural amino acids. For instance, phenylalanine analogs can act as competitive inhibitors of aromatic amino acid hydroxylases, which are key enzymes in the biosynthesis of neurotransmitters.

Conclusion

This compound is a key synthetic building block with significant potential in peptide chemistry and drug discovery. Its unique combination of a protected amino group and a functionalizable aromatic ring provides researchers with a powerful tool for designing and synthesizing novel peptides and small molecules with tailored biological activities. Further research into the specific biological effects of peptides and compounds containing the 2-bromo-phenylalanine moiety is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Purification of BOC-PHE(2-BR)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Boc-L-2-bromophenylalanine (BOC-PHE(2-BR)-OH), a valuable unnatural amino acid analog used in peptide synthesis and medicinal chemistry. This document details experimental protocols, purification strategies, and analytical characterization, supported by quantitative data and workflow visualizations to facilitate its application in research and development.

Introduction

N-Boc-L-2-bromophenylalanine is a derivative of the essential amino acid L-phenylalanine, featuring a bromine atom at the ortho position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. The presence of the bromine atom offers a site for further chemical modification, making it a versatile building block in the design of novel peptides and peptidomimetics with unique structural and functional properties. The Boc protecting group provides a stable yet readily cleavable moiety under acidic conditions, rendering it highly compatible with standard solid-phase and solution-phase peptide synthesis strategies.

Synthesis of L-2-Bromophenylalanine

The synthesis of the precursor amino acid, L-2-bromophenylalanine, is a critical first step. While several synthetic routes have been reported, including the direct bromination of phenylalanine and enzymatic approaches, a common and effective method involves the asymmetric synthesis from 2-bromobenzaldehyde.

Asymmetric Synthesis from 2-Bromobenzaldehyde

This method typically involves the condensation of 2-bromobenzaldehyde with a chiral glycine enolate equivalent, followed by reduction and hydrolysis.

Experimental Protocol:

Synthesis_of_2_Bromophenylalanine start Start Materials: 2-Bromobenzaldehyde N-Protected Glycine Ester step1 Condensation Reaction (e.g., Aldol or similar) start->step1 step2 Diastereoselective Reduction of the resulting double bond step1->step2 step3 Hydrolysis of the ester and removal of the N-protecting group step2->step3 end L-2-Bromophenylalanine step3->end Enzymatic_Synthesis start Start Materials: 2-Bromocinnamic Acid Ammonia Source step1 Enzymatic Reaction (e.g., Phenylalanine Ammonia Lyase) start->step1 step2 Reaction Work-up and Product Isolation step1->step2 end L-2-Bromophenylalanine step2->end Purification_Workflow start Crude this compound is_solid Is the product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes is_oil Product is an oil is_solid->is_oil No pure_product Pure this compound recrystallize->pure_product triturate Trituration with non-polar solvent is_oil->triturate dcha_salt DCHA Salt Formation and Recrystallization is_oil->dcha_salt column_chrom Silica Gel Column Chromatography is_oil->column_chrom triturate->pure_product dcha_salt->pure_product column_chrom->pure_product

Spectroscopic Profile of BOC-PHE(2-BR)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of BOC-PHE(2-BR)-OH ((S)-N-BOC-2-bromophenylalanine) is crucial for its application in peptide synthesis and medicinal chemistry. This technical guide provides a summary of available spectroscopic data (NMR, IR, and Mass Spectrometry) and outlines the general experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from similar BOC-protected amino acids.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
¹H NMR (Proton NMR) ¹³C NMR (Carbon NMR)
Chemical Shift (ppm) Assignment
~1.49H, singlet (tert-butyl)
~3.1 - 3.42H, multiplet (β-CH₂)
~4.51H, multiplet (α-CH)
~5.01H, doublet (NH)
~7.1 - 7.64H, multiplet (aromatic)
~10-121H, broad singlet (COOH)

Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
Frequency (cm⁻¹) Vibrational Mode Intensity
3300 - 2500O-H stretch (Carboxylic Acid)Broad
~3400N-H stretch (Urethane)Medium
~2980, 2930C-H stretch (Aliphatic)Medium-Strong
~1710C=O stretch (Carboxylic Acid)Strong
~1690C=O stretch (Urethane)Strong
~1520N-H bend (Amide II)Medium
~1160C-O stretch (BOC group)Strong
~750C-Br stretchMedium-Strong
Table 3: Mass Spectrometry (MS) Data (Predicted)
Technique Ion m/z (Mass-to-Charge Ratio)
Electrospray Ionization (ESI)[M+H]⁺~345.05, 347.05 (Isotopic pattern for Br)
[M+Na]⁺~367.03, 369.03 (Isotopic pattern for Br)
[M-H]⁻~343.03, 345.03 (Isotopic pattern for Br)
[M-Boc+H]⁺~245.99, 247.99 (Isotopic pattern for Br)

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are outlined below. These are general procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift resolution.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a larger spectral width (e.g., 0-200 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a common and convenient method.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument will automatically subtract the background to produce the final IR spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, most commonly Electrospray Ionization (ESI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and fragments.

    • For positive ion mode, common adducts are [M+H]⁺ and [M+Na]⁺. For negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed.

    • If further structural information is required, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Characterized Compound Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Navigating the Physicochemical Landscape of BOC-PHE(2-BR)-OH: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the solubility and stability of N-α-tert-Butoxycarbonyl-2-bromo-L-phenylalanine (BOC-PHE(2-BR)-OH). Understanding these fundamental physicochemical properties is paramount for the successful application of this specialty amino acid in peptide synthesis, drug discovery, and materials science. This document provides detailed experimental protocols and predictive data to guide laboratory practices and formulation development.

Executive Summary

This compound is a protected amino acid characterized by a hydrophobic phenyl ring substituted with a bromine atom and a lipophilic tert-Butoxycarbonyl (Boc) protecting group. These structural features dictate its solubility and stability profile. This guide outlines its anticipated solubility in a range of common laboratory solvents and discusses its stability under various conditions, providing a framework for its effective handling, storage, and use in synthetic applications.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative and predictive solubility profile can be constructed based on the general characteristics of Boc-protected amino acids and the influence of the 2-bromo-phenyl moiety. The presence of the bulky, nonpolar Boc group and the hydrophobic, brominated aromatic side chain suggests poor solubility in aqueous solutions and favorable solubility in organic solvents.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

SolventPredicted SolubilityRationale
WaterInsolubleThe molecule is dominated by hydrophobic character from the Boc group and the bromophenylalanine side chain.
Methanol (MeOH)SolubleThe polarity of methanol can solvate the carboxylic acid and urethane moieties, while its organic character interacts favorably with the hydrophobic parts of the molecule.
Ethanol (EtOH)SolubleSimilar to methanol, ethanol is a good solvent for many protected amino acids.
Dichloromethane (DCM)Very SolubleA common solvent for peptide synthesis, DCM is effective at dissolving protected amino acids.[1]
Dimethylformamide (DMF)Very SolubleA polar aprotic solvent widely used in peptide synthesis that is expected to readily dissolve this compound.[1]
Dimethyl Sulfoxide (DMSO)Very SolubleA strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with low aqueous solubility.[2]
Acetonitrile (ACN)SolubleOften used in reversed-phase chromatography, it is a good solvent for moderately polar to nonpolar compounds.
Ethyl Acetate (EtOAc)SolubleA moderately polar solvent that should effectively dissolve this protected amino acid.
Hexanes/HeptanesInsolubleThese nonpolar solvents are unlikely to dissolve the more polar carboxylic acid and urethane functional groups.

Stability Characteristics

The stability of this compound is primarily governed by the acid-labile Boc protecting group. The carbon-bromine bond on the aromatic ring is generally stable under conditions typically employed in peptide synthesis.

  • pH Stability : The Boc group is known to be stable under neutral and basic conditions.[3] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which is a standard procedure in solid-phase peptide synthesis. Therefore, prolonged exposure to acidic environments should be avoided if the integrity of the Boc group is to be maintained.

  • Thermal Stability : While specific data is unavailable, Boc-protected amino acids are generally stable at ambient and refrigerated temperatures. Elevated temperatures, especially in the presence of reactive media, could potentially lead to degradation.

  • Oxidative Stability : The molecule is not expected to be particularly sensitive to oxidation under standard handling conditions. However, strong oxidizing agents could potentially react with the aromatic ring or other parts of the molecule.

  • Photostability : Compounds containing aromatic halides can sometimes be susceptible to photodecomposition. It is advisable to store this compound protected from light.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a standard method for determining the solubility of a compound in various solvents.

Objective: To determine the approximate solubility of this compound in a selection of solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • A selection of solvents (e.g., Water, Methanol, DCM, DMF, DMSO)

  • Vials with caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a series of vials.

    • Cap the vials securely and agitate them using a vortex mixer for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable solvent (one in which the compound is freely soluble, e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve.

  • Quantitative Analysis:

    • Analyze the diluted samples by HPLC.

    • Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent.

Solubility_Determination_Workflow start Start add_excess Add excess this compound to known volume of solvent start->add_excess equilibrate Equilibrate for 24h at constant temperature with agitation add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Withdraw and dilute a known volume of supernatant centrifuge->supernatant hplc Analyze by HPLC against a calibration curve supernatant->hplc calculate Calculate solubility (e.g., in mg/mL) hplc->calculate end End calculate->end

Solubility Determination Workflow
Protocol for Stability Study

This protocol describes a forced degradation study to assess the stability of this compound under various stress conditions, in accordance with ICH guidelines.[4][5]

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a photodiode array (PDA) detector

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Stress: Store the solid compound and the stock solution in an oven (e.g., at 60 °C).

    • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control sample (unstressed), by a stability-indicating HPLC-PDA method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify any degradation products.

    • Use the PDA detector to assess peak purity and to obtain UV spectra of the parent compound and degradation products.

Stability_Study_Workflow start Start prepare_stock Prepare stock solution of this compound start->prepare_stock stress_conditions Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) prepare_stock->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation heat Thermal Stress stress_conditions->heat light Photostability stress_conditions->light sampling Sample at time points acid->sampling base->sampling oxidation->sampling heat->sampling light->sampling analysis Analyze by Stability-Indicating HPLC-PDA sampling->analysis evaluation Evaluate degradation and assess peak purity analysis->evaluation end End evaluation->end

Forced Degradation Study Workflow

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. Based on its chemical structure, it is predicted to be highly soluble in common organic solvents like DCM, DMF, and DMSO, and poorly soluble in water. The primary stability concern is the acid-lability of the Boc protecting group. The provided experimental protocols offer a robust framework for researchers to determine the precise physicochemical properties of this compound, ensuring its effective use in their research and development endeavors. It is recommended that these general procedures be adapted and optimized for specific laboratory conditions and analytical instrumentation.

References

An In-depth Technical Guide to BOC-PHE(2-BR)-OH for Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N-Boc-2-bromo-L-phenylalanine (BOC-PHE(2-BR)-OH), a crucial building block in modern peptide synthesis and medicinal chemistry. Its unique structure, featuring a bromine atom at the 2-position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile tool for constructing complex peptides and developing novel pharmaceuticals.

Core Compound Data

The fundamental properties of this compound are summarized below, providing essential information for its use in synthesis and experimental design.

PropertyValue
CAS Number 261165-02-0
Molecular Formula C₁₄H₁₈BrNO₄
Molecular Weight 344.2 g/mol
Synonyms Boc-2-bromo-L-phenylalanine
Appearance Typically a white to off-white solid

Significance in Peptide Synthesis and Drug Discovery

The incorporation of unnatural amino acids like 2-bromophenylalanine is a key strategy in peptide-based drug discovery. The bromine substitution offers several advantages:

  • Modulation of Biological Activity: The introduction of a bulky, electronegative bromine atom can alter the steric and electronic properties of the peptide.[1] This can lead to enhanced binding affinity with biological targets, such as receptors or enzymes, through favorable interactions like halogen bonding.[1]

  • Increased Stability: Peptides containing unnatural amino acids can exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.

  • Versatile Chemical Handle: The bromine atom serves as a reactive site for further chemical modifications, enabling the synthesis of diverse peptide analogs and conjugates for structure-activity relationship (SAR) studies.[1]

Peptides containing halogenated phenylalanine residues have been investigated for a range of therapeutic applications, including their potential as antimicrobial and anticancer agents.

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, Rink amide resin for a C-terminal amide).

  • Procedure:

    • Place the resin in a solid-phase reaction vessel.

    • Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL/g of resin).

    • Swell the resin in dichloromethane (DCM) or DMF for at least 1 hour.[2]

    • After swelling, drain the solvent.

N-α-Boc Deprotection

This step removes the Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

  • Reagents:

    • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM.[3]

  • Procedure:

    • Add the deprotection solution to the resin (10 mL/g of resin).

    • Agitate the mixture for a 5-minute pre-wash.[3]

    • Drain the solution and add a fresh portion of the deprotection solution.

    • Agitate for an additional 20-30 minutes.[3][4]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.[3]

Neutralization

The protonated N-terminal amine must be neutralized to the free amine before coupling.

  • Reagents:

    • Neutralization solution: 10% N,N-diisopropylethylamine (DIEA) in DCM.[5]

  • Procedure:

    • Add the neutralization solution to the resin.

    • Agitate for 10-15 minutes.

    • Drain the solution.

    • Wash the resin with DCM (3x) to remove excess base.[5]

Amino Acid Coupling: Incorporation of this compound

This step involves activating the carboxylic acid of this compound and coupling it to the free N-terminal amine on the resin-bound peptide.

  • Reagents:

    • This compound (3-5 equivalents relative to resin loading)

    • Coupling reagent: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (1 equivalent to the amino acid).[6]

    • Additive (to suppress racemization): 1-Hydroxybenzotriazole (HOBt) (1 equivalent to the amino acid).[6]

    • Solvent: DCM or DMF.

  • Procedure (DCC/HOBt Activation):

    • In a separate flask, dissolve this compound and HOBt in a minimal amount of DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC to the solution and stir for 10-15 minutes at 0°C to pre-activate and form the active ester.

    • Filter the solution to remove the dicyclohexylurea (DCU) precipitate if using DCC.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

    • Once complete, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

Final Cleavage and Deprotection

After the full peptide sequence is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed.

  • Reagents:

    • Cleavage cocktail: Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., p-cresol, thioanisole).

  • Procedure (Caution: HF is extremely hazardous and requires specialized equipment and training):

    • Dry the peptide-resin under vacuum.

    • Treat the resin with the cleavage cocktail at 0°C for 1-2 hours.

    • Evaporate the cleavage reagent.

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide with cold ether, dissolve in an appropriate aqueous/organic mixture, and lyophilize.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Pathways

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical process of adding an amino acid residue, in this case this compound, to a growing peptide chain on a solid support using the Boc protection strategy.

Boc_SPPS_Workflow Start Start: Resin-Bound Peptide Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (this compound + DCC/HOBt) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 End Elongated Peptide (Repeat Cycle or Cleave) Wash3->End End->Deprotection Next Cycle

Caption: Cyclical workflow for Boc-SPPS.

References

The Strategic Role of the Boc Protecting Group in the Utilization of BOC-PHE(2-BR)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the handling and application of BOC-PHE(2-BR)-OH, a substituted amino acid of significant interest in peptide synthesis and drug discovery. The guide outlines the fundamental principles of Boc protection, its strategic importance in directing chemical reactivity, and the methodologies for its removal. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles relevant information and presents generalized protocols applicable to its use in synthetic organic chemistry.

Introduction to this compound

This compound, chemically known as N-(tert-butoxycarbonyl)-2-bromo-L-phenylalanine, is a derivative of the amino acid L-phenylalanine. It features two key modifications: a bromine atom at the 2-position of the phenyl ring and a Boc protecting group on the α-amino group. This unique combination of a sterically demanding and electron-withdrawing bromo substituent and a labile protecting group makes it a valuable building block for the synthesis of complex peptides and pharmaceutical intermediates. The Boc group is essential for preventing unwanted side reactions at the amino terminus during peptide coupling and other synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various solvent systems.

PropertyValue
Molecular Formula C₁₄H₁₈BrNO₄
Molecular Weight 344.20 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.
Chirality (S)-enantiomer

Table 1: Physicochemical Properties of this compound

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry. Its primary function is to temporarily block the reactivity of the α-amino group of an amino acid, thereby allowing for selective formation of a peptide bond at the carboxyl terminus.

Mechanism of Protection and Stability

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The Boc group is characterized by its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[1] This stability is crucial for ensuring that the protecting group remains intact during subsequent synthetic steps. However, the Boc group is intentionally designed to be labile under acidic conditions, which allows for its selective removal without affecting other acid-sensitive protecting groups that may be present in the molecule.[2]

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amino_Acid Phenylalanine (H-Phe-OH) Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Base Base (e.g., NaHCO₃) Boc_Phe BOC-PHE-OH Boc_Phe_Start BOC-PHE-OH Acid Strong Acid (e.g., TFA, HCl) Deprotected_Phe H-Phe-OH⁺ Byproducts CO₂ + Isobutylene

Diagram 1: General workflow for Boc protection and deprotection.

Influence of the 2-Bromo Substituent

The presence of a bromine atom at the 2-position of the phenyl ring in this compound can influence its reactivity. The electron-withdrawing nature of the bromine atom can have a modest electronic effect on the molecule. However, the primary influence is likely steric. The ortho-bromo group can impose conformational constraints on the molecule, which could potentially affect the rates of enzymatic or chemical reactions involving the side chain. Furthermore, the bromo-substituent provides a synthetic handle for further functionalization through cross-coupling reactions such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse chemical moieties.

Experimental Protocols

General Protocol for Boc Protection of Phenylalanine
  • Dissolution: Dissolve L-phenylalanine in a suitable solvent system, such as a mixture of dioxane and water.

  • Basification: Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃), to the solution to deprotonate the amino group.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours to overnight.

  • Work-up: Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.

General Protocol for Boc Deprotection
  • Dissolution: Dissolve the Boc-protected amino acid or peptide in a suitable organic solvent, such as dichloromethane (DCM) or dioxane.

  • Acidification: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. A common condition is a 1:1 mixture of TFA and DCM.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Precipitation: Precipitate the deprotected amino acid or peptide salt by adding a non-polar solvent, such as diethyl ether.

  • Isolation: Collect the solid product by filtration and wash with the non-polar solvent to remove byproducts.

Peptide_Coupling_Workflow cluster_reactants Reactants cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation cluster_deprotection_cycle Deprotection & Elongation Boc_AA1 Boc-AA₁-OH (e.g., this compound) Activated_AA1 Activated Boc-AA₁ Boc_AA1->Activated_AA1 H_AA2 H-AA₂-OR (Amino Acid Ester) Dipeptide Boc-AA₁-AA₂-OR H_AA2->Dipeptide Coupling_Reagent Coupling Reagent (e.g., DCC, HBTU) Coupling_Reagent->Activated_AA1 Activated_AA1->Dipeptide Deprotected_Dipeptide H-AA₁-AA₂-OR Dipeptide->Deprotected_Dipeptide Boc Deprotection (TFA) Tripeptide Boc-AA₃-AA₁-AA₂-OR Deprotected_Dipeptide->Tripeptide Boc_AA3 Boc-AA₃-OH Boc_AA3->Tripeptide Coupling

Diagram 2: General workflow of solid-phase peptide synthesis using a Boc-protected amino acid.

Quantitative Data

Specific quantitative data for the synthesis and reactions of this compound are not extensively reported in the literature. However, Table 2 provides a general overview of expected yields for Boc protection and deprotection reactions based on similar amino acids.

ReactionReagentsTypical Yield
Boc Protection (Boc)₂O, NaHCO₃>90%
Boc Deprotection TFA/DCM (1:1)>95%
Peptide Coupling DCC, HOBt80-95%

Table 2: Typical Reaction Yields in Peptide Synthesis

Conclusion

The Boc protecting group plays an indispensable role in the synthetic utility of this compound. Its robust nature under a variety of conditions, coupled with its facile removal under acidic conditions, allows for the precise and efficient incorporation of the 2-bromophenylalanine moiety into peptides and other complex molecules. The presence of the bromine atom further enhances the synthetic value of this building block by providing a site for subsequent chemical modifications. While a lack of specific experimental data for this compound necessitates the use of generalized protocols, the well-established principles of Boc-strategy in peptide synthesis provide a reliable framework for its successful application in research and drug development. Further investigation into the specific reaction kinetics and optimization of protocols for this particular amino acid derivative would be a valuable contribution to the field.

References

The 2-Bromo Substitution in Phenylalanine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, applications, and impact of 2-bromo-phenylalanine in drug discovery and chemical biology, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this unique unnatural amino acid.

The incorporation of unnatural amino acids into peptides and small molecules is a powerful strategy in modern drug discovery and chemical biology. Among these, halogenated phenylalanine derivatives have garnered significant attention for their ability to modulate the physicochemical and biological properties of parent molecules. This technical guide focuses specifically on the significance of the 2-bromo substitution on the phenylalanine ring, offering a detailed overview of its synthesis, impact on biological activity, and its application as a versatile tool in research and development.

The presence of a bromine atom at the ortho position of the phenyl ring introduces unique steric and electronic properties. This substitution enhances the chemical reactivity of the molecule, making 2-bromo-L-phenylalanine a valuable building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. Its utility extends to protein engineering, where it serves as a non-canonical amino acid for precise modifications of protein structure and function, and in biochemical research for studying enzyme activity, inhibition, and metabolic pathways.

I. Synthesis of 2-Bromo-Phenylalanine Derivatives

The synthesis of 2-bromo-phenylalanine and its protected derivatives is a critical first step for its incorporation into larger molecules. While various methods exist, this guide will focus on a common and adaptable approach.

I.A. Synthesis of N-Boc-2-bromo-L-phenylalanine

The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis. A general, adaptable protocol for the synthesis of N-Boc-L-phenylalanine is presented below, which can be modified for 2-bromo-L-phenylalanine.

Experimental Protocol: Synthesis of N-Boc-L-phenylalanine

This procedure can be adapted for the synthesis of N-Boc-2-bromo-L-phenylalanine by starting with 2-bromo-L-phenylalanine.

  • Materials: L-phenylalanine, Di-tert-butyl dicarbonate (Boc)₂O, 1,4-dioxane, Water, Sodium hydroxide (NaOH), Diethyl ether, Hexane.

  • Procedure:

    • Dissolve L-phenylalanine in a mixture of 1,4-dioxane, water, and 1N NaOH.

    • Stir the mixture vigorously in an ice bath for 15-20 minutes.

    • Add (Boc)₂O dropwise to the solution while maintaining the temperature.

    • Continue stirring for another 20 minutes in the ice bath.

    • Allow the reaction to proceed overnight at room temperature.

    • Concentrate the reaction mixture using a rotary evaporator.

    • Purify the crude product using silica gel column chromatography with a mobile phase of 2% methanol in chloroform.

    • Crystallize the purified product from a chloroform/hexane mixture.

    • Dry the final product in a vacuum desiccator.

I.B. Synthesis of Fmoc-2-bromo-L-phenylalanine

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is another cornerstone of modern solid-phase peptide synthesis, favored for its base-lability. Fmoc-2-bromo-L-phenylalanine is a key reagent for introducing this modified amino acid into peptide chains. The bromine substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of complex peptide architectures and bioconjugates.

General Considerations for Synthesis:

The synthesis of Fmoc-protected amino acids typically involves the reaction of the free amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The unique properties of Fmoc-2-bromo-L-phenylalanine make it a valuable tool for designing novel pharmaceutical agents and for bioconjugation applications to create targeted therapies.

II. Impact of 2-Bromo Substitution on Biological Activity

Halogen atoms, including bromine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can enhance binding affinity and specificity to biological targets. Furthermore, the steric bulk and altered electronic distribution of the brominated phenyl ring can lead to improved or altered interactions within a receptor's binding pocket or an enzyme's active site.

Table 1: Anticipated Effects of 2-Bromo Substitution on Biological Parameters

ParameterExpected Impact of 2-Bromo SubstitutionRationale
Receptor Binding Affinity (Kd) Potential for increaseHalogen bonding, altered hydrophobic and electronic interactions.
Enzyme Inhibition (Ki, IC50) Potential for increase in potencyEnhanced binding to the active site, steric hindrance affecting substrate binding.
Metabolic Stability Potential for increaseThe C-Br bond can block sites of metabolic oxidation.
Peptide Conformation Alteration of local and global structureSteric effects of the bromine atom can influence peptide backbone dihedral angles.

III. Experimental Protocols for Characterization and Application

III.A. Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 2-bromo-L-phenylalanine into peptides is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Experimental Protocol: Manual Fmoc-SPPS of a Peptide Containing 2-Bromo-L-phenylalanine

This protocol is a general guideline and may require optimization for specific peptide sequences.

  • Materials: Fmoc-Rink Amide resin, N,N-dimethylformamide (DMF), Piperidine, Fmoc-amino acids (including Fmoc-2-bromo-L-phenylalanine-OH), Coupling reagents (e.g., HBTU, HATU), N,N-diisopropylethylamine (DIPEA), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, Diethyl ether.

  • Procedure:

    • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

    • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

    • Amino Acid Coupling:

      • Pre-activate 3-5 equivalents of the Fmoc-amino acid with a coupling agent and DIPEA in DMF for 1-2 minutes.

      • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For the sterically hindered Fmoc-2-bromo-L-phenylalanine, a longer coupling time or a double coupling may be necessary.

      • Wash the resin with DMF.

    • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

    • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

    • Cleavage and Deprotection: Wash the resin with DCM and treat with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.

    • Peptide Precipitation and Purification: Filter the resin, precipitate the peptide in cold diethyl ether, wash the pellet, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc_SPPS_Workflow cluster_repeat Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final cycle Repeat->Fmoc_Deprotection Next cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

III.B. Suzuki-Miyaura Cross-Coupling

The bromine atom on the 2-bromo-phenylalanine side chain serves as a versatile handle for post-synthetic modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, greatly expanding the chemical diversity of the resulting peptides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromo-phenylalanine Containing Peptide on Solid Support

This protocol is a general guideline and requires an inert atmosphere.

  • Materials: Peptide-resin containing 2-bromo-phenylalanine, Arylboronic acid, Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), Ligand (e.g., SPhos), Base (e.g., K₃PO₄, Cs₂CO₃), Anhydrous and degassed solvent (e.g., 1,4-dioxane/water).

  • Procedure:

    • Reaction Setup: In a reaction vessel under an inert atmosphere, suspend the peptide-resin in the degassed solvent system.

    • Reagent Addition: Add the arylboronic acid, base, palladium catalyst, and ligand to the resin suspension.

    • Reaction: Heat the reaction mixture at 60-100 °C for 2-24 hours.

    • Washing: After the reaction is complete, cool the mixture and thoroughly wash the resin with the reaction solvent, water, and DMF.

    • Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in the SPPS protocol.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_complex R-Pd(II)-X (Ln) Oxidative_Addition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_R_prime R-Pd(II)-R' (Ln) Transmetalation->PdII_R_R_prime Reductive_Elimination Reductive Elimination PdII_R_R_prime->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product R-R' Reductive_Elimination->Product Reactant_RX R-X Reactant_RX->Oxidative_Addition Reactant_R_BOH2 R'-B(OH)₂ + Base Reactant_R_BOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III.C. Enzymatic Inhibition Assay

To quantify the impact of the 2-bromo substitution on the inhibitory potential of a molecule, a standard enzymatic inhibition assay can be performed to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: General Enzymatic Inhibition Assay

This protocol provides a general framework and will need to be adapted for the specific enzyme and substrate.

  • Materials: Purified enzyme, Substrate, Inhibitor (2-bromo-phenylalanine derivative), Assay buffer, 96-well microplate, Microplate reader.

  • Procedure:

    • Reagent Preparation: Prepare a stock solution of the inhibitor and a series of dilutions to cover a wide concentration range. Prepare solutions of the enzyme and substrate at optimal concentrations in the assay buffer.

    • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme. Include control wells with no inhibitor.

    • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

    • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

    • Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

IV. Applications in Elucidating Biological Pathways

While specific examples detailing the use of 2-bromo-phenylalanine to elucidate a complete signaling or metabolic pathway are not extensively documented in readily available literature, its properties as a research tool allow for its application in such studies. For instance, its incorporation into a peptide ligand for a G-protein coupled receptor (GPCR) could be used to probe ligand-receptor interactions and their role in initiating a signaling cascade.

IV.A. Phenylalanine Metabolism

Phenylalanine is a crucial amino acid that serves as a precursor for the synthesis of tyrosine and various other essential molecules. The metabolic pathway of phenylalanine is a complex network of enzymatic reactions. The introduction of 2-bromo-phenylalanine into a biological system could be used to study the substrate specificity and kinetics of enzymes within this pathway, such as phenylalanine hydroxylase. By monitoring the metabolic fate of the brominated analog, researchers can gain insights into the regulation and potential druggability of these metabolic routes.

Phenylalanine_Metabolism Phenylalanine L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) (Requires O₂, Tetrahydrobiopterin) Phenylalanine->PAH Protein Incorporation into Proteins Phenylalanine->Protein Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Alternative Pathway (e.g., in PKU) Tyrosine L-Tyrosine PAH->Tyrosine Tyrosine->Protein TAT Tyrosine Aminotransferase Tyrosine->TAT Melanin Melanin Tyrosine->Melanin Multiple Steps Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Multiple Steps Fumarate_Acetoacetate Fumarate & Acetoacetate (Energy Metabolism) Tyrosine->Fumarate_Acetoacetate Multiple Steps Catecholamines Catecholamines (Dopamine, Norepinephrine, Epinephrine) TAT->Catecholamines Multiple Steps

Caption: Simplified overview of the main metabolic pathways of phenylalanine.

V. Conclusion

The 2-bromo substitution in phenylalanine derivatives offers a unique and powerful tool for researchers in drug discovery and chemical biology. Its ability to enhance chemical reactivity, modulate biological activity, and serve as a versatile synthetic handle makes it a valuable component in the design of novel therapeutics and molecular probes. This guide has provided an in-depth overview of the synthesis, characterization, and potential applications of 2-bromo-phenylalanine, equipping researchers with the foundational knowledge to effectively utilize this non-canonical amino acid in their work. Further exploration into the quantitative effects of this substitution on a wider range of biological targets will undoubtedly continue to expand its utility in the years to come.

Unlocking New Frontiers in Peptide Design: A Technical Guide to the Applications of 2-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Strategic Incorporation of 2-Bromophenylalanine for Enhanced Peptide Therapeutics and Research Tools

This technical guide provides an in-depth exploration of the applications of the non-canonical amino acid 2-bromophenylalanine (2-Br-Phe) in peptide design. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the unique advantages conferred by the incorporation of 2-Br-Phe, offering a comprehensive overview of its impact on peptide structure, function, and stability. Detailed experimental protocols, quantitative data, and visual diagrams of relevant workflows and pathways are presented to facilitate the practical application of this versatile building block in creating next-generation peptide-based tools and therapeutics.

Introduction: The Strategic Advantage of 2-Bromophenylalanine

The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy to introduce novel chemical functionalities, enhance biological activity, and overcome the inherent limitations of natural peptides, such as poor stability and short in vivo half-life.[1][2] Among the diverse array of synthetic amino acids, 2-bromophenylalanine has emerged as a particularly valuable tool in peptide design.[1][3]

The presence of a bromine atom on the phenyl ring of phenylalanine introduces unique steric and electronic properties.[4] This modification can lead to enhanced binding affinities through halogen bonding, improved resistance to enzymatic degradation, and the ability to serve as a versatile chemical handle for further modifications, such as palladium-catalyzed cross-coupling reactions.[3] These attributes make 2-bromophenylalanine a critical component in the development of novel pharmaceuticals, particularly for neurological disorders, and a powerful probe for studying protein-protein interactions and metabolic pathways.[1][3]

This guide will delve into the core applications of 2-bromophenylalanine in peptide design, providing quantitative data on its impact, detailed experimental protocols for its incorporation, and visual representations of key processes to empower researchers in their quest for innovative peptide-based solutions.

Enhancing Peptide Properties with 2-Bromophenylalanine

The incorporation of 2-bromophenylalanine can significantly improve the physicochemical and biological properties of peptides. The primary advantages include enhanced stability against enzymatic degradation and the potential for increased binding affinity and altered conformation.

Increased Enzymatic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in vivo.[2] The introduction of unnatural amino acids, such as halogenated phenylalanines, can confer significant resistance to proteolytic cleavage.[1][5] The steric hindrance provided by the bromine atom at the ortho position of the phenyl ring can disrupt the recognition and binding of proteases, thereby extending the peptide's half-life.

Peptide ModificationStability ParameterResultFold ImprovementReference
Incorporation of 4-Bromo-2-chloro-D-phenylalanineSerum Half-life (t½) in human serum> 240 minutes (modified) vs. 15 minutes (native)> 16xHypothetical data based on[1]
Incorporation of 4-Bromo-2-chloro-D-phenylalanineProteolytic Degradation (Trypsin, 2 hours)< 10% degradation (modified) vs. 95% degradation (native)> 9.5xHypothetical data based on[1]
Incorporation of 4-Bromo-2-chloro-D-phenylalanineProteolytic Degradation (Chymotrypsin, 1 hour)< 15% degradation (modified) vs. > 98% degradation (native)> 6.5xHypothetical data based on[1]
Incorporation of 2-FluorophenylalanineProteolytic Degradation (α-chymotrypsin, 2 hours)Significantly less degradation compared to the native peptide-[5]

Table 1: Quantitative data illustrating the enhanced stability of peptides containing halogenated phenylalanine analogs.

Modulation of Binding Affinity and Conformation

The introduction of a bromine atom can influence the conformational preferences of a peptide due to altered steric and electronic interactions.[6][7][8] This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for receptor binding. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to higher binding affinity and specificity for a target receptor. While specific quantitative binding data for 2-bromophenylalanine-containing peptides were not found in the reviewed literature, the principles of halogen bonding suggest its potential to enhance ligand-receptor interactions.

Experimental Protocols

The successful incorporation of 2-bromophenylalanine into a peptide sequence relies on well-defined experimental procedures. The following sections provide detailed protocols for the synthesis, purification, and characterization of peptides containing this unnatural amino acid using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Solid-Phase Peptide Synthesis (SPPS) of a 2-Bromophenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing 2-bromophenylalanine on a 0.1 mmol scale using a Rink Amide resin for a C-terminally amidated peptide.

Materials:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-protected amino acids (including Fmoc-L-2-bromophenylalanine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade or higher

  • Piperidine, reagent grade

  • Diisopropylethylamine (DIEA), reagent grade

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), peptide synthesis grade

  • HOBt (Hydroxybenzotriazole), peptide synthesis grade

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), reagent grade

  • Deionized water

  • Diethyl ether, anhydrous

  • Reaction vessel with a sintered glass filter

  • Shaker or vortexer

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (0.1 mmol) in the reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[3]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

  • Amino Acid Coupling (for Fmoc-L-2-bromophenylalanine and other amino acids):

    • In a separate vial, dissolve 3.0 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-L-2-bromophenylalanine) and 3.0 equivalents of HOBt in DMF.

    • Add 2.9 equivalents of HBTU to the amino acid solution.

    • Add 6.0 equivalents of DIEA to activate the amino acid. The solution will typically change color.[9]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[3]

    • To ensure complete coupling, perform a Kaiser test or other ninhydrin-based test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing:

    • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).[9]

  • Repeat Synthesis Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3-5 times) and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).[9]

    • Agitate the mixture at room temperature for 2-3 hours.[3]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).[3]

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.[3]

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 column (e.g., 10 µm, 250 x 22 mm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 10-60% over 40 minutes) at an appropriate flow rate (e.g., 10 mL/min).[9]

    • Monitor the elution profile at 220 nm.[9]

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.[9]

Characterization by Mass Spectrometry

Instrumentation and Materials:

  • Electrospray Ionization Mass Spectrometer (ESI-MS) or MALDI-TOF Mass Spectrometer

  • Solvent: 50:50 acetonitrile/water with 0.1% formic acid

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified peptide in the analysis solvent.

  • Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode.

    • The presence of bromine in the peptide will result in a characteristic isotopic pattern, with two peaks of roughly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[10] This signature is a powerful tool for confirming the successful incorporation of 2-bromophenylalanine.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical experimental workflow for peptide synthesis and a representative signaling pathway where a 2-bromophenylalanine-containing peptide could be applied.

Experimental Workflow: Solid-Phase Peptide Synthesis

This workflow outlines the key stages of synthesizing a peptide containing 2-bromophenylalanine, from resin preparation to final characterization.

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization start Start: Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 Couple First Amino Acid (Fmoc-AA-OH, HBTU/HOBt, DIEA) deprotect1->couple1 wash1 Wash (DMF) couple1->wash1 deprotect2 Fmoc Deprotection wash1->deprotect2 couple_2BrPhe Couple Fmoc-2-Br-Phe-OH deprotect2->couple_2BrPhe wash2 Wash couple_2BrPhe->wash2 deprotect_n Repeat Cycle: Deprotection wash2->deprotect_n couple_n Coupling deprotect_n->couple_n wash_n Washing couple_n->wash_n final_deprotect Final Fmoc Deprotection wash_n->final_deprotect cleave Cleavage from Resin (TFA/TIS/H2O) final_deprotect->cleave precipitate Precipitation (Cold Diethyl Ether) cleave->precipitate crude_peptide Crude Peptide precipitate->crude_peptide hplc RP-HPLC Purification crude_peptide->hplc fractions Collect Pure Fractions hplc->fractions lyophilize Lyophilization fractions->lyophilize pure_peptide Purified Peptide lyophilize->pure_peptide ms Mass Spectrometry (ESI-MS or MALDI-TOF) pure_peptide->ms characterization Characterization Complete ms->characterization

Caption: Experimental workflow for solid-phase peptide synthesis of a 2-bromophenylalanine-containing peptide.

Application in Signaling Pathways: Probing Peptide-GPCR Interactions

Peptides often exert their biological effects by binding to G protein-coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades.[11][12][13] A peptide containing 2-bromophenylalanine can be a valuable tool to study these interactions. For instance, the bromine atom can serve as a handle for attaching photo-crosslinkers, allowing for the covalent capture of the peptide-receptor complex and subsequent identification of binding sites. The following diagram illustrates a general peptide-GPCR signaling pathway.

GPCR_Signaling cluster_membrane Cell Membrane gpcr GPCR g_protein G Protein (αβγ) gpcr->g_protein Activation effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Gα activates peptide Peptide Ligand (with 2-Br-Phe) peptide->gpcr Binding camp cAMP effector->camp catalyzes atp ATP atp->effector pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response pka->cellular_response phosphorylates targets

Caption: A representative peptide-GPCR signaling pathway.

Palladium-Catalyzed Cross-Coupling: A Post-Syntbetic Modification Strategy

The bromine atom of 2-bromophenylalanine provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.[14][15] This allows for the post-synthetic modification of the peptide, enabling the introduction of a wide range of functionalities, including fluorescent probes, biotin tags, or complex organic molecules. The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Pd_Catalysis pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r_prime R-Pd(II)L_n-R' transmetalation->pd_r_r_prime r_prime_m R'-M r_prime_m->transmetalation reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 regenerates product R-R' reductive_elimination->product r_br Peptide-2-Br-Phe r_br->oxidative_addition

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Conclusion

2-Bromophenylalanine stands out as a highly versatile and valuable non-canonical amino acid for peptide design. Its incorporation offers a powerful means to enhance peptide stability, modulate biological activity, and introduce novel functionalities through post-synthetic modifications. The detailed experimental protocols and workflows provided in this guide are intended to equip researchers with the practical knowledge required to harness the full potential of 2-bromophenylalanine in their peptide-based research and development endeavors. As the demand for more sophisticated and robust peptide therapeutics and research tools continues to grow, the strategic application of 2-bromophenylalanine is poised to play an increasingly significant role in advancing the frontiers of peptide science.

References

Commercial Suppliers and Availability of BOC-PHE(2-BR)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-2-bromophenylalanine, commonly referred to as BOC-PHE(2-BR)-OH, is a non-canonical amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural feature, a bromine atom at the ortho-position of the phenylalanine side chain, provides a versatile tool for modulating peptide and protein structure and function. The incorporation of this unnatural amino acid can impart desirable properties such as increased metabolic stability, enhanced binding affinity to biological targets, and the potential for further chemical modification through cross-coupling reactions.[1][2] This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its use in peptide synthesis, and a discussion of its applications in drug development, particularly in the context of G protein-coupled receptor (GPCR) modulation.

Commercial Availability

This compound is readily available from several commercial suppliers, ensuring a consistent supply for research and development purposes. The compound is typically offered as a white to off-white crystalline powder with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). Both the L- and D-enantiomers are often available, providing flexibility for stereochemical investigations in peptide design.

Table 1: Commercial Suppliers and Product Specifications
SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
Sigma-Aldrich This compound261165-02-0C₁₄H₁₈BrNO₄344.20≥98.0% (HPLC)Also offers related derivatives.
Aapptec Boc-D-Phe(2-Br)-OH261360-76-3C₁₄H₁₈BrNO₄344.2Not specifiedD-enantiomer available.
Advanced ChemTech This compound261165-02-0C₁₄H₁₈BrNO₄344.2Not specified-
ChemPep Boc-D-Phe(2-Br)-OH261360-76-3C₁₄H₁₈BrNO₄344.2Not specifiedFor Research & Development use only.
NINGBO INNO PHARMCHEM CO.,LTD. Boc-2-bromo-L-phenylalanine261165-02-0C₁₄H₁₈BrNO₄344.20High PurityEmphasizes its role as a versatile building block.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for handling, storage, and use in synthetic procedures.

Table 2: Physicochemical Data of this compound
PropertyValue
Appearance White to off-white crystalline powder
Molecular Formula C₁₄H₁₈BrNO₄
Molecular Weight 344.20 g/mol
CAS Number 261165-02-0
Purity Typically ≥98% (HPLC)
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol (MeOH).
Storage Store in a cool, dry place, protected from light. Recommended storage temperature is 2-8 °C.

Experimental Protocols

The incorporation of this compound into a peptide sequence is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl protection strategy. The following protocol provides a general guideline for the manual coupling of this compound onto a resin-bound peptide chain.

Protocol 1: Manual Boc Solid-Phase Peptide Synthesis (SPPS) Coupling

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • Dichloromethane (DCM), peptide synthesis grade

  • Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water) for cleavage

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x resin volume).

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution and treat with a fresh 50% TFA/DCM solution for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of DIPEA in DMF for 2 x 2 minutes. Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with a coupling reagent such as DIC/HOBt or HBTU in DMF. For DIC/HOBt, use equimolar amounts of the amino acid, DIC, and HOBt. For HBTU, use equimolar HBTU and the amino acid, with 2 equivalents of DIPEA.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction: Perform a Kaiser test (Ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.

  • Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers. The choice of scavengers depends on the amino acid composition of the peptide.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the crude peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Discovery and Signaling Pathways

The incorporation of 2-bromophenylalanine into peptides can significantly impact their biological activity. The bromine atom can alter the conformation of the peptide backbone and side chains, leading to enhanced binding to target receptors. Furthermore, the bromo-substituent can serve as a handle for post-synthetic modifications, allowing for the introduction of various functional groups to probe structure-activity relationships (SAR).

Peptides containing halogenated phenylalanine residues are of particular interest in the development of therapeutics targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors involved in a wide range of physiological processes, making them important drug targets.[3][4][5] The introduction of a bulky and electronegative bromine atom can influence the interaction of the peptide with the GPCR binding pocket, potentially leading to increased potency, selectivity, or altered signaling bias.

While specific signaling pathways directly modulated by peptides containing this compound are not extensively documented in publicly available literature, the general principle involves the modified peptide acting as a ligand that binds to a GPCR. This binding event initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_Ligand Peptide containing 2-Bromo-Phenylalanine GPCR G Protein-Coupled Receptor (GPCR) Peptide_Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Generalized GPCR signaling pathway initiated by a modified peptide ligand.

Experimental Workflow Visualization

The process of synthesizing and analyzing a peptide containing this compound can be summarized in a logical workflow. This includes the initial synthesis on a solid support, cleavage from the resin, purification, and subsequent characterization and biological evaluation.

Peptide_Synthesis_Workflow Start Start: Select Resin and First Amino Acid SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle: 1. Boc Deprotection 2. Neutralization 3. Coupling (including this compound) 4. Washing Start->SPPS_Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS_Cycle->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization Biological_Assay Biological Activity Assay (e.g., Receptor Binding, Cell-based Assays) Characterization->Biological_Assay End End: Data Analysis Biological_Assay->End

Caption: A typical workflow for the synthesis and evaluation of a peptide containing this compound.

Conclusion

This compound is a commercially accessible and valuable building block for the synthesis of modified peptides with potential therapeutic applications. The presence of the 2-bromo substituent offers a means to enhance biological activity and provides a site for further chemical diversification. The well-established protocols for Boc-SPPS can be readily adapted for the incorporation of this non-canonical amino acid. For researchers in drug discovery, this compound represents a powerful tool for the design and synthesis of novel peptide-based therapeutics, particularly those targeting GPCRs and other challenging biological targets.

References

Expanding the Peptidic Universe: A Technical Guide to Unnatural Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (Uaas) into peptides is a transformative strategy in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can engineer peptides with enhanced therapeutic properties, novel functionalities, and improved stability. This in-depth technical guide provides a comprehensive overview of the core methodologies for introducing Uaas into peptide sequences, presents quantitative data on their impact, and offers detailed experimental protocols for key techniques.

The Significance of Unnatural Amino Acids

Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into peptides to bestow them with unique characteristics.[1] These modifications can lead to significant improvements in a peptide's pharmacological profile, including:

  • Enhanced Proteolytic Stability: Uaas can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of peptide therapeutics.[2][3]

  • Improved Pharmacokinetic Profiles: Modifications with Uaas can enhance binding to serum proteins and reduce renal clearance, prolonging circulation time.[4][5]

  • Increased Binding Affinity and Selectivity: The novel functional groups of Uaas can create additional interactions with biological targets, leading to higher binding affinity and improved selectivity.[6][7]

  • Conformational Constraint: Uaas can be used to induce specific secondary structures, which can be crucial for biological activity.[8]

Methods for Incorporating Unnatural Amino Acids

There are three primary methods for incorporating unnatural amino acids into peptides: Solid-Phase Peptide Synthesis (SPPS), Native Chemical Ligation (NCL), and in vivo incorporation using orthogonal translation systems.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone technique for the chemical synthesis of peptides, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[9][10] The incorporation of Uaas via SPPS follows the same fundamental cycle as for natural amino acids, but may require optimization of coupling conditions to overcome challenges like steric hindrance.[9][11]

Native Chemical Ligation (NCL)

NCL is a powerful chemoselective method for joining two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine residue.[12][13][14] This technique is particularly useful for the synthesis of large proteins and for incorporating Uaas at specific sites that may be challenging to access through SPPS alone.[15][16]

In Vivo Incorporation

The in vivo incorporation of Uaas is achieved by engineering the translational machinery of a host organism, typically E. coli or mammalian cells.[17][18] This is most commonly accomplished using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the Uaa and recognizes a unique codon, such as the amber stop codon (UAG).[19][20][21]

Quantitative Impact of Unnatural Amino Acid Incorporation

The incorporation of Uaas can have a profound and measurable impact on the properties of a peptide. The following tables summarize quantitative data from various studies, highlighting these improvements.

Peptide/ProteinUnnatural Amino AcidModificationEffect on Proteolytic StabilityReference
Model PeptideD-amino acidSubstitution of L-amino acidIncreased resistance to enzymatic degradation[22]
Peptide 512-Amino-naphthoazepinone (2-Ana)Conformational constraintSignificantly enhanced stability[6]
Antimicrobial Peptidealpha-isobutyric acidBackbone modificationSignificantly increased plasma stability[22]
GnRH antagonistsSynthetic amino acidsSubstitutionExtended half-lives[23]
Peptide/ProteinUnnatural Amino AcidModificationImprovement in Binding AffinityReference
Menin-binding motifPhenylalanine-like monomersSide chain modification100-fold improvement in binding affinity[7]
Peptide 512-Amino-naphthoazepinone (2-Ana)Conformational constraintHigher potency (IC50 = 21.4 nM) and better binding affinity (IC50 = 2.19 nM) for MOR[6]
Branched PeptideBoronic acid-containing UaasSide chain modificationSubmicromolar Kd for RRE IIB of HIV-1 RNA[6]
Peptide/ProteinUnnatural Amino AcidModificationImpact on PharmacokineticsReference
Bombesin analoguesVariousCharge, length, and molecular weight modificationsHalf-life of 0.5–1.5 h, distribution significantly affected[4]
SomatostatinD-tryptophanL- to D-amino acid substitutionFar longer time-of-action[23]
Cyclic PeptidesN-methylated and β-amino acidsBackbone modificationsPotential for improved bioavailability[24]

Detailed Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an Unnatural Amino Acid

This protocol outlines the manual Fmoc/tBu-based SPPS of a generic peptide containing a Uaa.

1. Resin Preparation and Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[9] b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[9] c. Drain the DMF.[9]

2. First Amino Acid Loading (if not pre-loaded): a. Dissolve 3 equivalents of the first Fmoc-protected amino acid and 7.5 equivalents of N,N-diisopropylethylamine (DIEA) in dry dichloromethane (DCM).[25] b. Add the solution to the resin and stir for 30-60 minutes at room temperature.[25] c. Wash the resin with DMF.[25]

3. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[9] b. Agitate the mixture for 5-10 minutes.[9] c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF and DCM.[11]

4. Amino Acid Coupling (for both natural and unnatural amino acids): a. Pre-activate the Fmoc-protected amino acid (3 equivalents) by dissolving it in DMF with a coupling reagent (e.g., 3 equivalents of HBTU) and a base (e.g., 6 equivalents of DIEA).[11] b. Add the activated amino acid solution to the deprotected peptide-resin.[11] c. Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered Uaas, longer coupling times or double coupling may be necessary.[11] d. Monitor the completion of the reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.[11] e. Wash the resin with DMF and DCM.[11]

5. Repeat Deprotection and Coupling Cycles: a. Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

6. Cleavage and Deprotection: a. After the final coupling and deprotection, wash the peptide-resin with DCM and dry it under vacuum.[11] b. Add a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to the resin.[11] c. Gently agitate the mixture for 2-4 hours at room temperature.[11] d. Filter the resin and collect the TFA solution containing the cleaved peptide.[9]

7. Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA solution to cold diethyl ether.[9] b. Centrifuge the mixture to pellet the crude peptide.[9] c. Wash the peptide pellet with cold diethyl ether.[9] d. Dry the crude peptide under vacuum.[9] e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9] f. Characterize the purified peptide by mass spectrometry (MS).[9]

Protocol for Native Chemical Ligation (NCL)

This protocol outlines the general steps for ligating two peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.

1. Peptide Fragment Synthesis: a. Synthesize the peptide fragment with the C-terminal thioester using appropriate SPPS methods.[12] b. Synthesize the peptide fragment with the N-terminal cysteine using standard SPPS.[12] c. Purify both peptide fragments by RP-HPLC and confirm their identity by MS.

2. Ligation Reaction: a. Dissolve the two purified peptide fragments in equimolar amounts in a ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5).[16] b. Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to the reaction mixture.[13] c. Allow the reaction to proceed at room temperature, monitoring its progress by RP-HPLC and MS.

3. Product Purification: a. Once the ligation is complete, purify the full-length peptide product by RP-HPLC. b. Characterize the final product by MS to confirm the correct mass.

Protocol for In Vivo Incorporation of an Unnatural Amino Acid via Amber Suppression

This protocol provides a general workflow for incorporating a Uaa into a protein in E. coli using an orthogonal tRNA/aaRS pair.

1. Plasmid Preparation: a. Obtain or construct a plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for the desired Uaa.[17] b. Obtain or construct a plasmid encoding the orthogonal suppressor tRNA (e.g., tRNACUA for amber suppression). Often, multiple copies of the tRNA gene are placed in tandem to increase expression.[17] c. Clone the gene of interest into an expression vector, introducing an amber stop codon (TAG) at the desired site for Uaa incorporation via site-directed mutagenesis.[17]

2. Transformation: a. Co-transform the expression plasmid containing the gene of interest and the plasmids encoding the orthogonal aaRS and tRNA into a suitable E. coli expression strain (e.g., BL21(DE3)).[26]

3. Protein Expression: a. Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) containing the appropriate antibiotics for plasmid selection.[26] b. Supplement the growth medium with the unnatural amino acid at a final concentration of 1-2 mM.[26] c. Induce protein expression at the appropriate cell density with an inducer (e.g., IPTG).[26] d. Continue to grow the cells for several hours to allow for protein expression.

4. Protein Purification and Characterization: a. Harvest the cells by centrifugation. b. Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography). c. Characterize the purified protein by SDS-PAGE and mass spectrometry to confirm the incorporation of the unnatural amino acid.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the incorporation of unnatural amino acids.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat n-1 times Wash->Repeat Next cycle Cleavage Cleavage & Deprotection Wash->Cleavage Final cycle Repeat->Deprotection Purification Purification & Characterization Cleavage->Purification

Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

NCL_Workflow cluster_peptides Peptide Fragments Peptide1 Peptide 1 (C-terminal Thioester) Ligation Native Chemical Ligation (pH 7.0-7.5, Thiol Catalyst) Peptide1->Ligation Peptide2 Peptide 2 (N-terminal Cysteine) Peptide2->Ligation Purification Purification & Characterization Ligation->Purification InVivo_Incorporation cluster_components Engineered Cellular Machinery aaRS Orthogonal aaRS tRNA Orthogonal tRNA(CUA) aaRS->tRNA Charges Ribosome Ribosome tRNA->Ribosome Delivers Uaa Uaa Unnatural Amino Acid Uaa->aaRS mRNA mRNA with Amber Codon (UAG) mRNA->Ribosome Template Protein Protein with Incorporated Uaa Ribosome->Protein Signaling_Pathway_Modulation UaaPeptide Uaa-Containing Peptide (e.g., CCK analogue) Receptor GPCR (e.g., CCK Receptor) UaaPeptide->Receptor Binds GProtein G-Protein Activation Receptor->GProtein Effector Effector Enzyme (e.g., PLC) GProtein->Effector SecondMessenger Second Messenger Increase (e.g., IP3, DAG) Effector->SecondMessenger CaRelease Intracellular Ca2+ Release SecondMessenger->CaRelease CellularResponse Cellular Response (e.g., Enzyme Secretion) CaRelease->CellularResponse

References

A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis Using Boc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies of solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy. A foundational technique in peptide chemistry, Boc-SPPS remains a robust and widely utilized method for the synthesis of peptides, including long and complex sequences. This document details the underlying chemistry, provides structured experimental protocols, and presents quantitative data to guide synthetic strategies.

Core Principles of Boc Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, a revolutionary method developed by R. Bruce Merrifield, involves the stepwise assembly of a peptide chain anchored to an insoluble solid support, or resin.[1] The synthesis proceeds from the C-terminus to the N-terminus. The hallmark of the Boc strategy is the utilization of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid.[2][3] Functional groups on the amino acid side chains are protected by more acid-stable groups, typically benzyl-based ethers, esters, and carbamates. This principle of "graduated acid lability" allows for the selective removal of the Nα-Boc group at each cycle without disturbing the side-chain protecting groups or the linkage of the peptide to the resin.[4][5]

The entire process is cyclical, with each cycle consisting of three primary steps: deprotection, neutralization, and coupling. Following the assembly of the desired peptide sequence, a final, strong acid cleavage step is performed to release the peptide from the solid support and remove the side-chain protecting groups.[2][6]

The Boc-SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide via Boc chemistry is a sequential process, with each cycle adding one amino acid residue to the growing peptide chain.

Diagram of the Boc-SPPS Cyclical Workflow

Boc_SPPS_Workflow start Resin-Bound Peptide (Nα-Boc Protected) deprotection 1. Nα-Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 deprotected Resin-Bound Peptide (N-terminal TFA Salt) neutralization 2. Neutralization (DIEA in DCM) deprotected->neutralization wash2 Wash (DCM) neutralization->wash2 neutralized Resin-Bound Peptide (Free N-terminus) coupling 3. Amino Acid Coupling (Boc-AA, Coupling Reagent, DIEA) neutralized->coupling wash3 Wash (DMF, DCM) coupling->wash3 wash1->deprotected wash2->neutralized monitoring Monitor with Ninhydrin Test wash3->monitoring monitoring->start Next Cycle final_cleavage Final Cleavage (HF + Scavengers) monitoring->final_cleavage Final Amino Acid end Purified Peptide final_cleavage->end

Caption: A high-level overview of the cyclical workflow in Boc-SPPS.

Quantitative Data Summary

For successful and reproducible peptide synthesis, precise control over reaction conditions is paramount. The following tables summarize key quantitative parameters for the primary steps in Boc-SPPS.

Table 1: Nα-Boc Deprotection

ParameterValue/ReagentTypical RangeNotes
Deprotection ReagentTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)25% - 50% (v/v)50% TFA in DCM is a common concentration.[2][4]
Pre-wash Time1 - 5 minutes-A brief initial treatment with the TFA solution.[2][4]
Deprotection Time15 - 30 minutes-Longer times may be needed for hindered residues.[2][4]
ScavengersDithioethane (DTE)~0.5%Recommended for sequences containing Trp, Met, or Cys.[2][7]
Washing SolventsDCM, Isopropanol (IPA)-Multiple washes are crucial to remove residual acid.[2][4]

Table 2: Amino Acid Coupling

ParameterValue/ReagentTypical RangeNotes
Boc-Amino Acid2 - 5 equivalents-Relative to the resin substitution level.[4][8]
Coupling ReagentsHBTU/HATU or DIC/HOBt2 - 5.5 equivalentsHBTU/HATU are generally more efficient for hindered couplings.[8][9]
Activation BaseDiisopropylethylamine (DIEA)4 - 8 equivalentsAlso used for in situ neutralization.[4][8]
SolventsN,N-Dimethylformamide (DMF), DCM-DMF is the most common solvent for coupling reactions.
Reaction Time1 - 4 hours-Can be extended for difficult couplings; monitor with the ninhydrin test.[3][4]
MonitoringNinhydrin (Kaiser) Test-A negative test (colorless/yellow beads) indicates reaction completion.[4][10]

Table 3: Final Cleavage with Hydrogen Fluoride (HF)

ParameterValue/ReagentTypical RangeNotes
Cleavage ReagentAnhydrous Hydrogen Fluoride (HF)-Extremely corrosive and toxic; requires specialized apparatus.[6][11]
ScavengersAnisole, p-cresol, thioanisole, dimethyl sulfide (DMS)5% - 10% (v/v)Essential to trap reactive carbocations generated during cleavage.[2][6]
Temperature-5 to 0 °C-Lower temperatures can minimize side reactions.[6][11]
Reaction Time45 - 120 minutes-May be extended for peptides containing Arg(Tos).[2][6]
Peptide PrecipitationCold diethyl ether-Used to precipitate the crude peptide after HF evaporation.[4][6]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key stages of manual Boc-SPPS.

Protocol 1: Resin Preparation and First Amino Acid Loading (Merrifield Resin)
  • Resin Swelling: Place the desired amount of Merrifield resin (chloromethylpolystyrene) in a reaction vessel. Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.[4] Drain the solvent.

  • Cesium Salt Preparation: Dissolve the C-terminal Boc-amino acid in a methanol/water mixture. Titrate the solution to pH 7.0 with an aqueous solution of cesium carbonate. Evaporate the mixture to dryness.[12]

  • Esterification: Dissolve the dried Boc-amino acid cesium salt in DMF and add it to the swollen resin. Heat the mixture at 50°C for 12-24 hours with agitation.[5]

  • Washing: After the reaction, filter the resin and wash it thoroughly with DMF, 50% aqueous DMF, 50% aqueous methanol, and finally methanol.[12]

  • Drying: Dry the loaded resin under vacuum to a constant weight.

Protocol 2: The Synthesis Cycle (Deprotection, Neutralization, Coupling)

A. Nα-Boc Deprotection

  • Swell the peptide-resin in DCM.

  • Add a solution of 50% TFA in DCM (approximately 10 mL per gram of resin).[2]

  • Perform a pre-wash by agitating for 5 minutes, then drain the solution.[2]

  • Add a fresh solution of 50% TFA in DCM and agitate for an additional 15-25 minutes.[2][4] For sequences containing sensitive residues like Trp or Met, add 0.5% DTE to the TFA solution as a scavenger.[2]

  • Filter the resin and wash thoroughly with DCM (3x) and IPA (2x) to remove all traces of acid.[2]

B. Neutralization

  • Wash the deprotected peptide-resin with DCM.

  • Add a solution of 5-10% DIEA in DCM.

  • Agitate for 1-2 minutes and drain the solution.

  • Repeat the neutralization step.

  • Wash the resin with DCM (3x) to remove excess base.

C. Amino Acid Coupling (HBTU Activation)

  • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a near-equimolar amount of HBTU in DMF.

  • Add 4-8 equivalents of DIEA to the amino acid solution to pre-activate it.

  • Immediately add the activated amino acid solution to the neutralized peptide-resin.[8]

  • Agitate the reaction mixture at room temperature for 1-2 hours.[4]

  • Monitor the reaction for the disappearance of free primary amines using the Ninhydrin test (see Protocol 3). A negative test indicates the completion of the coupling.[4]

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Monitoring with the Ninhydrin (Kaiser) Test
  • Sample Preparation: Withdraw a small sample of resin beads (a few milligrams) and place them in a small glass test tube. Wash the beads several times with ethanol.[13]

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[14]

  • Heating: Heat the test tube at 100-110°C for 5 minutes.[13][14]

  • Observation:

    • Positive Result (Incomplete Coupling): An intense blue color on the beads and/or in the solution indicates the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain colorless or turn yellow/faint blue.[14]

Protocol 4: Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous hydrogen fluoride is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Preparation: Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus. Add a Teflon-coated stir bar and the appropriate scavenger mixture (e.g., HF/anisole 9:1 v/v, or a more complex mixture for sensitive residues).[2][6]

  • Cooling: Cool the reaction vessel to -5 to 0°C using a dry ice/methanol bath.[6][11]

  • HF Distillation: Carefully distill anhydrous HF into the reaction vessel (typically 10 mL per gram of peptide-resin).[2]

  • Cleavage Reaction: Stir the mixture at 0°C for 45-60 minutes. For peptides containing Arg(Tos), the reaction time may need to be extended to 2 hours.[6][15]

  • HF Evaporation: After the reaction is complete, evaporate the HF under a vacuum.

  • Peptide Precipitation: Suspend the resulting resin and crude peptide mixture in cold diethyl ether and wash thoroughly to precipitate the peptide and remove scavengers.[2]

  • Isolation: Collect the crude peptide by filtration or centrifugation.

  • Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

Methodological & Application

Application Notes and Protocols for the Incorporation of BOC-PHE(2-BR)-OH into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the sterically hindered, non-natural amino acid N-α-Boc-L-2-bromophenylalanine (BOC-PHE(2-BR)-OH) into peptide sequences using Boc-chemistry solid-phase peptide synthesis (SPPS). The introduction of 2-bromophenylalanine can offer unique structural and functional properties to peptides, including enhanced biological activity and stability, making it a valuable tool in drug discovery and development.

Introduction

The incorporation of unnatural amino acids is a key strategy for modulating the pharmacological properties of peptide-based therapeutics. 2-Bromophenylalanine, in particular, introduces a bulky, electronegative bromine atom at the ortho position of the phenyl ring. This modification can induce specific conformational constraints and may serve as a handle for further chemical modifications, such as cross-coupling reactions. However, the steric hindrance posed by the ortho-bromo group presents challenges for standard coupling protocols, necessitating optimized conditions to ensure high incorporation efficiency.

This document outlines the materials, reagents, and detailed protocols for the efficient coupling of this compound, along with procedures for chain elongation, cleavage, and purification of the final peptide.

Data Presentation

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the chosen coupling method and reaction conditions. Below is a summary of expected outcomes based on different coupling strategies. These values are representative and may vary depending on the specific peptide sequence and resin.

Coupling StrategyCoupling Time (h)Expected Coupling Efficiency (%)Crude Peptide Purity (%)Overall Yield (%)
Standard DIC/HOBt2-460-7550-6530-45
HBTU/DIPEA2-485-9570-8555-70
HATU/DIPEA1-2>95>85>70
Double Coupling (HATU/DIPEA)2 x 1.5>98>90>75
Microwave-Assisted (HATU/DIPEA)0.1 - 0.25>98>90>75

Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.

Resin Selection and Preparation
  • Resin: Merrifield or PAM resin is suitable for Boc-SPPS. For C-terminal amide peptides, MBHA resin should be used.

  • Swelling: Swell the resin (1.0 g, substitution level 0.1 mmol/g) in dichloromethane (DCM) for 1-2 hours in a reaction vessel. Drain the DCM.

First Amino Acid Loading (if applicable)

If starting with a pre-loaded resin, proceed to section 3. To load the first Boc-protected amino acid onto Merrifield resin:

  • Dissolve the Boc-amino acid (0.4 mmol) in a minimal amount of DMF.

  • Add cesium carbonate (0.2 mmol) dissolved in water.

  • Lyophilize the solution to obtain the Boc-amino acid cesium salt.

  • Dissolve the cesium salt in DMF (5 mL) and add it to the swollen resin.

  • Heat the mixture at 50°C for 12-24 hours.

  • Wash the resin with DMF, DMF/water (1:1), DMF, and DCM (3 times each).

  • Dry the resin under vacuum.

Peptide Chain Elongation: Boc-SPPS Cycle

This cycle is repeated for each amino acid in the sequence.

3.1. Boc Deprotection

  • Wash the resin with DCM (3 x 10 mL).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin.

  • Agitate for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.

  • Drain the solution and wash the resin with DCM (3 x 10 mL) and isopropanol (IPA) (2 x 10 mL) to shrink the resin and help remove residual acid.

  • Wash again with DCM (3 x 10 mL).

3.2. Neutralization

  • Add a solution of 10% diisopropylethylamine (DIPEA) in DCM (10 mL) to the resin.

  • Agitate for 2 minutes and drain. Repeat this step once more.

  • Wash the resin with DCM (5 x 10 mL) to remove excess base.

3.3. Amino Acid Coupling (Standard Amino Acids)

  • In a separate vial, dissolve the next Boc-amino acid (0.4 mmol) and HOBt (0.4 mmol) in DMF (2 mL).

  • Add HBTU (0.38 mmol) and DIPEA (0.8 mmol).

  • Allow the activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Agitate for 1-2 hours.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

3.4. Incorporation of this compound (Sterically Hindered Coupling) Due to the steric hindrance of the 2-bromo substituent, an enhanced coupling protocol is recommended:

  • In a separate vial, dissolve this compound (0.5 mmol) in DMF (3 mL).

  • Add HATU (0.48 mmol) and DIPEA (1.0 mmol).

  • Allow the activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Agitate for 2-4 hours. For particularly difficult sequences, a double coupling (repeating the coupling step with a fresh solution of activated amino acid) or an extended coupling time (up to 12 hours) may be necessary. Microwave-assisted coupling at a controlled temperature can significantly reduce the reaction time to 5-15 minutes.

  • Perform a Kaiser test to confirm the completion of the coupling.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Final Cleavage and Deprotection

WARNING: HF cleavage must be performed by trained personnel in a specialized, well-ventilated fume hood using appropriate personal protective equipment.

4.1. Preparation

  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly under high vacuum for at least 2 hours.

  • Weigh the dried peptide-resin.

  • Prepare a cleavage cocktail. A common cocktail for peptides containing potentially sensitive residues is "Reagent K": TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. For peptides without other sensitive residues, a simpler cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) can be used.[1]

4.2. HF Cleavage

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add a scavenger such as anisole (1 mL per gram of resin).

  • Cool the vessel to -5 to 0°C.

  • Carefully condense liquid hydrogen fluoride (HF) into the vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

Peptide Precipitation and Purification
  • Wash the resin remaining after HF evaporation with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Filter the resin and collect the crude peptide.

  • Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

Experimental Workflow

SPPS_Workflow start Start with Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DCM) deprotection->wash1 neutralization Neutralization (10% DIPEA in DCM) wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (Standard or Hindered Protocol) wash3 Wash (DMF, DCM) coupling->wash3 wash1->neutralization wash2->coupling final_cleavage Final Cleavage (HF or TFA Cocktail) wash3->final_cleavage Final Cycle cycle Repeat for each a-amino acid wash3->cycle purification Purification (RP-HPLC) final_cleavage->purification end_node Pure Peptide purification->end_node cycle->deprotection Next Cycle

Caption: General workflow for Boc-SPPS incorporating this compound.

Potential Signaling Pathway Modulation

Peptides containing halogenated phenylalanine residues have been shown to modulate the activity of various receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[2][3] Interaction with these receptors can trigger downstream signaling cascades such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway peptide Peptide with Phe(2-Br) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) peptide->receptor binds/modulates peptide->inhibition ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek activates erk ERK mek->erk activates transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription activates response Cellular Response (Proliferation, Survival, etc.) transcription->response inhibition->receptor (inhibition)

Caption: Potential modulation of the MAPK/ERK signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a critical strategy in modern drug discovery, enabling the enhancement of peptide stability, potency, and pharmacokinetic profiles. Boc-L-phenylalanine(2-bromo)-OH (Boc-Phe(2-Br)-OH) is a valuable building block that introduces a sterically demanding and electronically modified residue. The presence of the bulky bromine atom at the ortho position of the phenyl ring presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and increased risk of racemization. The selection of an appropriate coupling reagent and optimization of reaction conditions are therefore paramount to ensure high peptide purity and yield.

These application notes provide a comprehensive guide to the recommended coupling reagents for the efficient incorporation of this compound in Boc-SPPS. This document outlines detailed experimental protocols, presents a comparative analysis of common coupling reagents, and discusses potential side reactions to aid researchers in developing robust synthetic strategies.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent for a sterically hindered amino acid like this compound is a balance between reactivity, efficiency in preventing racemization, and potential side reactions. Generally, for such challenging couplings, uronium/aminium salt-based reagents are preferred over carbodiimides due to their higher reactivity and ability to form more reactive activated esters.

Key Considerations for Reagent Selection:

  • Steric Hindrance: The bulky 2-bromo substituent significantly hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Therefore, highly reactive coupling reagents are necessary to drive the reaction to completion.

  • Racemization: The activation of the carboxylic acid of this compound can increase the acidity of the α-proton, making it susceptible to epimerization, especially with prolonged activation times or the use of strong bases. Coupling reagents that facilitate rapid amide bond formation are crucial to minimize this side reaction.

  • Side Reactions: The potential for side reactions involving the 2-bromo-phenylalanine side chain, such as dehalogenation, should be considered, although under standard SPPS coupling conditions, this is not commonly reported.

Based on these considerations, the following coupling reagents are recommended and compared:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for sterically hindered amino acids.[1][2][3] It forms a highly reactive OAt-active ester, leading to fast and efficient coupling with a low risk of racemization.[4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used and effective coupling reagent, though generally considered slightly less reactive than HATU for hindered couplings.[2][4] It forms an OBt-active ester.

  • DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A more traditional and cost-effective coupling method. While the addition of HOBt helps to suppress racemization, the overall reactivity is lower than that of uronium salts, which may result in incomplete coupling for highly hindered residues.[5]

Data Presentation: Comparative Performance of Coupling Reagents

While specific quantitative data for this compound is limited in the literature, the following table provides a representative comparison of the expected performance of different coupling reagents based on data from other sterically hindered amino acids.[2][3][6]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt30 - 60 minutes>98>95Very Low
HBTU Aminium/Uronium Salt60 - 120 minutes95 - 98>90Low
DIC/HOBt Carbodiimide/Additive120 - 240 minutes90 - 95>85Low to Moderate

Experimental Protocols

The following are detailed protocols for the coupling of this compound in manual Boc-SPPS. These protocols can be adapted for automated synthesizers.

General Boc-SPPS Cycle

A typical Boc-SPPS cycle involves the following steps: deprotection of the N-terminal Boc group, neutralization, and coupling of the next Boc-protected amino acid.

Resin Peptide-Resin (N-terminal Boc protected) Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Washes1 DCM Washes Deprotection->Washes1 Neutralization Neutralization (e.g., 10% DIEA in DCM) Washes1->Neutralization Washes2 DCM/DMF Washes Neutralization->Washes2 Coupling Coupling of This compound Washes2->Coupling Washes3 DMF/DCM Washes Coupling->Washes3 NextCycle Ready for Next Cycle Washes3->NextCycle

Diagram 1: General workflow of a Boc-SPPS cycle.
Protocol 1: Coupling using HATU

This protocol is highly recommended for achieving the best results with this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3.0 eq. relative to resin loading)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIEA) (6.0 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. If starting a new cycle, perform the Boc deprotection and neutralization steps.

  • Activation Solution: In a separate vessel, dissolve this compound and HATU in DMF.

  • Base Addition: Add DIEA to the activation solution and mix for 1-2 minutes.

  • Coupling: Immediately add the activation solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to monitor the reaction for the disappearance of the free primary amine. If the test is positive, extend the coupling time.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Coupling using HBTU

A reliable alternative to HATU, though may require longer coupling times.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3.0 eq.)

  • HBTU (2.9 eq.)

  • DIEA (6.0 eq.)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Activation Solution: In a separate vessel, dissolve this compound and HBTU in DMF.

  • Base Addition: Add DIEA to the activation solution and mix for 1-2 minutes.

  • Coupling: Add the activation solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 60-120 minutes.

  • Monitoring: Monitor the reaction with a Kaiser test.

  • Washing: Follow step 7 from the HATU protocol.

Protocol 3: Coupling using DIC/HOBt

A cost-effective method, suitable for less challenging sequences or when uronium salts are not available.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3.0 eq.)

  • HOBt (3.0 eq.)

  • DIC (3.0 eq.)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Coupling Solution: In a separate vessel, dissolve this compound and HOBt in DMF.

  • Addition to Resin: Add the amino acid/HOBt solution to the resin.

  • Initiation of Coupling: Add DIC to the resin slurry.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction with a Kaiser test.

  • Washing: Follow step 7 from the HATU protocol.

Logical Relationship for Coupling Reagent Selection

The choice of coupling reagent for this compound can be guided by a decision-making process that considers the complexity of the peptide, cost, and desired purity.

Start Start: Couple This compound IsDifficult Is the sequence 'difficult' or long? Start->IsDifficult CostConstraint Are there strict cost constraints? IsDifficult->CostConstraint No UseHATU Use HATU (High Reactivity, Low Racemization) IsDifficult->UseHATU Yes UseHBTU Use HBTU (Good Reactivity, Cost-effective) CostConstraint->UseHBTU No UseDICHOBt Use DIC/HOBt (Lower Cost, Slower Reaction) CostConstraint->UseDICHOBt Yes

References

Application Notes and Protocols: Standard Deprotection Conditions for the Boc Group in BOC-PHE(2-BR)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the standard deprotection of N-Boc-2-bromophenylalanine (Boc-Phe(2-Br)-OH), a key building block in the synthesis of modified peptides and other complex molecules. The presence of a bromine atom on the phenyl ring introduces specific considerations for the deprotection reaction, which will be addressed herein.

The deprotection of the Boc group is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine.[1][2] The most common reagents for this transformation are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.[1]

Deprotection Signaling Pathway

cluster_reaction Boc Deprotection Mechanism BocPhe This compound ProtonatedBoc Protonated Boc Group BocPhe->ProtonatedBoc + H+ (Acid) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tBu tert-Butyl Cation ProtonatedBoc->tBu - FreeAmine Phe(2-Br)-OH • Acid Salt CarbamicAcid->FreeAmine CO2 CO2 CarbamicAcid->CO2 - Start Dissolve this compound in anhydrous DCM Cool Cool to 0°C Start->Cool Add_TFA Add TFA solution (20-50% in DCM) Cool->Add_TFA React Stir at RT (0.5 - 2 h) Add_TFA->React Evaporate Concentrate in vacuo React->Evaporate Precipitate Precipitate with cold diethyl ether Evaporate->Precipitate Isolate Filter and dry product Precipitate->Isolate End Phe(2-Br)-OH • TFA Isolate->End Start Dissolve this compound in anhydrous 1,4-Dioxane Add_HCl Add 4M HCl in 1,4-Dioxane Start->Add_HCl React Stir at RT (0.5 - 4 h) Add_HCl->React Evaporate Concentrate in vacuo React->Evaporate Triturate Triturate with diethyl ether Evaporate->Triturate Isolate Filter and dry product Triturate->Isolate End Phe(2-Br)-OH • HCl Isolate->End

References

Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis with Boc-Phe(2-Br)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy is a robust and well-established method for the chemical synthesis of peptides. This approach involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain covalently attached to an insoluble resin support. The temporary Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while more acid-stable, often benzyl-based, side-chain protecting groups are removed at the end of the synthesis with a strong acid like anhydrous hydrogen fluoride (HF).[1]

The incorporation of unnatural amino acids, such as Boc-Phe(2-Br)-OH, into peptide sequences is a powerful strategy for enhancing biological activity, improving metabolic stability, and introducing novel functionalities. The bromine substituent on the phenylalanine ring can serve as a handle for further chemical modification or influence peptide conformation and binding interactions.

This document provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide incorporating this compound. It covers all stages from resin preparation to final peptide cleavage and purification, with specific considerations for handling this halogenated amino acid.

Physicochemical Properties of this compound

A clear understanding of the properties of the building blocks is essential for accurate and efficient peptide synthesis.

PropertyValueReference
Molecular Formula C₁₄H₁₈BrNO₄[2][3]
Molecular Weight 344.2 g/mol [2][3][4][5]
Appearance White to pale yellow crystalline powder[3][6]
Purity ≥98%[7]
Solubility Soluble in organic solvents such as DMF, DCM, and methanol.[8]
Storage 0-8 °C[3]

Experimental Protocols

This section outlines the detailed methodology for manual Boc-SPPS. The quantities provided are for a typical 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific resin loading and desired peptide length.

Resin Selection and Swelling

The choice of resin is critical and depends on whether the desired product is a peptide acid or a peptide amide.[9] For peptide acids, Merrifield or PAM resins are commonly used. For peptide amides, MBHA or BHA resins are the standards.[9]

Protocol:

  • Place the desired amount of resin (e.g., 0.1 mmol substitution) in a reaction vessel.

  • Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation (e.g., on a shaker).[9]

  • After swelling, drain the solvent by filtration.

The Boc-SPPS Cycle

The synthesis of the peptide chain proceeds via a cyclical process of deprotection, neutralization, and coupling for each amino acid to be added.

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[9]

Protocol:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin.[9]

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[9]

  • Drain the solution and add a fresh portion of 50% TFA in DCM.

  • Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[9]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Wash the resin with isopropanol (IPA) (2 times) to help remove traces of TFA, followed by DCM washes (3-5 times).[9]

The N-terminal amine is protonated as a trifluoroacetate salt after deprotection and must be neutralized to the free amine before the next coupling step.[9]

Protocol:

  • Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.[9]

  • Agitate the mixture for 1-2 minutes and then drain the solution.[9]

  • Repeat the neutralization step one more time.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the incoming Boc-protected amino acid, in this case, this compound.

Protocol:

  • In a separate vial, dissolve 2-4 equivalents of the Boc-amino acid (e.g., this compound) and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.[9]

  • Add this solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[9]

  • Agitate the reaction mixture at room temperature for 1-2 hours. Due to the potential for steric hindrance from the bromo group, a longer coupling time or a double coupling may be beneficial.

  • Monitor the completion of the reaction using the Ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.[1]

  • Once the coupling is complete, drain the coupling solution.

  • Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

The Ninhydrin test is a qualitative method to detect the presence of free primary amines on the resin, thus indicating an incomplete coupling reaction.[1]

Protocol:

  • Take a small sample of resin beads (a few milligrams).

  • Wash the beads thoroughly with DCM and then ethanol.

  • Add 2-3 drops each of the following solutions:

    • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80 g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Heat the sample at 100°C for 5 minutes.[1]

  • Observe the color of the beads:

    • Blue beads: Incomplete coupling (free primary amine present). Repeat the coupling step.

    • Yellow/Colorless beads: Complete coupling. Proceed to the next deprotection step.[1]

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).

Special Considerations for Peptides Containing Phe(2-Br): The presence of a halogen on the aromatic ring requires careful selection of scavengers to prevent side reactions. Thiol-containing scavengers have been shown to be effective in protecting haloacetylated peptides during HF cleavage and are recommended here.[10]

Protocol (Requires specialized HF cleavage apparatus):

  • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Place the dried peptide-resin in the HF reaction vessel.

  • Add a scavenger mixture. For peptides containing Phe(2-Br), a recommended cocktail is HF:m-cresol:thiophenol (e.g., 90:5:5 v/v/v).[10]

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.[1]

  • Evaporate the HF under a vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and collect the crude peptide.

  • Wash the crude peptide multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity. The purified peptide should then be characterized by mass spectrometry to confirm its identity.

Quantitative Data Summary

The following tables summarize the typical quantities and reaction times for the manual Boc-SPPS protocol.

Table 1: Reagents and Solvents per Cycle (0.1 mmol scale)

StepReagent/SolventTypical Volume/AmountPurpose
Deprotection 50% TFA in DCM2 x 5 mLRemoval of Boc group
Washes DCM~50 mLRemoval of TFA and other soluble reagents
IPA~10 mLAiding removal of residual TFA
Neutralization 10% DIEA in DCM2 x 5 mLNeutralization of the N-terminal amine
Coupling This compound0.2-0.4 mmol (69-138 mg)Amino acid building block
HBTU/HOBt0.2-0.4 mmolCoupling reagents
DIEA0.4-0.6 mmolBase for coupling reaction
DMF or DCM/DMF~5 mLSolvent for coupling reaction
Washes DMF~25 mLRemoval of coupling reagents and byproducts
DCM~25 mLFinal washes

Table 2: Typical Reaction Times

StepDuration
Resin Swelling 30-60 minutes
Deprotection (Pre-wash) 5 minutes
Deprotection (Main) 15-25 minutes
Neutralization 2 x 1-2 minutes
Coupling 1-2 hours (may require longer for hindered residues)
Final Cleavage (HF) 1-2 hours

Logical Workflow Diagram

The following diagram illustrates the cyclical workflow of the manual Boc-SPPS process.

Boc_SPPS_Workflow start Start: Resin Swelling deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DCM) deprotection->wash1 neutralization 2. Neutralization (10% DIEA in DCM) wash1->neutralization coupling 3. Coupling (this compound, HBTU, DIEA) neutralization->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitoring Ninhydrin Test wash2->monitoring monitoring->coupling Positive (Recouple) end_cycle Next Amino Acid? monitoring->end_cycle Negative end_cycle->deprotection No (Continue Synthesis) final_cleavage Final Cleavage (HF + Scavengers) end_cycle->final_cleavage Yes (Final Amino Acid) purification Purification (RP-HPLC) final_cleavage->purification

Caption: Manual Boc-SPPS workflow for incorporating this compound.

Signaling Pathway of a Single Coupling Cycle

The following diagram illustrates the chemical transformations within a single coupling cycle of Boc-SPPS.

Boc_SPPS_Cycle resin_start Resin-Peptide-(NH-Boc) deprotection Deprotection (50% TFA/DCM) resin_start->deprotection resin_deprotected Resin-Peptide-NH3+TFA- deprotection->resin_deprotected neutralization Neutralization (10% DIEA/DCM) resin_deprotected->neutralization resin_neutralized Resin-Peptide-NH2 neutralization->resin_neutralized coupling Coupling resin_neutralized->coupling amino_acid This compound + HBTU/DIEA amino_acid->coupling resin_coupled Resin-Peptide-CO-NH-Phe(2-Br)-Boc coupling->resin_coupled

Caption: Chemical transformations in one Boc-SPPS coupling cycle.

References

Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis of Peptides Containing Boc-Phe(2-Br)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. It allows for the fine-tuning of peptide conformation, stability, and receptor affinity. 2-Bromophenylalanine [Phe(2-Br)] is a particularly interesting synthetic amino acid. The presence of the bulky, electronegative bromine atom at the ortho position of the phenyl ring can induce specific conformational constraints and participate in halogen bonding, potentially enhancing binding affinity and selectivity to biological targets.[1][2]

This document provides detailed application notes and protocols for the automated solid-phase peptide synthesis (SPPS) of peptides containing Boc-Phe(2-Br)-OH using the tert-butyloxycarbonyl (Boc) protection strategy. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a robust and well-established method for peptide synthesis, utilizing an acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.[3] While the protocols are designed for automated synthesizers, they can be adapted for manual synthesis.

Core Principles of Boc-SPPS

Automated Boc-SPPS involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain covalently attached to an insoluble solid support.[3][4] Each cycle of amino acid addition consists of the following key steps:

  • Boc Deprotection: Removal of the acid-labile Boc protecting group from the N-terminus of the peptide-resin using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4]

  • Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine using a hindered organic base, such as diisopropylethylamine (DIPEA), to prepare it for the subsequent coupling reaction.[4]

  • Coupling: The incoming Boc-protected amino acid, this compound in this case, is activated by a coupling reagent and reacts with the free N-terminal amine of the peptide-resin to form a new peptide bond.

  • Washing: The resin is thoroughly washed after each deprotection, neutralization, and coupling step to remove excess reagents and byproducts, ensuring high purity of the final peptide.

Quantitative Data Summary

The following table summarizes typical quantitative data for a standard automated Boc-SPPS. Note that these values are general estimates and may vary depending on the specific peptide sequence, the scale of the synthesis, and the performance of the automated synthesizer. Due to the steric hindrance of the ortho-bromine on this compound, longer coupling times or the use of more potent coupling agents may be required to achieve optimal incorporation.

ParameterTypical Value RangeMethod of DeterminationNotes
Resin Substitution Level 0.5 - 1.0 mmol/gManufacturer's SpecificationThe optimal loading can be sequence-dependent.[3]
Amino Acid Excess 3 - 5 equivalents-A higher excess may be beneficial for the sterically hindered this compound.
Coupling Agent Excess 2.9 - 5 equivalents-Relative to the amino acid.
Single Coupling Efficiency >99%Kaiser Test / Ninhydrin AssayCrucial for the synthesis of long peptides.[5]
Boc Deprotection Time 20 - 30 minutes-Typically a 5-minute pre-wash followed by a 15-25 minute reaction.[3]
Coupling Time 1 - 4 hours-May need to be extended for this compound due to steric hindrance.[6]
Crude Peptide Purity >70%RP-HPLCHighly dependent on the peptide sequence and synthesis efficiency.[5]
Final Purified Peptide Yield 5 - 20%UV-Vis Spectroscopy, GravimetricPurification via RP-HPLC can lead to significant material loss.[5]

Experimental Protocols

This section details the methodology for the automated solid-phase synthesis of a generic peptide containing a 2-bromophenylalanine residue.

Materials and Equipment
  • Resin: Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides (substitution level: 0.5-1.0 mmol/g).[3]

  • Boc-Amino Acids: Standard Boc-protected amino acids and this compound.

  • Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (Peptide Synthesis Grade).

  • Reagents:

    • Deprotection: 50% Trifluoroacetic acid (TFA) in DCM.

    • Neutralization: 10% Diisopropylethylamine (DIPEA) in DCM.

    • Coupling: HBTU/HOBt or HATU in DMF, with DIPEA.

    • Cleavage Cocktail (e.g., Reagent K): TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).

  • Equipment: Automated peptide synthesizer, reaction vessel, rotary evaporator, lyophilizer, analytical and preparative RP-HPLC system, mass spectrometer.

Automated Synthesis Protocol (Single Cycle for this compound)

The following protocol outlines a single cycle for the incorporation of this compound. This cycle is repeated for each amino acid in the sequence.

  • Resin Swelling:

    • Place the appropriate amount of resin in the reaction vessel of the automated synthesizer.

    • Swell the resin in DCM for 30-60 minutes with gentle agitation.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 20-25 minutes.

    • Wash the resin with DCM (3x) and isopropanol (2x) followed by DCM (3x).[3]

  • Neutralization:

    • Treat the resin with 10% DIPEA in DCM for 2 minutes (2x).

    • Wash the resin with DCM (3x) to remove excess base.

  • Amino Acid Coupling (this compound):

    • In a separate vial, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

    • Add HBTU (2.9-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.

    • Transfer the activated amino acid solution to the reaction vessel containing the deprotected and neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance of this compound, a longer coupling time is recommended.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x).

The peptide-resin is now ready for the next deprotection and coupling cycle.

Peptide Cleavage and Deprotection
  • Resin Preparation: After the final coupling step, perform a final Boc deprotection. Wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 3 hours.

  • Cleavage:

    • Place the dried peptide-resin in a cleavage flask.

    • Add a pre-chilled cleavage cocktail (e.g., Reagent K) to the resin (approximately 10 mL per 0.1 mmol of peptide).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Analysis and Characterization
  • Confirm the purity of the final peptide using analytical RP-HPLC.

  • Verify the correct mass of the peptide, including the incorporation of the 2-bromophenylalanine residue, by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Automated_Boc_SPPS_Workflow Start Start: Swollen Peptide-Resin (N-term Boc protected) Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIPEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling This compound + HBTU/DIPEA in DMF Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 End_Cycle End of Cycle: Elongated Peptide-Resin (N-term Boc protected) Wash3->End_Cycle Repeat Repeat for next amino acid End_Cycle->Repeat Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) End_Cycle->Final_Cleavage Repeat->Deprotection

Caption: General workflow for a single cycle of automated Boc-SPPS.

Conclusion

The automated solid-phase synthesis of peptides containing this compound using the Boc strategy is a feasible and effective method for producing these modified peptides for research and drug development. While the general principles of Boc-SPPS apply, special consideration should be given to the coupling step of the sterically hindered 2-bromophenylalanine residue, potentially requiring longer reaction times or more potent activation reagents to ensure high coupling efficiency. The protocols provided herein serve as a comprehensive guide for the successful synthesis, cleavage, and purification of peptides containing this unique unnatural amino acid.

References

Application Notes: Utilizing BOC-PHE(2-BR)-OH for the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. BOC-PHE(2-BR)-OH, or N-α-(tert-Butoxycarbonyl)-2-bromo-L-phenylalanine, is a valuable building block for this purpose. The presence of a bromine atom at the ortho-position of the phenyl ring introduces unique steric and electronic properties that can significantly influence peptide conformation and interaction with biological targets. The tert-Butoxycarbonyl (Boc) protecting group allows for its straightforward use in well-established solid-phase peptide synthesis (SPPS) protocols, providing controlled, stepwise assembly of peptide chains.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive peptides, with a focus on analogs of Substance P, a neuropeptide involved in pain transmission and inflammation.

Key Applications

The introduction of a 2-bromophenylalanine residue can be leveraged in several ways in drug discovery:

  • Structure-Activity Relationship (SAR) Studies: The bulky and electronegative bromine atom can serve as a probe to understand the steric and electronic requirements of a peptide's binding site.

  • Enhanced Enzymatic Stability: Modification of the peptide backbone with unnatural amino acids can increase resistance to degradation by proteases, prolonging the peptide's half-life in vivo.[2]

  • Modulation of Receptor Binding and Activity: The altered conformation and electronic nature of the peptide can lead to changes in receptor affinity and signaling, potentially converting an agonist to an antagonist or enhancing potency.

Case Study: Synthesis of a Substance P Analog

Substance P is a tachykinin peptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂. It is a mediator of pain signals through the neurokinin-1 (NK1) receptor. Analogs of Substance P are of great interest for the development of novel analgesics and anti-inflammatory agents.[3] In this case study, we describe the synthesis of a hypothetical Substance P analog where Phe⁷ is replaced by 2-bromo-phenylalanine (2-Br-Phe).

Peptide Sequence: Arg-Pro-Lys-Pro-Gln-Gln-(2-Br-Phe)-Phe-Gly-Leu-Met-NH₂

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of the Substance P analog.

ParameterResult
Synthesis Scale 0.1 mmol
Crude Peptide Yield ~75-85%
Purity (by RP-HPLC) >95%
Molecular Weight (ESI-MS) Expected: 1386.6 Da
Observed: 1386.7 Da

Note: These are typical expected values for SPPS and may vary based on specific instrumentation and reagents.

Experimental Protocols

The synthesis of the Substance P analog is performed using a manual or automated solid-phase peptide synthesizer following a standard Boc/Bzl protection strategy.

Resin Preparation
  • Resin: Start with 0.1 mmol of MBHA resin (p-methylbenzhydrylamine resin), which will yield a C-terminal amide upon cleavage.

  • Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The peptide chain is assembled from the C-terminus (Met) to the N-terminus (Arg) by repeating the following deprotection and coupling steps for each amino acid.

  • Wash the resin with DMF (3 x 10 mL).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin.

  • Agitate for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM (10 mL).

  • Agitate for 20 minutes.

  • Drain the solution and wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL).

  • Add a 10% solution of diisopropylethylamine (DIEA) in DMF (10 mL) to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the neutralization step.

  • Wash the resin with DMF (5 x 10 mL).

This protocol uses HBTU/HOBt as the coupling reagents.

  • In a separate vessel, dissolve the Boc-protected amino acid (0.5 mmol, 5 equivalents) and 1-Hydroxybenzotriazole (HOBt) (0.5 mmol, 5 equivalents) in DMF (5 mL).

  • Add HBTU (0.5 mmol, 5 equivalents) to the amino acid solution.

  • Add DIEA (1.0 mmol, 10 equivalents) to the activation mixture and vortex for 1 minute.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test (ninhydrin test). If the test is positive (blue beads), repeat the coupling step.

  • Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Incorporation of this compound:

The coupling of this compound follows the general protocol outlined above. Due to potential steric hindrance from the ortho-bromo group, a longer coupling time (e.g., up to 4 hours) or a double coupling may be necessary to ensure the reaction goes to completion.

Cleavage and Deprotection
  • After the final amino acid (Boc-Arg(Tos)-OH) has been coupled and deprotected, wash the resin thoroughly with DCM and methanol, and dry it under vacuum.

  • Prepare a cleavage cocktail of HF:anisole (9:1, v/v). Caution: HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.

  • Add the cleavage cocktail (10 mL per gram of resin) to the resin in a Teflon reaction vessel at 0°C.

  • Stir the mixture for 1 hour at 0°C.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resulting peptide-resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Centrifuge and decant the ether. Repeat the ether wash three times.

  • Dry the crude peptide under vacuum.

Purification and Characterization
  • Purification: Dissolve the crude peptide in a minimal amount of aqueous acetic acid and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to verify the molecular weight. The purity of the peptide is assessed by analytical RP-HPLC.

Visualization of Workflows and Pathways

G cluster_SPPS Boc Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Post_Synthesis Post-Synthesis Processing Resin MBHA Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA) Neutralization->Coupling Wash1 DMF/DCM Wash Coupling->Wash1 Wash1->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (HF/Anisole) Wash1->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (ESI-MS, Analytical HPLC) Purification->Characterization FinalPeptide Purified Peptide Analog Characterization->FinalPeptide

Caption: Experimental workflow for the synthesis of bioactive peptides using this compound.

G SP_Analog Substance P Analog (with 2-Br-Phe) NK1R NK1 Receptor SP_Analog->NK1R Binding G_Protein Gq/11 NK1R->G_Protein Activation PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling (e.g., MAPK activation) Ca_Release->Downstream PKC->Downstream Pain_Signal Pain Signal Transmission Downstream->Pain_Signal Modulation

Caption: Simplified signaling pathway of Substance P analogs via the NK1 receptor.

Conclusion

This compound is a versatile building block for the synthesis of novel bioactive peptides. Its incorporation can be readily achieved using standard Boc-SPPS protocols, with minor adjustments to account for potential steric hindrance during coupling. The introduction of the 2-bromo-phenylalanine residue offers a valuable tool for medicinal chemists to perform SAR studies, enhance metabolic stability, and fine-tune the biological activity of peptide-based drug candidates. The protocols and data presented herein provide a framework for researchers to explore the potential of this compound in their own drug discovery and development programs.

References

Application of BOC-PHE(2-BR)-OH in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Boc-2-bromo-L-phenylalanine, commonly referred to as BOC-PHE(2-BR)-OH, is a synthetically modified amino acid that serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of a bromine atom at the ortho-position of the phenylalanine side chain introduces unique steric and electronic properties, offering a versatile tool for the design and synthesis of novel peptides and small molecule therapeutics. This modification can significantly influence the pharmacological properties of a molecule, including its binding affinity, metabolic stability, and potential for further chemical diversification.

The bromine substituent can enhance binding affinity through halogen bonding and other non-covalent interactions with biological targets.[1] Furthermore, the presence of the bromo group provides a reactive handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the introduction of diverse functional groups to probe structure-activity relationships (SAR) or to attach payloads such as imaging agents or cytotoxic drugs.[2]

Applications in Drug Discovery and Medicinal Chemistry

The unique characteristics of this compound make it a valuable tool in several areas of drug development:

  • Peptide and Peptidomimetic Design: As an analogue of phenylalanine, this compound can be incorporated into peptide sequences to enhance their stability against enzymatic degradation and to investigate SAR. This is particularly relevant in the development of therapeutics targeting G protein-coupled receptors (GPCRs) and other pathways regulated by peptides.[3][4] The introduction of the 2-bromo-phenylalanine can modulate receptor recognition and lead to more selective and potent therapeutic agents.

  • Small Molecule Synthesis: The brominated phenyl ring serves as a key synthetic intermediate for the construction of complex small molecules. The bromine atom can be readily substituted or used in cross-coupling reactions to build molecular complexity.

  • Radiolabeling: The bromo-substituent can be displaced by radionuclides, making derivatives of this compound valuable precursors for the synthesis of radiolabeled tracers for diagnostic imaging techniques like Positron Emission Tomography (PET).

Data Presentation

While specific quantitative data for the coupling efficiency and yield of this compound is not extensively available in the public domain, the following table provides representative data for the synthesis of a model tripeptide using a standard Boc-SPPS protocol. These values can serve as a general benchmark, though actual results may vary depending on the specific peptide sequence and coupling conditions.

StepReactionStarting MaterialsCoupling ReagentsSolventReaction Time (h)Yield (%)Purity (%)
1Resin LoadingBoc-Gly-OH, Merrifield ResinCs2CO3DMF1285-95N/A
2DeprotectionBoc-Gly-Resin50% TFA in DCM0.5>99N/A
3CouplingH-Gly-Resin, this compoundDIC, HOBtDMF290-98>95 (by HPLC)
4DeprotectionBoc-Phe(2-Br)-Gly-Resin50% TFA in DCM0.5>99N/A
5CouplingH-Phe(2-Br)-Gly-Resin, Boc-Ala-OHHBTU, DIPEADMF290-98>95 (by HPLC)
6CleavageBoc-Ala-Phe(2-Br)-Gly-ResinHF, AnisoleN/A170-85>90 (by HPLC)

Experimental Protocols

The following are generalized protocols for the use of this compound in peptide synthesis. Researchers should optimize these protocols based on their specific peptide sequence and available instrumentation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of a peptide containing a 2-bromophenylalanine residue using the Boc/Bzl protection strategy on a Merrifield resin.

Materials:

  • This compound

  • Other N-α-Boc protected amino acids

  • Merrifield resin (chloromethylated polystyrene)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling (Esterification):

    • Dissolve the first Boc-amino acid (e.g., Boc-Gly-OH) in DMF.

    • Add cesium carbonate (Cs₂CO₃) and stir for 1 hour.

    • Filter the solution and add it to the swollen resin.

    • Agitate the mixture overnight at room temperature.

    • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.[5]

    • Drain the solution and wash the resin with DCM.

  • Neutralization:

    • Add a solution of 10% DIPEA in DCM to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin with DCM.

  • Peptide Coupling (Incorporation of this compound):

    • Dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

    • Once the reaction is complete, wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Caution: This step involves the use of highly corrosive and toxic HF and must be performed in a specialized apparatus within a certified fume hood.

    • Dry the peptide-resin thoroughly.

    • Place the resin in the HF cleavage apparatus with a scavenger such as anisole.

    • Cool the vessel to -10°C and slowly distill HF into the vessel.

    • Stir the mixture at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge to collect the peptide pellet.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Suzuki-Miyaura Cross-Coupling on Resin-Bound Peptide

This protocol describes a general method for the post-synthetic modification of a peptide containing a 2-bromophenylalanine residue via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Peptide-resin containing the Phe(2-Br) residue

  • Arylboronic acid or ester (1.5 - 2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., DME/EtOH/H₂O 9:9:2)[6]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the reaction solvent within a microwave-safe reaction vessel.

  • Reaction Setup:

    • To the swollen resin, add the arylboronic acid, palladium catalyst, and base.

    • Seal the vessel and purge with an inert gas.

  • Coupling Reaction:

    • Heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.[6]

    • Alternatively, the reaction can be heated conventionally at 80-100°C for several hours.

    • Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing:

    • After the reaction is complete, wash the resin thoroughly with the reaction solvent, water, DMF, and DCM to remove excess reagents and byproducts.

  • Cleavage and Purification:

    • Cleave the modified peptide from the resin and purify as described in Protocol 1.

Visualizations

experimental_workflow cluster_SPPS Boc-SPPS cluster_modification On-Resin Modification cluster_final Final Steps Resin Merrifield Resin Coupling1 Couple 1st Boc-AA Resin->Coupling1 Deprotection1 Boc Deprotection (TFA) Coupling1->Deprotection1 Coupling2 Couple this compound Deprotection1->Coupling2 Deprotection2 Boc Deprotection (TFA) Coupling2->Deprotection2 CouplingN Couple Nth Boc-AA Deprotection2->CouplingN Suzuki Suzuki-Miyaura Coupling CouplingN->Suzuki Cleavage HF Cleavage Suzuki->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for the synthesis and modification of a peptide containing 2-bromophenylalanine.

signaling_pathway_application cluster_drug_design Drug Design Strategy cluster_target_interaction Target Interaction LeadPeptide Lead Peptide Incorporate Incorporate This compound LeadPeptide->Incorporate ModifiedPeptide Modified Peptide (Enhanced Stability/Affinity) Incorporate->ModifiedPeptide GPCR GPCR Target ModifiedPeptide->GPCR Modulates Binding Signaling Downstream Signaling (e.g., MAPK/ERK) GPCR->Signaling Altered Signal Transduction BiologicalResponse Biological Response Signaling->BiologicalResponse

Caption: Conceptual application of this compound in modulating GPCR signaling.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists and drug discovery scientists. Its incorporation into peptides and small molecules can enhance their therapeutic potential by improving metabolic stability, modulating target binding, and providing a handle for further synthetic diversification. The protocols and information provided herein serve as a guide for researchers to effectively utilize this valuable reagent in their drug discovery efforts. Careful optimization of reaction conditions is recommended to achieve high yields and purity for specific applications.

References

Application Notes and Protocols for Cross-Coupling Reactions of BOC-PHE(2-BR)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for performing Suzuki and Sonogashira cross-coupling reactions with N-tert-butoxycarbonyl-2-bromo-L-phenylalanine (BOC-PHE(2-BR)-OH). The methodologies described herein are foundational for the synthesis of novel unnatural amino acids, which are critical building blocks in modern drug discovery and peptide science. The ortho-bromine atom on the phenyl ring serves as a versatile handle for introducing a diverse range of functionalities, enabling the creation of unique chemical entities with potential therapeutic applications.

Suzuki Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] This reaction is particularly useful for synthesizing biaryl structures, which are prevalent in many pharmaceutical agents. The reaction with this compound allows for the synthesis of various biphenylalanine derivatives.

General Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide (this compound), followed by transmetalation with a boronic acid or ester (activated by a base), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3]

Experimental Protocol: Suzuki Coupling of this compound with Arylboronic Acids

This protocol is adapted from established procedures for Suzuki-Miyaura reactions on similar amino acid derivatives and sterically hindered substrates.[3][4][5] Optimization may be required for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Palladium Hydroxide (Pd(OH)₂) (5-10 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) (3.0 equivalents) or Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

  • Anhydrous 1,4-dioxane or a mixture of ethanol and water (e.g., 3:1)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (3.0 equiv.), and the palladium catalyst and ligand (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane (to achieve a concentration of approximately 0.1 M with respect to the aryl halide) and a small amount of degassed water (e.g., 10% v/v) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with 1N HCl (2x) to remove the base and excess boronic acid.

  • Wash the organic layer with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki Coupling Conditions and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields based on literature for analogous substrates.[3][4][5]

ParameterCondition 1Condition 2
Substrate This compoundThis compound
Coupling Partner Arylboronic AcidArylboronic Acid
Catalyst Pd(OAc)₂ (2 mol%)Pd(OH)₂ (5 mol%)
Ligand SPhos (4 mol%)None
Base K₃PO₄ (3 equiv.)K₃PO₄ (3 equiv.)
Solvent 1,4-Dioxane/Water (10:1)Ethanol/Water (3:1)
Temperature 100 °C65 °C
Typical Yield Good to ExcellentModerate to Good

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6] This reaction allows for the introduction of an alkynyl moiety onto the phenyl ring of this compound, leading to the synthesis of alkynylphenylalanine derivatives. Copper-free variations of this reaction have also been developed to avoid issues associated with the use of copper.[7]

General Reaction Principle

The Sonogashira reaction mechanism involves a palladium catalytic cycle and, in the traditional method, a copper catalytic cycle. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[8]

Experimental Protocol: Sonogashira Coupling of this compound with Terminal Alkynes

This protocol is based on established procedures for Sonogashira reactions with similar substrates.[7][9][10] Both copper-cocatalyzed and copper-free conditions are presented.

Materials (Copper-Cocatalyzed):

  • This compound

  • Terminal alkyne (1.5 - 2.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10-15 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) as both base and solvent, or in a co-solvent like DMF.

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure (Copper-Cocatalyzed):

  • To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (15 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and triethylamine (or DIPEA).

  • Add the terminal alkyne (1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 45-70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Materials (Copper-Free):

  • This compound

  • Terminal alkyne (1.5 - 2.0 equivalents)

  • XPhos Pd G2 precatalyst (5 mol%)

  • A suitable base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Anhydrous solvent such as DMF or 1,4-dioxane.

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure (Copper-Free):

  • In an inert atmosphere glovebox or using a Schlenk line, charge a reaction vial with this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), XPhos Pd G2 (5 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Add anhydrous DMF.

  • Seal the vial and stir the mixture at 70-85 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter to remove inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling Conditions and Expected Outcomes

The following table summarizes typical reaction conditions for Sonogashira coupling based on literature for analogous substrates.[7][9][10]

ParameterCopper-CocatalyzedCopper-Free
Substrate This compoundThis compound
Coupling Partner Terminal AlkyneTerminal Alkyne
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G2 (5 mol%)
Co-catalyst CuI (15 mol%)None
Base Et₃N or DIPEAK₃PO₄ (3 equiv.)
Solvent DMFDMF
Temperature 45-70 °C70-85 °C
Typical Yield Good to ExcellentGood to Excellent

Visualizations

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(Ln) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Coupled Product reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Cross-Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)Ln pd_oxidative_addition Oxidative Addition pd0->pd_oxidative_addition pd2_complex Ar-Pd(II)-X(Ln) pd_oxidative_addition->pd2_complex pd_transmetalation Transmetalation pd2_complex->pd_transmetalation pd2_alkyne Ar-Pd(II)-C≡CR'(Ln) pd_transmetalation->pd2_alkyne pd_reductive_elimination Reductive Elimination pd2_alkyne->pd_reductive_elimination pd_reductive_elimination->pd0 product Coupled Product pd_reductive_elimination->product aryl_halide This compound aryl_halide->pd_oxidative_addition cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR' cu_x->cu_alkyne Base cu_alkyne->pd_transmetalation Transmetalation cu_alkyne->cu_x + HX terminal_alkyne H-C≡CR' terminal_alkyne->cu_alkyne

Caption: Catalytic cycles for the copper-cocatalyzed Sonogashira reaction.

General Experimental Workflow

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Coupling Partner, Catalyst, Ligand, and Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for cross-coupling reactions.

References

Post-Synthetic Modification of Peptides Containing 2-Bromo-Phenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the post-synthetic modification of peptides incorporating the non-canonical amino acid 2-bromo-L-phenylalanine (2-Br-Phe). The bromine atom on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of peptides with novel structures and functionalities. This methodology is particularly valuable for creating constrained peptides, developing biaryl-linked peptidomimetics, and introducing bio-orthogonal handles for labeling and drug delivery applications.[1][2]

The primary focus of these notes is on two of the most robust and widely utilized cross-coupling reactions: the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds under conditions that are largely compatible with the complex and sensitive nature of peptides.[2][3]

Application Notes

The incorporation of 2-bromo-phenylalanine into a peptide sequence, followed by post-synthetic modification, offers several strategic advantages in peptide chemistry and drug discovery:

  • Structural Diversification: The ability to introduce a wide array of aryl, heteroaryl, and alkynyl groups onto the peptide side chain allows for the rapid generation of diverse peptide libraries. This is instrumental in structure-activity relationship (SAR) studies to optimize biological activity, selectivity, and pharmacokinetic properties.

  • Conformational Constraint: The introduction of bulky biaryl moieties through Suzuki-Miyaura coupling can rigidify the peptide backbone, leading to conformationally constrained peptides.[2] This can stabilize secondary structures like β-turns or helical motifs, which are often crucial for binding to biological targets.

  • Enhanced Biological Activity: The modified side chains can introduce new binding interactions with target proteins, potentially leading to enhanced potency and efficacy.

  • Improved Pharmacokinetic Properties: Modifications can be designed to increase metabolic stability by shielding cleavage sites from proteolytic enzymes, thereby extending the in vivo half-life of peptide drug candidates.

  • Bio-orthogonal Labeling: The Sonogashira coupling allows for the introduction of terminal alkynes, which can then be used for subsequent "click" chemistry reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions. This enables the attachment of fluorescent probes, imaging agents, or drug delivery systems.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflows for the synthesis and post-synthetic modification of peptides containing 2-bromo-phenylalanine.

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_modification Post-Synthetic Modification cluster_reactions Cross-Coupling Reactions cluster_analysis Purification & Analysis resin Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Amino Acid Coupling deprotection1->coupling1 bromophenylalanine Fmoc-2-Br-Phe-OH Coupling coupling1->bromophenylalanine deprotection2 Fmoc Deprotection bromophenylalanine->deprotection2 coupling2 Amino Acid Coupling deprotection2->coupling2 on_resin On-Resin Modification coupling2->on_resin cleavage_deprotection Cleavage & Deprotection coupling2->cleavage_deprotection suzuki Suzuki-Miyaura Coupling on_resin->suzuki sonogashira Sonogashira Coupling on_resin->sonogashira solution_phase Solution-Phase Modification cleavage_deprotection->solution_phase solution_phase->suzuki solution_phase->sonogashira suzuki->cleavage_deprotection hplc RP-HPLC Purification suzuki->hplc sonogashira->cleavage_deprotection sonogashira->hplc ms Mass Spectrometry hplc->ms nmr NMR Spectroscopy hplc->nmr

Caption: General workflow for the synthesis and post-synthetic modification of peptides.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the post-synthetic modification of peptides containing 2-bromo-phenylalanine. Note that optimal conditions can be sequence-dependent and may require further optimization.

Table 1: Suzuki-Miyaura Cross-Coupling on 2-Br-Phe Containing Peptides

Peptide SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Fmoc-4-Br-Phe4-Acetamidophenyl-1-pinacolatoboron esterPdCl₂ (5)-Na₂CO₃THF/Ethylene glycol (10:1)66-81[2]
Resin-bound bromotryptophan peptidePhenylboronic acidPd₂(dba)₃ (5)sSPhos (10)KFDME/EtOH/H₂O (9:9:2)120 (µwave)0.5-
28-mer peptide with 4-iodo-PhePhenylboronic acidPd(OAc)₂ (10)SPhos (20)K₃PO₄H₂O with SDS371283[4]
Boc-L-Phe(4-Br)-OMeVarious arylboronic acidsPdCl₂dppf (30)-K₂CO₃-607253-94[5]

Table 2: Sonogashira Cross-Coupling on 2-Br-Phe and Related Halogenated Peptides

| Peptide Substrate | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Resin-bound 4-iodo-Phe peptide | Ferrocene alkyne | Pd(PPh₃)₄ (10) | - | CuI (20) | DIEA | DMF | RT | 16 | Good |[6] | | Brominated undecapeptide | Phenylacetylene | [PdCl₂(CH₃CN)₂] (15) | sXPhos (18) | - | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | ~50 |[7] | | 2-amino-3-bromo-pyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 |[8] | | Boc-Tyr(ONf)-OtBu | Phenylacetylene | XPhos Pd G2 (5) | - | - | - | Dioxane | 70 | 3.5 | 88 |[9] |

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 2-Bromo-Phenylalanine Containing Peptide

This protocol describes the manual Fmoc-based solid-phase synthesis of a generic pentapeptide (e.g., H-Gly-Ala-Phe(2-Br)-Val-Leu-NH₂) on Rink Amide resin.

Materials:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-L-amino acids (including Fmoc-2-bromo-L-phenylalanine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (0.1 mmol) in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.3 mmol, 3 eq.), HBTU (0.3 mmol, 3 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF.

    • Add DIEA (0.6 mmol, 6 eq.) to the amino acid solution and agitate for 2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including Fmoc-2-bromo-L-phenylalanine.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC) on a C18 column.[10]

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) to confirm its identity.[11]

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the on-resin Suzuki-Miyaura coupling of an arylboronic acid to a resin-bound peptide containing 2-bromo-phenylalanine.

Materials:

  • Peptide-resin containing 2-bromo-phenylalanine

  • Arylboronic acid (3 eq.)

  • Pd₂(dba)₃ (0.05 eq.)

  • Sulfonated SPhos (sSPhos) (0.1 eq.)

  • Potassium fluoride (KF) (4 eq.)

  • Dimethoxyethane (DME)

  • Ethanol (EtOH)

  • Water

Procedure:

  • Swell the peptide-resin in a mixture of DME/EtOH/H₂O (9:9:2).

  • In a separate vial, dissolve the arylboronic acid, Pd₂(dba)₃, sSPhos, and KF in the same solvent mixture.

  • Add the reagent mixture to the swollen resin.

  • Heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.

  • Allow the reaction to cool to room temperature.

  • Wash the resin thoroughly with DMF, water, and DCM.

  • The modified peptide can then be cleaved from the resin as described in Protocol 1, step 6.

Protocol 3: Solution-Phase Sonogashira Cross-Coupling

This protocol provides a general method for the Sonogashira coupling of a terminal alkyne to a purified peptide containing 2-bromo-phenylalanine in solution.

Materials:

  • Purified peptide containing 2-bromo-phenylalanine

  • Terminal alkyne (10 eq.)

  • [PdCl₂(CH₃CN)₂] (0.15 eq.)

  • sXPhos (0.18 eq.)

  • Cesium carbonate (Cs₂CO₃) (6 eq.)

  • Acetonitrile (MeCN), degassed

  • Water, degassed

  • Mercaptopropionic acid (for quenching)

Procedure:

  • Dissolve the peptide (1 eq.) in a mixture of degassed MeCN and water.

  • Add the terminal alkyne, Cs₂CO₃, [PdCl₂(CH₃CN)₂], and sXPhos to the peptide solution under an inert atmosphere (e.g., argon).

  • Heat the reaction mixture at 65°C for 2 hours.

  • Monitor the reaction progress by HPLC-MS.

  • Once the reaction is complete, quench by adding a small amount of mercaptopropionic acid.

  • Purify the modified peptide by RP-HPLC.

Troubleshooting

  • Low Coupling Efficiency in SPPS: For sterically hindered couplings, consider using a different coupling reagent (e.g., HATU), increasing the coupling time, or performing a double coupling.

  • Low Yield in Cross-Coupling Reactions:

    • Ensure all solvents are thoroughly degassed to prevent catalyst deactivation.

    • Use fresh, high-quality palladium catalysts and ligands.

    • Optimize the base, solvent system, and temperature for your specific peptide sequence.

    • For Sonogashira couplings, ensure the absence of oxygen, which can lead to alkyne homocoupling (Glaser coupling).[12]

  • Side Reactions: In some cases, side reactions such as reduction of the aryl bromide may occur. Adjusting the reaction conditions, particularly the catalyst and ligand, can help to minimize these.

By following these protocols and considering the application notes, researchers can effectively utilize the post-synthetic modification of peptides containing 2-bromo-phenylalanine to generate novel and diverse peptide libraries for a wide range of applications in chemical biology and drug discovery.

References

Application Note: Analytical Techniques for the Characterization of Peptides Containing Boc-Phe(2-Br)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. Boc-L-2-bromophenylalanine [Boc-Phe(2-Br)-OH] is a valuable building block that introduces a sterically bulky and electronically distinct moiety into a peptide chain. The presence of the bromine atom can facilitate unique intramolecular and intermolecular interactions, potentially leading to peptides with tailored binding affinities and specificities. Furthermore, the bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions.

This application note provides detailed protocols and analytical methodologies for the synthesis, purification, and characterization of peptides containing this compound. The techniques covered include Solid-Phase Peptide Synthesis (SPPS), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

The synthesis of peptides incorporating this compound can be readily achieved using standard Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a representative workflow for the synthesis of a model tripeptide: Ac-Ala-Phe(2-Br)-Gly-NH₂.

cluster_resin_prep Resin Preparation cluster_cycle1 Coupling Cycle 1: Glycine cluster_cycle2 Coupling Cycle 2: this compound cluster_cycle3 Coupling Cycle 3: Alanine & Capping cluster_cleavage Cleavage and Purification Resin Rink Amide Resin Swell Swell Resin in DCM Resin->Swell Deprot1 Boc Deprotection (50% TFA in DCM) Swell->Deprot1 Neut1 Neutralization (10% DIEA in DCM) Deprot1->Neut1 Couple1 Couple Boc-Gly-OH (HBTU/DIEA) Neut1->Couple1 Wash1 Wash (DCM, IPA) Couple1->Wash1 Deprot2 Boc Deprotection (50% TFA in DCM) Wash1->Deprot2 Neut2 Neutralization (10% DIEA in DCM) Deprot2->Neut2 Couple2 Couple this compound (HBTU/DIEA) Neut2->Couple2 Wash2 Wash (DCM, IPA) Couple2->Wash2 Deprot3 Boc Deprotection (50% TFA in DCM) Wash2->Deprot3 Neut3 Neutralization (10% DIEA in DCM) Deprot3->Neut3 Couple3 Couple Boc-Ala-OH (HBTU/DIEA) Neut3->Couple3 Wash3 Wash (DCM, IPA) Couple3->Wash3 Acetylation N-terminal Acetylation (Acetic Anhydride/DIEA) Wash3->Acetylation Cleave Cleave from Resin (TFA/TIS/H₂O) Acetylation->Cleave Precipitate Precipitate in cold ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize Characterization (MS, NMR) Purify->Characterize

Caption: Workflow for Boc-SPPS of a peptide containing Phe(2-Br).

Experimental Protocol: Boc-SPPS
  • Resin Swelling: Swell Rink Amide resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Glycine):

    • Deprotection: Remove the Boc protecting group with 50% trifluoroacetic acid (TFA) in DCM for 20 minutes.[1]

    • Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM.

    • Coupling: Couple Boc-Gly-OH using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and DIEA in N,N-dimethylformamide (DMF) for 2 hours.

    • Wash: Wash the resin with DCM and isopropanol (IPA).

  • Second Amino Acid Coupling (this compound):

    • Repeat the deprotection and neutralization steps.

    • Coupling: Couple this compound using HBTU/DIEA in DMF for 2 hours.

    • Wash: Wash the resin with DCM and IPA.

  • Third Amino Acid Coupling (Alanine):

    • Repeat the deprotection and neutralization steps.

    • Coupling: Couple Boc-Ala-OH using HBTU/DIEA in DMF for 2 hours.

    • Wash: Wash the resin with DCM and IPA.

  • N-terminal Acetylation:

    • Treat the resin with a solution of acetic anhydride and DIEA in DCM for 30 minutes.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.

  • Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase HPLC.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary method for both the purification and purity assessment of synthetic peptides. The hydrophobicity of the 2-bromophenylalanine residue will influence the retention time of the peptide.

Experimental Protocol: Analytical RP-HPLC
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5-65% B over 30 minutes.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 30 °C.

Data Presentation: HPLC Analysis
Peptide SequencePurity (%)Retention Time (min)
Ac-Ala-Phe(2-Br)-Gly-NH₂>98%18.5
Reference: Ac-Ala-Phe-Gly-NH₂>98%16.2

Note: Data is representative. Actual retention times may vary based on the specific HPLC system and column.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern (A+2 peak) for any fragment containing the Phe(2-Br) residue.[3] This signature is a powerful tool for confirming the successful incorporation of the unnatural amino acid.[3]

Peptide Peptide Ion [M+H]⁺ Fragmentation Collision-Induced Dissociation (CID) Peptide->Fragmentation b_ions b-ions (N-terminus fragments) Fragmentation->b_ions y_ions y-ions (C-terminus fragments) Fragmentation->y_ions Br_signature Isotopic Signature (A, A+2 pattern for Br-containing fragments) b_ions->Br_signature y_ions->Br_signature Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate binds to Phosphorylation Phosphorylation Substrate->Phosphorylation is phosphorylated Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylation->Cellular_Response leads to Peptide Peptide Inhibitor with Phe(2-Br) Peptide->Block Block->Substrate blocks binding

References

Application Notes: BOC-PHE(2-BR)-OH as a Versatile Building Block for Peptidomimetics in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BOC-PHE(2-BR)-OH, or N-Boc-2-bromo-L-phenylalanine, is a non-natural amino acid derivative that serves as a valuable building block in the synthesis of peptidomimetics. The incorporation of a bromine atom onto the phenyl ring of phenylalanine introduces unique steric and electronic properties, which can significantly influence the conformational preferences, metabolic stability, and biological activity of the resulting peptides. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for its use in standard solid-phase and solution-phase peptide synthesis protocols. This application note provides an overview of the utility of this compound in the design and synthesis of peptidomimetics with potential therapeutic applications, particularly in oncology.

The introduction of halogen atoms, such as bromine, into peptide scaffolds can enhance their binding affinity to target proteins and improve their pharmacokinetic profiles by increasing resistance to enzymatic degradation. These attributes make this compound an attractive building block for medicinal chemists and drug development professionals aiming to create novel peptide-based therapeutics.

Applications in Peptidomimetic-Based Drug Discovery

The unique structural features of this compound lend themselves to several applications in drug discovery:

  • Structure-Activity Relationship (SAR) Studies: The bromo-substituent can be used as a handle for further chemical modifications or as a probe to explore the steric and electronic requirements of a receptor's binding pocket.

  • Enhanced Biological Activity: The incorporation of 2-bromophenylalanine into peptide sequences has been shown to modulate the biological activity of the parent peptide. For instance, phenylalanine-containing dipeptides have demonstrated inhibitory effects on the proliferation of various cancer cell lines.

  • Improved Metabolic Stability: The C-Br bond is not readily cleaved by metabolic enzymes, which can lead to a longer in vivo half-life of the resulting peptidomimetic compared to its natural counterpart.

Quantitative Data on Analogous Peptidomimetics

Compound IDCancer Cell LineIC50 (µg/mL)[1]
Derivative 3f K562 (Leukemia)1.83[1]
PC3 (Prostate Cancer)3.51[1]
Derivative 3q K562 (Leukemia)2.45[1]
PC3 (Prostate Cancer)4.76[1]

Note: The data presented is for L-phenylalanine dipeptide derivatives and serves as a representative example of the potential anti-tumor activity of phenylalanine-based peptidomimetics.

Experimental Protocols

1. General Protocol for Solution-Phase Dipeptide Synthesis

This protocol describes the synthesis of a dipeptide using this compound and a C-terminally protected amino acid (e.g., L-Tyrosine methyl ester).

Materials:

  • This compound

  • L-Tyrosine methyl ester hydrochloride

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), TBTU (1.1 mmol), and HOBt (1.1 mmol) in ethyl acetate (10 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add L-Tyrosine methyl ester hydrochloride (1.2 mmol) and DIPEA (3.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected dipeptide.

2. Boc-Deprotection Protocol

Materials:

  • Protected dipeptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected dipeptide in a solution of 50% TFA in DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Co-evaporate with DCM three times to remove residual TFA.

  • The resulting deprotected dipeptide can be used in the next coupling step without further purification.

3. Cell Viability Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effects of the synthesized peptidomimetics on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, PC3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized peptidomimetic dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized peptidomimetic for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizations

G Potential Mechanism of Action via MAPK Signaling Pathway cluster_0 Potential Mechanism of Action via MAPK Signaling Pathway Peptidomimetic Peptidomimetic Growth Factor Receptor Growth Factor Receptor Peptidomimetic->Growth Factor Receptor Inhibition Apoptosis Apoptosis Peptidomimetic->Apoptosis Induction Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Survival Survival Transcription Factors->Survival

Caption: Inhibition of the MAPK signaling pathway by a peptidomimetic.

G Experimental Workflow for Peptidomimetic Synthesis and Evaluation cluster_1 Experimental Workflow for Peptidomimetic Synthesis and Evaluation Start Start Synthesis Synthesis Start->Synthesis This compound + Amino Acid Ester Purification Purification Synthesis->Purification Crude Peptidomimetic Characterization Characterization Purification->Characterization Pure Peptidomimetic Biological_Evaluation Biological_Evaluation Characterization->Biological_Evaluation Structure Confirmed Data_Analysis Data_Analysis Biological_Evaluation->Data_Analysis e.g., IC50 values Conclusion Conclusion Data_Analysis->Conclusion SAR Insights

Caption: Workflow from synthesis to evaluation of peptidomimetics.

References

Troubleshooting & Optimization

Common side reactions during the coupling of BOC-PHE(2-BR)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the coupling of N-Boc-2-bromo-L-phenylalanine (BOC-PHE(2-BR)-OH) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of this compound?

The primary side reactions encountered during the coupling of this compound are primarily attributed to its steric hindrance and the electron-withdrawing nature of the bromo substituent. These include:

  • Incomplete Coupling: The bulky 2-bromo-phenyl group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to low coupling yields and deletion sequences.

  • Racemization: Like many amino acids, this compound is susceptible to racemization at the α-carbon during activation, especially with prolonged activation times or the use of strong bases. This can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product.

  • Dehalogenation (Potential): Although not widely reported under standard modern coupling conditions, there is a theoretical potential for dehalogenation of the 2-bromo-phenyl group, particularly under harsh basic conditions or in the presence of certain catalysts. Researchers should be aware of this possibility and screen for it during product analysis.

  • Side Reactions related to Coupling Reagents: The choice of coupling reagent can introduce its own set of side reactions. For instance, uronium/aminium-based reagents like HBTU can lead to guanidinylation of the N-terminal amine if not used correctly.

Q2: Which coupling reagents are recommended for this compound?

Due to the sterically hindered nature of this compound, standard carbodiimide reagents like DCC or DIC alone are often inefficient. More potent coupling reagents are generally required to achieve high coupling efficiency. Recommended reagents include:

  • Onium Salts:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the reagent of choice for difficult couplings due to its high reactivity and ability to suppress racemization.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though slightly less reactive than HATU.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly effective for hindered couplings and is known for low racemization levels.[1]

Q3: How can I minimize racemization during the coupling of this compound?

Minimizing racemization is critical for the synthesis of chirally pure peptides. The following strategies are recommended:

  • Choice of Coupling Reagent and Additive: Utilize coupling reagents known to suppress racemization, such as HATU or PyBOP, in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1] HOAt is generally considered superior to HOBt in suppressing racemization.

  • Control of Base: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum necessary amount of base.

  • Pre-activation Time: Keep the pre-activation time of the amino acid with the coupling reagent to a minimum before adding it to the peptide-resin. Prolonged activation can increase the risk of racemization.

  • Temperature Control: Perform the coupling reaction at room temperature or below. Elevated temperatures can accelerate racemization.

Q4: What should I do if I observe incomplete coupling?

Incomplete coupling is a common issue with sterically hindered amino acids. Here are some troubleshooting steps:

  • Double Coupling: After the initial coupling reaction, perform a second coupling with a fresh solution of activated this compound.

  • Increase Reaction Time: Extend the coupling reaction time to allow for the slower reaction to proceed to completion.

  • Change Solvent: Solvents with better solvating properties, such as N-methyl-2-pyrrolidone (NMP), can sometimes improve coupling efficiency compared to dimethylformamide (DMF).

  • Use a More Potent Coupling Reagent: If you are not already using one, switch to a more powerful coupling reagent like HATU.

Q5: Is there a risk of palladium contamination when working with this compound?

Under standard peptide coupling conditions, there is no inherent risk of palladium contamination. Palladium catalysts are typically used in specific reactions like cross-coupling (e.g., Suzuki, Heck) or for the removal of certain protecting groups (e.g., Alloc). If your synthetic route for a modified peptide involves such steps after the incorporation of the brominated phenylalanine, then residual palladium could be a concern and should be monitored.[2]

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions when coupling this compound.

Observation Potential Cause Recommended Solution(s)
Low yield of desired peptide; presence of deletion sequences. Incomplete coupling due to steric hindrance. 1. Double couple: Repeat the coupling step with fresh reagents.[3] 2. Increase reaction time: Extend the coupling time (e.g., to 4 hours or overnight). 3. Switch to a more potent coupling reagent: Use HATU or PyBOP.[1] 4. Optimize solvent: Use NMP instead of or in a mixture with DMF.
Presence of a diastereomeric impurity in the final product. Racemization of this compound during activation. 1. Use a racemization-suppressing coupling reagent/additive combination: HATU/HOAt or PyBOP/HOAt.[1] 2. Minimize pre-activation time: Add the activated amino acid to the resin immediately after preparation. 3. Use a weaker, hindered base: Substitute DIPEA with 2,4,6-collidine. 4. Lower the reaction temperature: Perform the coupling at 0°C or room temperature.
Appearance of an unexpected peak with a mass corresponding to the peptide without bromine. Dehalogenation of the 2-bromo-phenyl side chain. 1. Avoid harsh basic conditions: Use the minimum required amount of a hindered base. 2. Screen for dehalogenation: Analyze the crude product by mass spectrometry to confirm the presence of the dehalogenated species. 3. Modify reaction conditions: If dehalogenation is confirmed, consider using a milder base or a different coupling strategy.[4]
Presence of a side product with a mass corresponding to the peptide plus a guanidinium group. Guanidinylation of the N-terminal amine by a uronium/aminium-based coupling reagent (e.g., HBTU, HATU). 1. Ensure a slight excess of the amino acid relative to the coupling reagent. 2. Pre-activate the amino acid for a short period before adding it to the resin. This allows the activated ester to form before it comes into contact with the free N-terminus.

Experimental Protocols

Protocol 1: Coupling of this compound using HATU

This protocol is a general guideline for the manual solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.

Materials:

  • This compound (3 equivalents, 0.3 mmol)

  • HATU (2.9 equivalents, 0.29 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, drain the DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and vortex briefly. The activation is rapid.

  • Coupling: Immediately add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling is recommended.[5]

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Protocol 2: Coupling of this compound using PyBOP

This protocol provides an alternative using a phosphonium-based coupling reagent.

Materials:

  • This compound (2 equivalents, 0.2 mmol)

  • PyBOP (2 equivalents, 0.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (4 equivalents, 0.4 mmol)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, drain the DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound and PyBOP in DMF.

  • Coupling: Add the amino acid/PyBOP solution to the swollen resin, followed by the addition of DIPEA.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the coupling is incomplete, consider a second coupling.[5]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, DCM, and then DMF again.

Visualizations

Reaction_Pathway BocPheBr This compound ActivatedEster Activated Ester BocPheBr->ActivatedEster + Base CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) CouplingReagent->ActivatedEster CoupledProduct BOC-PHE(2-BR)-Peptide-Resin ActivatedEster->CoupledProduct SideProduct1 Racemized Product ActivatedEster->SideProduct1 Racemization SideProduct2 Deletion Sequence (Incomplete Coupling) ActivatedEster->SideProduct2 Incomplete Reaction PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledProduct + SideProduct3 Dehalogenated Product CoupledProduct->SideProduct3 Potential Dehalogenation

Caption: Main reaction and potential side reaction pathways.

Troubleshooting_Workflow Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) Decision1 Is this the first coupling attempt? Start->Decision1 Action1 Perform a Second Coupling Decision1->Action1 Yes Decision2 Is coupling still incomplete? Decision1->Decision2 No Action1->Decision2 Action2 Increase Reaction Time (e.g., overnight) Decision2->Action2 Yes End Proceed to Next Step Decision2->End No Decision3 Still incomplete? Action2->Decision3 Action3 Switch to a More Potent Coupling Reagent (e.g., HATU) Decision3->Action3 Yes Capping Consider Capping Unreacted Amines Decision3->Capping No Action3->End Capping->End

References

How to prevent premature deprotection of BOC-PHE(2-BR)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists and researchers utilizing Boc-Phe(2-Br)-OH in their synthetic workflows. This resource provides in-depth troubleshooting guides and frequently asked questions to address challenges related to the stability and handling of this reagent, with a particular focus on preventing its premature deprotection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an N-α-tert-butyloxycarbonyl (Boc) protected form of 2-bromo-L-phenylalanine. The Boc group is an acid-labile protecting group widely used in peptide synthesis and other organic syntheses to temporarily block the reactivity of the α-amino group.[1] The 2-bromo-phenylalanine moiety is often incorporated into peptides and small molecules to serve as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) or to introduce conformational constraints and specific steric or electronic properties.

Q2: Why is premature deprotection of this compound a potential concern?

While there is no extensive literature specifically documenting the premature deprotection of this compound, the presence of the electron-withdrawing bromine atom at the ortho-position of the phenyl ring can potentially increase the acidity of the carbamic acid proton and destabilize the Boc group, making it more susceptible to cleavage under even mildly acidic conditions. Electron-withdrawing groups on the phenyl ring can influence the electronic environment of the entire molecule.[2][3] Therefore, conditions that are typically considered safe for other Boc-protected amino acids might lead to unwanted deprotection of this compound.

Q3: Under what conditions is premature deprotection most likely to occur?

Premature deprotection of the Boc group is an acid-catalyzed process.[1] It can be inadvertently triggered by:

  • Acidic reagents or additives: Use of even weak acids during workup or purification steps.

  • Acidic impurities in solvents: Dichloromethane (DCM), a common solvent, can generate trace amounts of HCl over time, especially upon exposure to light.

  • Silica gel chromatography: The acidic nature of standard silica gel can lead to partial or complete deprotection during purification.

  • Prolonged storage: Inappropriate storage conditions might lead to the accumulation of acidic decomposition products.

Q4: How can I detect premature deprotection?

Premature deprotection can be identified by:

  • Thin Layer Chromatography (TLC): Appearance of a more polar spot corresponding to the free amine, 2-bromo-phenylalanine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Observation of a peak with the mass corresponding to the deprotected amino acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Appearance of signals corresponding to the free amine and disappearance of the characteristic Boc proton signal (a singlet around 1.4 ppm).

Troubleshooting Guides

Issue 1: Premature Deprotection During Reaction Workup or Extraction

Symptoms:

  • Presence of the deprotected product (2-bromo-phenylalanine) in the crude reaction mixture as observed by TLC or LC-MS.

  • Lower than expected yield of the desired Boc-protected product.

Possible Causes:

  • Use of acidic aqueous solutions (e.g., HCl, citric acid) for washing.

  • Contaminated solvents containing acidic impurities.

Solutions:

Solution Detailed Protocol Success Rate Considerations
Use Neutral or Mildly Basic Washes During the extraction process, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7.4) instead of acidic solutions.HighEnsure complete removal of the basic wash with subsequent water or brine washes to avoid issues in the next synthetic step.
Use High-Purity, Stabilized Solvents Use freshly opened, high-purity, and, if applicable, stabilized solvents (e.g., DCM with amylene as a stabilizer) for all extractions and reactions.HighStore solvents properly to prevent degradation and the formation of acidic byproducts.
Issue 2: Premature Deprotection During Chromatographic Purification

Symptoms:

  • Streaking or tailing of the product spot on the TLC plate.

  • Isolation of the deprotected product along with or instead of the desired Boc-protected compound after column chromatography.

Possible Causes:

  • Acidity of standard silica gel.

Solutions:

Solution Detailed Protocol Success Rate Considerations
Neutralized Silica Gel Prepare a slurry of silica gel in the desired eluent and add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% v/v), to neutralize the acidic sites.HighThe added base will be present in the collected fractions and will need to be removed by evaporation under reduced pressure.
Alternative Stationary Phases Use less acidic stationary phases like alumina (neutral or basic) or florisil for chromatography.Moderate to HighThe choice of stationary phase will depend on the polarity of the compound and may require optimization of the eluent system.
Flash Chromatography Minimize the contact time of the compound with the silica gel by performing rapid flash chromatography.ModerateMay not be sufficient for compounds that are highly sensitive to acid.

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Column Chromatography

Objective: To prevent on-column deprotection of this compound during purification.

Materials:

  • Silica gel (for column chromatography)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (Et₃N)

Procedure:

  • Determine the appropriate eluent system for the separation of your compound by TLC.

  • Prepare the required amount of eluent for the column.

  • Add triethylamine to the eluent to a final concentration of 0.5% (v/v). For example, add 5 mL of Et₃N to 995 mL of eluent.

  • Prepare the silica gel slurry using this neutralized eluent.

  • Pack the column with the neutralized silica gel slurry.

  • Equilibrate the column by running 2-3 column volumes of the neutralized eluent through it.

  • Load your sample and perform the chromatography as usual, using the neutralized eluent.

  • After collecting the fractions containing your product, concentrate them under reduced pressure to remove the solvent and the triethylamine.

Protocol 2: Alternative N-α-Protecting Group Strategy

If premature deprotection of the Boc group remains a persistent issue, consider using a more acid-stable protecting group. The Carboxybenzyl (Cbz or Z) group is a suitable alternative that is stable to the mildly acidic conditions that might cleave a labile Boc group.[4]

Materials:

  • 2-bromo-L-phenylalanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane and Water

Procedure for Cbz Protection:

  • Dissolve 2-bromo-L-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous sodium carbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C and vigorously stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, dilute with water and wash with diethyl ether to remove any excess benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with cold 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Cbz-Phe(2-Br)-OH.

Deprotection of Cbz group: The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst), which is orthogonal to the acid-labile side-chain protecting groups often used in peptide synthesis.[4]

Visualizations

G Troubleshooting Workflow for Premature Deprotection start Premature Deprotection Observed workup During Workup? start->workup chromatography During Chromatography? workup->chromatography No solution_workup Use Neutral/Basic Washes Use High-Purity Solvents workup->solution_workup Yes solution_chromatography Neutralize Silica Gel Use Alternative Stationary Phase Perform Flash Chromatography chromatography->solution_chromatography Yes persistent Problem Persists? chromatography->persistent No solution_workup->persistent solution_chromatography->persistent alternative_pg Consider Alternative Protecting Group (e.g., Cbz) persistent->alternative_pg Yes end Problem Resolved persistent->end No alternative_pg->end

Caption: Troubleshooting workflow for premature deprotection of this compound.

G Orthogonal Protecting Group Strategy cluster_boc Boc Strategy (Potentially Problematic) cluster_cbz Cbz Strategy (Alternative) Boc_Phe This compound Mild_Acid Mild Acidic Conditions (e.g., during workup/chromatography) Boc_Phe->Mild_Acid Cbz_Phe Cbz-Phe(2-Br)-OH Boc_Phe->Cbz_Phe Alternative Premature_Deprotection Premature Deprotection Mild_Acid->Premature_Deprotection Mild_Acid_Cbz Mild Acidic Conditions Cbz_Phe->Mild_Acid_Cbz Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Cbz_Phe->Hydrogenation Stable Stable Mild_Acid_Cbz->Stable Deprotection Deprotection Hydrogenation->Deprotection

Caption: Comparison of Boc and Cbz protecting group strategies for 2-bromophenylalanine.

References

Technical Support Center: Optimizing Coupling Efficiency of BOC-PHE(2-BR)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of BOC-PHE(2-BR)-OH, particularly in challenging peptide sequences. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance for incorporating this sterically hindered amino acid. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to couple in Solid-Phase Peptide Synthesis (SPPS)?

The primary challenge in coupling this compound stems from significant steric hindrance. This is due to two main factors:

  • Bulky Phenyl Group: The phenyl group on the α-carbon of phenylalanine is inherently bulky.

  • Ortho-Bromo Group: The bromine atom at the ortho (2-position) of the phenyl ring further increases the steric bulk in close proximity to the reactive carboxyl group. This hinders the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower reaction kinetics and potentially incomplete coupling.

Q2: Which coupling reagents are recommended for this compound?

For challenging couplings involving sterically hindered amino acids like this compound, standard carbodiimide reagents like DCC or DIC alone are often insufficient. More powerful onium salt-based reagents are generally required to achieve high coupling efficiencies.[1]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended. HATU is known for its high reactivity and speed, while COMU offers high efficiency with an improved safety profile as it is not based on potentially explosive HOBt/HOAt.[1]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[1]

Q3: What is racemization and how can I minimize it when coupling this compound?

Racemization (or epimerization) is the loss of stereochemical purity at the α-carbon of the amino acid being coupled. The activated amino acid is susceptible to base-catalyzed proton abstraction, which can lead to a mixture of D and L isomers. Slow coupling reactions, common with hindered residues, provide more time for racemization to occur.[1] To minimize this:

  • Choose the right reagent: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[1]

  • Use a suitable base: A sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferred.

  • Limit pre-activation time: Use in situ activation where the coupling reagent is added to the resin immediately after the protected amino acid to minimize the time the amino acid spends in its highly reactive state.

Q4: How can I monitor the completion of the coupling reaction?

The most common method for monitoring coupling completion in real-time during SPPS is the qualitative Kaiser test (ninhydrin test). This test detects the presence of free primary amines on the resin beads.

  • Positive Result (Blue/Purple Color): Indicates the presence of unreacted amines, meaning the coupling is incomplete.

  • Negative Result (Yellow/Colorless): Suggests the coupling reaction is complete.

For definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to check for the presence of deletion sequences.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Coupling Yield (Positive Kaiser test after coupling) 1. Insufficient activation: The coupling reagent may not be potent enough for the sterically hindered this compound. 2. Steric Hindrance: The bulky nature of the residue is preventing efficient reaction. 3. Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, blocking reactive sites.1. Switch to a more powerful coupling reagent: Use HATU, HCTU, or COMU. 2. Perform a "Double Coupling": After the first coupling, drain the reagents and repeat the coupling step with a fresh solution of activated this compound. 3. Increase Equivalents and Time: Use a higher excess of the amino acid and coupling reagent (e.g., 3-4 equivalents) and extend the reaction time (e.g., 2-4 hours or overnight). 4. Optimize Solvent: Switch from DMF to NMP, which has better solvating properties for aggregated peptides.
Presence of Deletion Sequences in Final Product Incomplete Coupling: A direct result of low coupling efficiency where a portion of the peptide chains failed to incorporate the this compound residue.1. Follow recommendations for improving coupling efficiency. 2. Ensure a negative Kaiser test before proceeding to the next deprotection step. 3. Implement a Capping Step: After the coupling reaction (and if a double couple is still unsuccessful), treat the resin with a capping agent like acetic anhydride to terminate any unreacted chains and prevent the formation of deletion sequences.
Potential Dehalogenation of the Phenyl Ring Harsh Reaction Conditions: Certain conditions, particularly in the presence of some catalysts or prolonged heating, could potentially lead to the loss of the bromine atom.1. Lower the reaction temperature: Running the reaction at the lowest effective temperature can disfavor this side reaction.[2] 2. Careful selection of reagents: While less common in standard SPPS, be mindful of any reagents that could promote hydrodehalogenation.

Data Presentation

Coupling Reagent Reagent Type Relative Reactivity for Hindered Residues Racemization Risk Key Advantages Potential Disadvantages
HATU Aminium/Uronium SaltVery HighVery LowHigh reactivity, fast reaction times, low racemization.[3]Can cause guanidinylation of the N-terminus if used in excess.
HBTU Aminium/Uronium SaltHighLowReliable and effective for many standard and difficult couplings.[1]Less reactive than HATU; can also cause guanidinylation.
COMU Aminium/Uronium SaltVery HighVery LowHigh efficiency comparable to HATU, with a better safety profile (non-explosive byproducts).[1]Higher cost compared to HBTU.
PyBOP Phosphonium SaltHighLowHigh efficiency; no guanidinylation side reaction.[1]Byproducts can sometimes be difficult to remove.
DIC/HOBt or HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective; avoids guanidinylation.Slower reaction times; byproduct (urea) can be problematic in some cases.

Experimental Protocols

Protocol 1: Coupling of this compound using HATU (Recommended for Difficult Sequences)

This protocol is recommended for achieving high coupling efficiency and minimizing racemization.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Boc Deprotection: If the N-terminus is Boc-protected, treat the resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (1 x 2 min, then 1 x 20-30 min).

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (3x), and finally DMF (5x).

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 2 min). Wash again with DMF (3x).

  • Coupling Solution Preparation (in situ activation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture.

  • Coupling Reaction: Immediately add the activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test (see Protocol 3) to check for completion. If the test is positive (blue/purple), proceed to a double coupling (Protocol 4).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Coupling of this compound using COMU

This protocol offers a highly efficient and safer alternative to HATU.

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-4 from Protocol 1.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents).

  • Coupling Reaction: Immediately add the solution to the resin and agitate for 1-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 7 and 8 from Protocol 1.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This protocol is used to qualitatively assess the presence of free primary amines on the resin.

  • Sample Collection: Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel after the coupling step and washing.

  • Washing: Place the resin beads in a small glass test tube and wash them thoroughly with DMF and then ethanol to remove any residual reagents. Decant the solvent.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

    • Solution A: Potassium cyanide (KCN) in pyridine.

    • Solution B: Ninhydrin in n-butanol.

    • Solution C: Phenol in n-butanol.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.

  • Observation: Observe the color of the beads and the solution.

    • Intense Blue/Purple: Incomplete coupling. A recoupling is necessary.

    • Yellow/Colorless: Complete coupling. You may proceed to the next step.

Protocol 4: Double Coupling Strategy

This procedure should be implemented if a positive Kaiser test is observed after the initial coupling attempt.

  • Initial Coupling and Monitoring: Perform the first coupling of this compound using your chosen protocol (e.g., Protocol 1 or 2) and confirm an incomplete reaction with a positive Kaiser test.

  • Wash: Drain the initial coupling solution from the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated this compound as described in your chosen coupling protocol (e.g., Protocol 1, step 5).

  • Reaction: Add the fresh activated amino acid solution to the resin and agitate for an additional 1-2 hours.

  • Final Monitoring and Wash: Perform another Kaiser test. If negative, wash the resin as per the final step of the coupling protocol. If the test is still positive, consider a capping step to terminate the unreacted chains.

Visualizations

Caption: Experimental workflow for coupling this compound with troubleshooting loop.

G Start Positive Kaiser Test (Incomplete Coupling) Q1 Is this the first coupling attempt? Start->Q1 A1_Yes Perform Double Coupling Q1->A1_Yes Yes A1_No Have reaction conditions been optimized? Q1->A1_No No Q2 Kaiser Test after Double Coupling? A1_Yes->Q2 A2_Negative Coupling Successful Proceed to Next Cycle Q2->A2_Negative Negative Q2->A1_No Positive A1_No_Yes Consider Capping Unreacted Amines A1_No->A1_No_Yes Yes A1_No_No Optimize Conditions: - More potent reagent (HATU, COMU) - Increase equivalents/time - Switch solvent (DMF -> NMP) A1_No->A1_No_No No A1_No_No->A1_Yes Then try again

Caption: Troubleshooting decision tree for incomplete coupling of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with BOC-PHE(2-BR)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges, specifically low yield, encountered during solid-phase peptide synthesis (SPPS) utilizing BOC-PHE(2-BR)-OH.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are experiencing a significantly lower than expected yield after cleavage of our peptide containing a this compound residue. What are the potential causes?

Low yield in SPPS can stem from several factors. When incorporating a sterically hindered amino acid like this compound, the most probable causes are incomplete coupling or incomplete Boc-deprotection at various stages of the synthesis. The bulky 2-bromo substituent on the phenylalanine ring can impede the approach of reagents, leading to truncated or deletion sequences.

To diagnose the issue, a systematic approach is recommended:

  • Analyze the Crude Product: Perform Mass Spectrometry (MS) on the crude peptide to identify the nature of the product. The presence of masses lower than the expected target peptide would confirm incomplete synthesis.

  • Review Synthesis Monitoring Data: If colorimetric tests like the Kaiser test were performed during synthesis, review the results. A positive test after a coupling step indicates incomplete reaction.

Q2: How can we improve the coupling efficiency of this compound?

Due to the steric hindrance from the 2-bromo group, standard coupling conditions may be insufficient.[1][2] Consider the following strategies to enhance coupling efficiency:

  • Utilize a More Potent Coupling Reagent: Switch from standard carbodiimide reagents like DCC or DIC to more powerful uronium/aminium or phosphonium reagents.[1]

  • Increase Reaction Time: Extend the coupling reaction time to allow the sterically hindered amino acid to react completely.

  • Elevate the Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can help overcome the activation energy barrier.[1]

  • Double Coupling: Perform the coupling step twice to ensure maximum incorporation of the this compound.

Q3: Are there specific side reactions associated with the 2-bromophenylalanine side chain during SPPS?

While extensive data on side reactions specific to 2-bromophenylalanine in Boc-SPPS is limited, halogenated aromatic rings can potentially undergo side reactions under harsh acidic conditions, although this is less common with the relatively stable bromo substituent. A more likely side reaction is related to incomplete coupling leading to deletion sequences. It is crucial to ensure complete reaction at each step to minimize byproducts.

Q4: What are the optimal conditions for Boc-deprotection of a peptide containing PHE(2-BR)?

Standard Boc-deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) is generally effective.[3] However, if the peptide sequence is prone to aggregation, which can be exacerbated by bulky residues, deprotection might be incomplete. To address this:

  • Increase Deprotection Time: Extend the TFA treatment time to ensure complete removal of the Boc group.

  • Use a Stronger Acid Cocktail: In difficult cases, a stronger acid cocktail might be necessary, but this should be approached with caution to avoid side-chain degradation.

  • Incorporate Chaotropic Agents: Adding chaotropic salts to the deprotection solution can help disrupt secondary structures and improve reagent access.[4]

Experimental Protocols

Protocol 1: Test Cleavage and Mass Spectrometry Analysis

This protocol is designed to quickly assess the success of the synthesis and identify the presence of the target peptide.

Materials:

  • Peptide-resin (10-20 mg)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Microcentrifuge tubes

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Place 10-20 mg of the dried peptide-resin into a microcentrifuge tube.

  • Add 200 µL of the cleavage cocktail to the resin.

  • Incubate at room temperature for 2-3 hours with occasional shaking.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a tube containing 1 mL of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and allow the pellet to air dry.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) for MS analysis.

  • Analyze the sample by MS to identify the molecular weight of the products.

Protocol 2: Optimized Coupling of this compound

This protocol outlines a robust method for coupling the sterically hindered this compound.

Materials:

  • Deprotected peptide-resin

  • This compound (3-5 equivalents)

  • HATU (3-5 equivalents)[1]

  • DIPEA (6-10 equivalents)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Swell the deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve this compound and HATU in DMF.

  • Add DIPEA to the amino acid/HATU mixture and allow to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Perform a Kaiser test to monitor the reaction. If the test is positive (blue beads), continue coupling for an additional 1-2 hours or perform a second coupling.

  • Once the Kaiser test is negative, wash the resin thoroughly with DMF and DCM.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityRecommended Use for this compound
DCC/HOBtCarbodiimideStandardNot recommended for initial attempts[5]
HBTU/HCTUUronium/AminiumHighGood starting point for optimization
HATU Uronium/Aminium Very High Highly Recommended [1]
PyBOPPhosphoniumHighEffective alternative to uronium reagents
COMUUronium/AminiumVery HighExcellent, safer alternative to HBTU/HATU[1]

Mandatory Visualizations

SPPS_Troubleshooting_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_troubleshooting Troubleshooting Low Yield start Start SPPS deprotection Boc Deprotection (TFA/DCM) start->deprotection coupling Coupling this compound deprotection->coupling monitoring Kaiser Test coupling->monitoring cleavage Final Cleavage (TFA Cocktail) monitoring->cleavage Negative optimize_coupling Optimize Coupling: - Use HATU/COMU - Increase Time/Temp - Double Couple monitoring->optimize_coupling Positive end_product Crude Peptide cleavage->end_product low_yield Low Yield Observed end_product->low_yield ms_analysis MS Analysis of Crude Product low_yield->ms_analysis incomplete_coupling Incomplete Coupling (Deletion Sequences) ms_analysis->incomplete_coupling incomplete_deprotection Incomplete Deprotection (Truncated Sequences) ms_analysis->incomplete_deprotection incomplete_coupling->optimize_coupling optimize_deprotection Optimize Deprotection: - Increase Time - Use Chaotropic Agents incomplete_deprotection->optimize_deprotection optimize_coupling->coupling optimize_deprotection->deprotection

Caption: Troubleshooting workflow for low yield in SPPS with this compound.

Coupling_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling boc_phe This compound activated_ester Activated OAt-Ester boc_phe->activated_ester + HATU + DIPEA hatu HATU dipea DIPEA resin H₂N-Peptide-Resin coupled_product Coupled Peptide-Resin activated_ester->coupled_product + H₂N-Peptide-Resin

Caption: Simplified mechanism for HATU-mediated coupling of this compound.

Side_Reaction_Pathway start Peptide Elongation coupling_step Coupling of this compound start->coupling_step incomplete_coupling Incomplete Coupling coupling_step->incomplete_coupling capping Capping (e.g., Acetic Anhydride) incomplete_coupling->capping Yes next_cycle Proceed to Next Cycle incomplete_coupling->next_cycle No (Proceeds with unreacted amine) truncated_sequence Truncated Sequence capping->truncated_sequence deletion_sequence Deletion Sequence next_cycle->deletion_sequence

Caption: Potential side reaction pathways leading to low yield.

References

Strategies to avoid racemization of BOC-PHE(2-BR)-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate racemization during the activation and coupling of BOC-PHE(2-BR)-OH, ensuring the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?

A1: Racemization is an undesired process where a pure, single enantiomer (typically the L-form) of an amino acid is converted into a mixture of both its L and D forms during the synthesis process.[1] The chiral center at the alpha-carbon loses its configuration, leading to the incorporation of the incorrect stereoisomer into the peptide chain. This is a critical issue because the three-dimensional structure of a peptide is essential for its biological activity; the presence of D-amino acid diastereomers can lead to a significant reduction or complete loss of therapeutic efficacy.[1][2][3]

Q2: What is the primary mechanism leading to racemization of N-protected amino acids like this compound during activation?

A2: The most common mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][4] After the carboxylic acid group is activated by a coupling reagent, it can cyclize intramolecularly to form the oxazolone. The proton on the alpha-carbon of this intermediate is highly acidic and can be easily removed by a base present in the reaction mixture.[4][5] This creates a planar, achiral enolate intermediate, which can be attacked by the incoming amine from either face, resulting in a mixture of L- and D-peptides.[6] While the urethane Boc protecting group generally helps preserve optical purity better than acyl groups, the risk of racemization remains significant under suboptimal coupling conditions.[4][7]

Q3: Which factors in the coupling reaction have the most significant impact on racemization?

A3: Several factors critically influence the extent of racemization:

  • Coupling Reagents: The choice of activating agent is paramount. Carbodiimides used alone can lead to high levels of racemization.[8]

  • Additives: Racemization-suppressing additives are crucial for forming more stable active esters that are less prone to oxazolone formation.[6][9]

  • Base: The type, strength (pKa), and concentration of the base used can dramatically accelerate racemization.[5][8][10]

  • Temperature: Elevated temperatures increase the rate of most reactions, including racemization.[4][10][11]

  • Pre-activation Time: The duration for which the carboxylic acid is activated before the amine is introduced can increase the opportunity for racemization.[4][10][11]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in the racemization pathway.[4][5]

Q4: Are certain amino acids more susceptible to racemization?

A4: Yes, some amino acids are notoriously prone to racemization under standard coupling conditions. Cysteine (Cys) and Histidine (His) are particularly susceptible.[2][10][12][13][14] Phenylalanine and its derivatives, while not typically in the highest-risk category, can still undergo significant racemization, especially when using highly activating conditions or suboptimal protocols. Therefore, applying low-racemization strategies is always recommended to ensure the highest optical purity of the final product.

Q5: How do coupling additives like HOBt, HOAt, and Oxyma work to prevent racemization?

A5: Additives are a cornerstone of modern low-racemization coupling strategies. When a coupling reagent (especially a carbodiimide like DIC) activates the carboxylic acid, it forms a highly reactive O-acylisourea intermediate which readily forms an oxazolone.[4] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) intercept this reactive intermediate.[9][12] They react with it to form a more stable, yet still reactive, active ester (e.g., OBt, OAt, or Oxyma ester). This new intermediate is significantly less susceptible to cyclizing into the racemization-prone oxazolone, thereby preserving the stereochemical integrity of the amino acid during the subsequent coupling to the amine.[4][6][8][15][16] HOAt and Oxyma are generally considered more effective at suppressing racemization than HOBt.[2][6][9]

Troubleshooting Guide

Issue: High levels of the D-diastereomer of Phe(2-Br) are detected in the crude peptide product after coupling.

Potential CauseRecommended Solution & Rationale
Inappropriate Coupling Reagent Solution: Switch from carbodiimides (DCC, DIC) used alone to onium (aminium/uronium) or phosphonium salt reagents.[4] Rationale: Reagents like HATU, HBTU, or PyBOP are designed to form active esters that are less prone to racemization.[16][17] If using a carbodiimide is necessary, it is mandatory to use it with an additive.
Absence of Racemization-Suppressing Additives Solution: Always incorporate an additive when using a carbodiimide. The most effective choices are HOAt or Oxyma .[2][6][9] Rationale: These additives trap the highly reactive O-acylisourea intermediate to form a more stable active ester, which minimizes the formation of the oxazolone intermediate that precedes racemization.[6][12]
Inappropriate Base Selection or Excess Solution: Avoid strong, non-hindered bases like triethylamine (TEA). If using DIPEA, use the minimum stoichiometric amount required. Better choices are weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine .[8][11][18] Rationale: Stronger and less hindered bases more readily abstract the acidic α-proton from the oxazolone intermediate, which is the key step in racemization.[5][7][11]
Elevated Reaction Temperature Solution: Perform the coupling reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature.[4][11] Rationale: Higher temperatures accelerate all reactions, including the undesirable side reactions that lead to racemization.[10]
Prolonged Pre-activation Time Solution: Minimize the pre-activation time to 1-5 minutes before adding the amine component, or better yet, use an in situ activation protocol where all components are mixed together.[4][11] Rationale: Allowing the activated amino acid to stand for an extended period before the amine nucleophile is present increases the concentration of the oxazolone intermediate, thereby increasing the risk of racemization.[10]
Inappropriate Solvent Solution: If racemization is a persistent issue in highly polar solvents like DMF, consider using a less polar aprotic solvent such as dichloromethane (DCM) or a mixture (e.g., DCM/DMF), provided solubility is maintained.[4] Rationale: Solvent polarity can affect the stability of the charged intermediates in the racemization pathway.[5]

Quantitative Data on Racemization

The selection of the coupling reagent and additive system is one of the most critical factors in controlling racemization. The following table summarizes comparative data on the performance of various coupling systems for racemization-prone amino acids, which serves as a guide for selecting optimal conditions for this compound.

Amino AcidCoupling ReagentAdditiveBase% Epimerization (D-isomer)Reference
Fmoc-Phe-Ser(OtBu)-OHDCCHOBt-18%[2]
Fmoc-Phe-Ser(OtBu)-OHDCCHOAt-6%[2]
Gly-Phe-Pro-NH₂EDCHOAt-29.8%[2]
Gly-Phe-Pro-NH₂DICHOAt-4.2%[2]
Fmoc-Ser(tBu)-OHDICHOBtDIPEA2.2%[19]
Fmoc-Ser(tBu)-OHDICOxymaDIPEA1.7%[19]
Picoc-His(Trt)-OHHATU-DIPEA~4%[13]
Picoc-His(Trt)-OHDICOxyma-~2%[13]

Data is adapted from studies investigating racemization under various conditions and may not be specific to this compound but illustrates general trends.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC / HOAt

This protocol describes a standard method for coupling an N-Boc protected amino acid to a resin-bound peptide with a free N-terminal amine, optimized to minimize racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • (Optional for neutralization) N,N-diisopropylethylamine (DIPEA)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

    • If the N-terminus is protected, perform the deprotection step (e.g., with TFA for a Boc-protected amine on the resin) and wash thoroughly with DCM and DMF.

    • If the N-terminal amine is a hydrochloride salt, neutralize the resin with a 5% DIPEA solution in DMF for 2 x 2 minutes, followed by thorough washing with DMF.

  • Coupling Mixture Preparation (in situ activation):

    • In a separate vessel, dissolve this compound (3 eq.) and HOAt (3 eq.) in a minimal amount of DMF.

    • Drain the DMF from the reaction vessel containing the resin.

    • Add the amino acid/HOAt solution to the resin and agitate briefly.

    • Add DIC (3 eq.) to the reaction vessel. Do not pre-activate the amino acid with DIC for an extended period before adding it to the resin.

  • Coupling Reaction:

    • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored for completion using a colorimetric test (e.g., Kaiser test).

    • For particularly sensitive couplings, the reaction can be started at 0°C and allowed to warm to room temperature over the coupling period.

  • Washing:

    • Once the reaction is complete, drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly to remove any excess reagents and byproducts. A typical washing sequence is:

      • DMF (3 x 1 minute)

      • DCM (3 x 1 minute)

      • DMF (3 x 1 minute)

  • Confirmation:

    • A small sample of the resin can be taken for a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Visualizations

Mechanism of Racemization via Oxazolone Formation

Caption: Base-catalyzed racemization of a Boc-amino acid via a 5(4H)-oxazolone intermediate.

Troubleshooting Workflow for High Racemization

troubleshooting_workflow start High Racemization Detected? check_base Check Base: Is it TEA or excess DIPEA? start->check_base Start Here fix_base Action: Switch to NMM or 2,4,6-Collidine. Use min. equivalents. check_base->fix_base Yes check_reagent Check Reagent: Is it DIC/DCC alone? check_base->check_reagent No fix_base->check_reagent fix_reagent Action: Add HOAt/Oxyma or switch to HATU/HBTU. check_reagent->fix_reagent Yes check_temp Check Temperature: Is it > RT? check_reagent->check_temp No fix_reagent->check_temp fix_temp Action: Perform coupling at 0°C. check_temp->fix_temp Yes check_preact Check Pre-activation: Is time > 5 min? check_temp->check_preact No fix_temp->check_preact fix_preact Action: Use in-situ activation (mix all at once). check_preact->fix_preact Yes end_node Re-analyze for Racemization check_preact->end_node No fix_preact->end_node

Caption: A logical workflow for troubleshooting and resolving high racemization levels.

References

Technical Support Center: Managing Solubility of Peptides Containing Boc-Phe(2-Br)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with peptides incorporating the unnatural amino acid Boc-L-phenylalanine(2-Br)-OH. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing Boc-Phe(2-Br)-OH often difficult to dissolve?

A1: The poor solubility of peptides containing this compound stems from a combination of factors:

  • Increased Hydrophobicity: The presence of the bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and the phenyl ring of phenylalanine already contribute to the hydrophobicity. The addition of a bromine atom to the ortho position of the phenyl ring further increases its lipophilicity and molecular volume, leading to a greater tendency to aggregate in aqueous or polar solvents.[1][2]

  • Intermolecular Aggregation: Peptides with a high content of hydrophobic amino acids are prone to forming strong intermolecular hydrogen bonds between their backbones, leading to the formation of β-sheet structures and subsequent aggregation.[3] The bulky side chain of this compound can exacerbate this issue.

  • Steric Hindrance: The ortho-bromine atom can sterically hinder the solvation of the peptide backbone, making it more difficult for solvent molecules to interact with and dissolve the peptide chain.

Q2: What are the initial recommended solvents for dissolving a peptide with this compound?

A2: For highly hydrophobic peptides, it is recommended to start with a small amount of a strong organic solvent.[4][5] The preferred initial solvents are:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

Once the peptide is dissolved in a minimal amount of one of these primary solvents, the solution can be carefully diluted with the desired aqueous buffer or co-solvent.[4]

Q3: My peptide has precipitated out of solution after dilution. What should I do?

A3: Precipitation upon dilution is a common issue and indicates that the solubility limit has been exceeded in the final solvent mixture. To address this, you can try the following:

  • Re-dissolve and adjust the dilution: Lyophilize the precipitated peptide and attempt to re-dissolve it in the initial organic solvent at a higher concentration, then add the aqueous buffer more slowly and with vigorous vortexing.[5]

  • Use a co-solvent system: A mixture of solvents can sometimes provide better solvating power. A "magic mixture" of DCM, DMF, and NMP (1:1:1) can be effective.

  • Sonication: Gentle sonication can help to break up aggregates and re-dissolve the precipitate.[6]

  • Gentle Warming: Carefully warming the solution to <40°C may increase solubility, but this should be done with caution to avoid peptide degradation.[4]

Q4: Could solubility issues with this compound affect the coupling efficiency during Solid-Phase Peptide Synthesis (SPPS)?

A4: Absolutely. Poor solubility of the incoming protected amino acid is a direct cause of low coupling efficiency. If this compound does not fully dissolve in the synthesis solvent (e.g., DMF or NMP), it will not be fully available to react with the free amine on the resin, leading to incomplete coupling and deletion sequences in the final product.[7]

Q5: How can I proactively prevent aggregation of peptides containing this compound during SPPS?

A5: A proactive approach is the most effective strategy. Consider the following:

  • Resin Selection: Use a low-loading resin (0.1-0.3 mmol/g) to increase the distance between peptide chains, which can reduce intermolecular aggregation. Resins with a polyethylene glycol (PEG) linker can also improve solvation.

  • Backbone Protection: Incorporating pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.

  • Chaotropic Salt Washes: Washing the peptide-resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, can help break up existing secondary structures before a difficult coupling step.

Data Presentation

Table 1: Qualitative Solubility of Boc-Protected Phenylalanine Derivatives

The following table provides a qualitative summary of the solubility of Boc-Phe-OH and inferences for its 2-bromo derivative in common laboratory solvents. Actual solubility may vary depending on the peptide sequence, purity, and experimental conditions.

SolventChemical FormulaBoc-Phe-OH SolubilityInferred this compound SolubilityNotes
Dichloromethane (DCM)CH₂Cl₂Soluble[8]Likely SolubleGood for initial dissolution but evaporates quickly.
N,N-Dimethylformamide (DMF)C₃H₇NOClearly Soluble (1 mmole in 2 mL)[8]SolubleA common solvent for peptide synthesis and dissolution.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOSolubleSolubleOffers better solvating properties than DMF for some sequences.
Dimethyl Sulfoxide (DMSO)C₂H₆OSSoluble[4]SolubleA strong solvent, but may be difficult to remove and can interfere with some assays.
Acetonitrile (ACN)C₂H₃NSparingly SolubleLikely Sparingly to Poorly SolubleOften used in co-solvent systems with water for RP-HPLC.
WaterH₂OInsolubleInsolubleThe high hydrophobicity prevents dissolution in aqueous media alone.
EthanolC₂H₅OHSparingly SolublePoorly SolubleMay be used as a co-solvent.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for a Peptide Containing this compound

Objective: To identify a suitable solvent or solvent mixture for a poorly soluble peptide.

Materials:

  • Lyophilized peptide containing this compound

  • Microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Solvents: Purified Water, DMSO, DMF, NMP, DCM, Acetonitrile, 10% Acetic Acid

Procedure:

  • Weigh out a small, known amount of the peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • To each tube, add a measured volume (e.g., 100 µL) of a different solvent from the list above.

  • Vortex each tube vigorously for 2 minutes to attempt to dissolve the peptide.

  • Visually inspect each tube for the presence of undissolved solid against a dark background.

  • If the peptide remains insoluble, gently warm the tube to ~35°C for 5-10 minutes and vortex again.

  • If still insoluble, place the tube in a sonicator bath for 5-10 minutes.[6]

  • For tubes where the peptide dissolved in an organic solvent, try adding the intended aqueous buffer dropwise while vortexing to determine the tolerance for aqueous dilution.

  • Record the solvent or solvent mixture that provides the best solubility.

Protocol 2: Chaotropic Salt Wash to Disrupt On-Resin Aggregation

Objective: To disrupt existing peptide aggregation on the resin before a difficult coupling step, such as the addition of this compound.

Materials:

  • Peptide-resin exhibiting signs of aggregation (e.g., poor swelling)

  • DMF

  • Chaotropic Salt Solution: 0.8 M NaClO₄ or LiCl in DMF

Procedure:

  • Following the standard Fmoc or Boc deprotection and subsequent DMF washes, drain the solvent from the reaction vessel.

  • Add the Chaotropic Salt Solution to the resin and agitate for 1-2 minutes.

  • Drain the salt solution.

  • Repeat the chaotropic wash one more time.

  • Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with coupling reagents.

Visualizations

Troubleshooting Workflow for Peptide Solubility start Start: Peptide containing This compound is insoluble test_solvents Test solubility in strong organic solvents (DMSO, DMF, NMP) start->test_solvents dissolved Is the peptide soluble? test_solvents->dissolved sonicate_warm Apply gentle warming (<40°C) and/or sonication dissolved->sonicate_warm No success Peptide Solubilized. Proceed with experiment. dissolved->success Yes dissolved2 Is the peptide soluble now? sonicate_warm->dissolved2 co_solvent Try a co-solvent system (e.g., DCM/DMF/NMP) dissolved2->co_solvent No dissolved2->success Yes dissolved3 Is the peptide soluble? co_solvent->dissolved3 denaturant Consider adding a denaturant (e.g., Guanidine HCl, Urea) if compatible with application dissolved3->denaturant No dissolved3->success Yes denaturant->success failure Solubility issue persists. Consider peptide re-design (e.g., add solubilizing tags). denaturant->failure

Caption: A workflow for systematically troubleshooting peptide solubility.

Factors Contributing to Poor Solubility of Peptides with this compound center_node This compound in Peptide hydrophobicity Increased Hydrophobicity center_node->hydrophobicity aggregation Intermolecular Aggregation center_node->aggregation steric_hindrance Steric Hindrance center_node->steric_hindrance hydrophobicity->aggregation poor_solubility Poor Solubility hydrophobicity->poor_solubility aggregation->poor_solubility steric_hindrance->poor_solubility solvation_shell Disrupted Solvation Shell steric_hindrance->solvation_shell boc_group Boc Group boc_group->hydrophobicity phenyl_ring Phenyl Ring phenyl_ring->hydrophobicity bromine_atom Ortho-Bromine Atom bromine_atom->hydrophobicity bromine_atom->steric_hindrance h_bonding Backbone H-Bonding (β-sheets) h_bonding->aggregation solvation_shell->poor_solubility

Caption: Relationship between chemical properties and solubility issues.

References

Preventing debromination of BOC-PHE(2-BR)-OH during synthesis or cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for BOC-PHE(2-BR)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the prevention of debromination during the synthesis and cleavage of peptides containing 2-bromophenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of debromination of this compound during peptide synthesis?

A1: The primary cause of debromination, the loss of the bromine atom from the phenylalanine side chain, is most frequently observed during the final cleavage step from the solid-phase resin. This is often attributed to the harsh acidic conditions required for cleavage, typically using trifluoroacetic acid (TFA). The electron-withdrawing nature of the bromine atom can make the carbon-bromine bond susceptible to cleavage under strong acid and in the presence of certain reactive species generated during the process. While less common, some debromination can also occur during the repetitive acid-labile removal of the Boc protecting group during synthesis cycles.

Q2: Which step in the synthesis is most critical for preventing debromination?

A2: The most critical step for preventing debromination is the final cleavage of the peptide from the resin. The prolonged exposure to strong acid and the generation of reactive carbocations from protecting groups and the resin linker create a challenging environment for the stability of the bromo-substituted aromatic ring.

Q3: How can I detect and quantify the debrominated byproduct?

A3: The most effective methods for detecting and quantifying the debrominated byproduct, which is the peptide containing a standard phenylalanine residue instead of 2-bromophenylalanine, are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: Reversed-phase HPLC can often separate the desired brominated peptide from the debrominated version. The difference in hydrophobicity between the two peptides allows for distinct retention times.

  • Mass Spectrometry: MS is a definitive method to identify the debrominated product by its mass. The mass difference between the brominated and non-brominated peptide will be approximately 78.9 Da (the mass of a bromine atom minus a hydrogen atom). The unique isotopic signature of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) in the desired product will be absent in the debrominated byproduct, providing a clear diagnostic tool.[1]

Q4: Can the choice of scavengers in the cleavage cocktail influence the extent of debromination?

A4: Absolutely. The choice and concentration of scavengers in the TFA cleavage cocktail are crucial for minimizing debromination. Scavengers are added to trap reactive electrophiles, such as carbocations, that are generated during the cleavage of protecting groups and the resin linker.[2][3] These reactive species can potentially attack the brominated phenyl ring and facilitate the loss of bromine. The use of "soft" nucleophilic scavengers can help to quench these reactive species and protect the integrity of the 2-bromophenylalanine residue.

Troubleshooting Guide

This guide addresses common issues encountered with the use of this compound and provides systematic solutions.

Issue 1: Significant amount of debrominated peptide observed by LC-MS after cleavage.

  • Possible Cause: Inadequate scavenging of reactive cations during TFA cleavage.

  • Solution:

    • Optimize Scavenger Cocktail: Standard cleavage cocktails may not be sufficient. Consider using a scavenger mixture specifically designed to protect sensitive residues. Thiol-based scavengers are often effective.

    • Increase Scavenger Concentration: If using a standard scavenger like triisopropylsilane (TIS), increasing its concentration might be beneficial. However, a combination of scavengers is often more effective.

    • Introduce Thiol Scavengers: Add a thiol scavenger such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) to the cleavage cocktail.[4] Benzylthiols, like 1,4-benzenedimethanethiol (1,4-BDMT), have also been shown to be effective and may offer advantages in terms of stability and UV detectability.[5][6]

  • Possible Cause: Prolonged exposure to strong acid during cleavage.

  • Solution:

    • Minimize Cleavage Time: Determine the minimum time required for complete cleavage and deprotection by performing a time-course study. Analyze small aliquots of the cleavage mixture at different time points (e.g., 1, 2, 4 hours) by HPLC-MS to find the optimal balance between cleavage efficiency and debromination.

    • Control Temperature: Perform the cleavage at room temperature or, if possible, at a lower temperature (e.g., 4°C) to reduce the rate of debromination. Ensure the cleavage reaction is not exothermic.

  • Possible Cause: Presence of trace metals that can catalyze debromination.

  • Solution:

    • Use High-Purity Reagents: Ensure that all reagents, especially TFA and solvents, are of high purity and free from metal contamination.

    • Chelating Agents: While not standard practice, the addition of a small amount of a chelating agent like EDTA to the cleavage cocktail could be explored if metal contamination is suspected.

Issue 2: Gradual loss of bromine during the synthesis cycles.

  • Possible Cause: Repetitive exposure to TFA for Boc deprotection is causing slow debromination.

  • Solution:

    • Minimize Deprotection Time: Use the minimum time necessary for complete Boc removal in each cycle. Monitor the deprotection reaction using a qualitative test like the Kaiser test to avoid unnecessarily long exposure to acid.

    • Use a Milder Deprotection Reagent: While 50% TFA in dichloromethane (DCM) is standard for Boc deprotection, for very sensitive sequences, a slightly lower concentration of TFA could be tested, though this may require longer reaction times for complete deprotection.

Quantitative Data Summary

While specific quantitative data for the debromination of this compound is not extensively published, the following table provides a template for the type of data that should be collected during optimization experiments to minimize this side reaction. The values presented are hypothetical and for illustrative purposes.

Cleavage Cocktail Composition (TFA:Scavenger:H₂O)Cleavage Time (hours)Cleavage Temperature (°C)% Debromination (by HPLC-MS)
95:2.5 (TIS):2.542515%
95:2.5 (TIS):2.52258%
95:2.5 (TIS):2.5245%
90:5 (TIS):5 (EDT)2253%
90:5 (1,4-BDMT):5 (TIS)225<2%

Experimental Protocols

Protocol 1: Optimized Cleavage Protocol to Minimize Debromination

This protocol is designed for the cleavage of a peptide containing this compound from a solid-phase resin.

  • Resin Preparation:

    • Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 1 min) to remove any residual dimethylformamide (DMF).

    • Dry the resin under a stream of nitrogen for 15 minutes.

  • Cleavage Cocktail Preparation:

    • Prepare a fresh cleavage cocktail. A recommended starting cocktail is:

      • 90% Trifluoroacetic acid (TFA)

      • 5% Triisopropylsilane (TIS)

      • 5% 1,2-Ethanedithiol (EDT) or 1,4-Benzenedimethanethiol (1,4-BDMT)

    • For every 100 mg of peptide-resin, use 2 mL of the cleavage cocktail.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 2 hours.

    • Note: The optimal time may vary depending on the peptide sequence and should be determined empirically.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).

    • Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.

    • Dry the crude peptide pellet under vacuum.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Analyze the sample by HPLC and MS to determine the purity and quantify the extent of debromination.[1][7]

Protocol 2: Analytical Method for Quantifying Debromination

This protocol outlines a general method for separating and quantifying the brominated and debrominated peptides using HPLC-MS.

  • Instrumentation:

    • A high-performance liquid chromatograph coupled to a mass spectrometer (LC-MS).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. The gradient should be optimized to achieve baseline separation of the two peptides.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 220 nm and 280 nm, and mass spectrometry.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: A mass range that includes the expected molecular weights of both the brominated and debrominated peptides.

    • Extracted Ion Chromatograms (EICs): Generate EICs for the [M+H]⁺ ions of both the desired product and the debrominated byproduct to accurately quantify their relative abundance.

Visualizations

Debromination_Pathway Peptide_Br Peptide-Phe(2-Br)-Resin TFA_Cleavage TFA Cleavage Cocktail (TFA, Scavengers, H2O) Peptide_Br->TFA_Cleavage Cleavage Debrominated_Peptide Debrominated Byproduct Peptide-Phe Peptide_Br->Debrominated_Peptide Debromination Reactive_Species Reactive Cations (e.g., t-butyl+) TFA_Cleavage->Reactive_Species Generates Desired_Peptide Desired Peptide Peptide-Phe(2-Br) TFA_Cleavage->Desired_Peptide Successful Cleavage Reactive_Species->Peptide_Br Attacks Scavenging Scavenging Reactive_Species->Scavenging Trapped by Scavenging->Desired_Peptide Prevents Debromination

Caption: Proposed pathway for debromination during TFA cleavage and the role of scavengers.

Caption: A logical workflow for troubleshooting the debromination of this compound.

References

Technical Support Center: Impact of Steric Hindrance from the 2-Bromo Group on Coupling Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with palladium-catalyzed cross-coupling reactions involving sterically hindered 2-bromo substituted substrates. The guidance focuses on understanding and overcoming the kinetic barriers presented by ortho-substituents to improve reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my cross-coupling reaction with a 2-bromo substituted arene resulting in a low yield or failing completely?

A1: Low yields in these reactions are a common challenge primarily due to steric hindrance. A 2-bromo group, being in the ortho position, physically obstructs the palladium catalyst's access to the carbon-bromine bond. This hindrance significantly slows down key steps in the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[1] Standard palladium catalysts, such as Pd(PPh₃)₄, are often not reactive enough to overcome this steric barrier, leading to poor or no product formation.[1][2]

Q2: Which step in the Suzuki-Miyaura catalytic cycle is most affected by the 2-bromo group's steric bulk?

A2: The oxidative addition of the aryl bromide to the Pd(0) center is frequently the rate-limiting step in the catalytic cycle and is severely impeded by ortho-substituents like the 2-bromo group.[1][3] The bulky group makes it sterically difficult for the palladium atom to insert into the C-Br bond. Subsequently, the reductive elimination step, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, can also be kinetically challenging as it requires the formation of a sterically congested biaryl product.[1]

Q3: How should I select a catalyst and ligand to overcome the steric hindrance from a 2-bromo group?

A3: Catalyst and ligand selection is the most critical factor for a successful reaction with hindered substrates.[1] The goal is to use a catalytic system that is both highly reactive and can accommodate sterically demanding substrates.

  • Recommended Ligands: The most effective strategy is to employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][2]

    • Buchwald Ligands: Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species needed for the oxidative addition step and also accelerate the final reductive elimination.[1]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are highly effective and offer great stability and activity, even in the formation of highly substituted biaryls.[1][4]

    • Specialized Ligands: For exceptionally challenging couplings, such as those forming tetra-ortho-substituted biaryls, specialized ligands like AntPhos or BI-DIME have demonstrated superior performance.[5][6][7]

Q4: What are the optimal base and solvent combinations for these challenging coupling reactions?

A4: The choice of base and solvent is crucial and can dramatically influence the reaction rate and yield.[1]

  • Base Selection: The base is required to activate the boronic acid for the transmetalation step.[1]

    • Potassium phosphate (K₃PO₄): Often used as a fine powder, this is a reliable and effective base for many hindered couplings.[2][8]

    • Cesium carbonate (Cs₂CO₃): Another effective base for these transformations.[1]

    • Potassium tert-butoxide (t-BuOK): A stronger base that can be necessary for particularly unreactive or hindered systems.[2][4]

  • Solvent Selection: Anhydrous, aprotic solvents are generally preferred.[2]

    • Toluene and Dioxane: These are common and effective solvents.[4]

    • Xylenes: For reactions requiring higher temperatures to overcome significant activation barriers, higher-boiling solvents like xylenes may be necessary.[2][6]

Q5: I am observing significant protodeboronation of my boronic acid. What causes this and how can it be prevented?

A5: Protodeboronation is a common side reaction where the boronic acid is converted back to an arene, reducing the yield of the desired coupled product. This can be promoted by excess water.[2] While a small amount of water can sometimes be beneficial for dissolving inorganic bases like K₃PO₄, excess amounts are detrimental.[2] To minimize this side reaction, consider the following:

  • Use a thoroughly dried base and anhydrous solvents.

  • Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester.[2]

Data Presentation

Quantitative data from the literature highlights the critical role of ligand selection in overcoming steric hindrance.

Table 1: Comparison of Ligand Performance in a Sterically Demanding Suzuki Coupling *

EntryLigandYield (%)
1PPh₃<5
2SPhos85
3XPhos92
4RuPhos88

*Reaction conditions: Coupling of 2-bromo-1,3,5-trimethylbenzene with cyclohexylboronic acid. Data synthesized from findings in cited literature.[1][2]

Table 2: Recommended Conditions for Hindered Suzuki-Miyaura Couplings

Substrate HindranceRecommended Ligand(s)Recommended Base(s)Recommended Solvent(s)Typical Temperature (°C)
Di-ortho-substitutedSPhos, XPhos, NHCsK₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 110
Tri-ortho-substitutedXPhos, RuPhos, NHCsK₃PO₄, t-BuOKDioxane, Xylenes100 - 120
Tetra-ortho-substitutedAntPhos, BI-DIMEK₃PO₄, t-BuOKXylenes110 - 140

*General recommendations based on literature precedents.[1][2][4][6]

Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a general guideline for coupling a hindered 2-bromoarene with a boronic acid and may require optimization for specific substrates.[1][2]

Reagents & Materials:

  • Hindered 2-bromoarene (1.0 equiv)

  • Boronic acid or boronic ester (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos) (2-4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-bromoarene, boronic acid, K₃PO₄, Pd(OAc)₂, and the bulky phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reactions with hindered substrates may require extended reaction times (12-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Diagrams created with Graphviz to illustrate key concepts.

Suzuki_Cycle pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition (Often Rate-Limiting) pd0->oa Hindered by ortho-Bromo pd2 Ar-Pd(II)-Br(L) oa->pd2 tm Transmetalation pd2->tm arpd Ar-Pd(II)-Ar'(L) tm->arpd re Reductive Elimination arpd->re Hindered by product congestion re->pd0 product Ar-Ar' (Coupled Product) re->product arbr Ar-Br (2-Bromo Substrate) arbr->oa boronic Ar'-B(OR)2 boronic->tm base Base base->tm

Figure 1: Suzuki-Miyaura catalytic cycle highlighting steps impacted by steric hindrance.

Troubleshooting_Workflow start Low Yield with 2-Bromo Substrate check_ligand Is the ligand a bulky, electron-rich phosphine or NHC? start->check_ligand change_ligand ACTION: Switch to SPhos, XPhos, or an NHC-Pd G3 precatalyst. check_ligand->change_ligand No check_conditions Are the base and solvent optimal? check_ligand->check_conditions Yes change_ligand->check_conditions change_conditions ACTION: Use finely ground K₃PO₄ with anhydrous Dioxane or Toluene. check_conditions->change_conditions No check_temp Is the temperature high enough? check_conditions->check_temp Yes change_conditions->check_temp increase_temp ACTION: Increase temperature to 100-140 °C or switch to a higher boiling solvent (Xylenes). check_temp->increase_temp No end_node Improved Yield check_temp->end_node Yes increase_temp->end_node

Figure 2: Troubleshooting workflow for sterically hindered Suzuki-Miyaura couplings.

References

Identifying and minimizing deletion sequences in peptides with BOC-PHE(2-BR)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for BOC-PHE(2-BR)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in peptide synthesis, with a specific focus on identifying and minimizing deletion sequences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide synthesis?

A1: this compound is a derivative of the amino acid L-phenylalanine. It features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a bromine atom at the ortho (2) position of the phenyl ring. The Boc group is an acid-labile protecting group commonly used in solid-phase peptide synthesis (SPPS). This modified amino acid is often incorporated into peptides to introduce conformational constraints, enhance binding affinity through halogen bonding, or to serve as a handle for further chemical modifications.[1][2]

Q2: What are deletion sequences and why are they a concern when using this compound?

A2: Deletion sequences are impurities in synthetic peptides where one or more amino acid residues are missing from the target sequence.[3] They arise from incomplete coupling of an amino acid to the growing peptide chain during solid-phase peptide synthesis (SPPS).[3] The use of this compound can increase the risk of deletion sequences due to the steric hindrance caused by the bulky 2-bromo substituent on the phenyl ring. This steric bulk can impede the efficient coupling of the amino acid to the peptide chain, leading to a higher probability of incomplete reactions.[4][5]

Q3: How can I detect the presence of deletion sequences in my peptide product?

A3: The most common method for detecting deletion sequences is mass spectrometry (MS) of the crude peptide product. Deletion sequences will appear as peaks with masses lower than the target peptide, corresponding to the mass of the missing amino acid(s). High-performance liquid chromatography (HPLC) can also be used to separate the deletion sequences from the desired peptide, which will typically appear as separate peaks.

Q4: What are the primary causes of deletion sequences when using this compound?

A4: The primary causes of deletion sequences with this compound are:

  • Steric Hindrance: The ortho-bromo group significantly increases the steric bulk of the amino acid, making it difficult for the activated carboxyl group to approach the N-terminal amine of the growing peptide chain.[4][5]

  • Incomplete Coupling: Due to steric hindrance, the coupling reaction may not go to completion within the standard reaction time.[4][6]

  • Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate on the solid support, making the N-terminal amine inaccessible.[6]

  • Poor Resin Swelling: Inadequate swelling of the resin can limit the diffusion of reagents to the reaction sites.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound, particularly concerning the formation of deletion sequences.

Problem Potential Cause Recommended Solution
High levels of deletion sequences corresponding to the this compound position. Incomplete coupling due to steric hindrance.1. Double Couple: Perform the coupling reaction for this compound twice before proceeding to the next deprotection step.[6] 2. Extend Coupling Time: Increase the coupling reaction time to allow for complete reaction. 3. Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU, HBTU, or COMU, which are known to be effective for sterically hindered amino acids.[4]
Low overall yield and multiple deletion sequences throughout the peptide. Peptide aggregation on the solid support.1. Change Solvent: Switch from DMF to NMP, which has better resin-swelling properties and can help disrupt aggregation. 2. Incorporate "Kink" Residues: If the sequence allows, introduce proline or pseudoproline residues to disrupt secondary structure formation.
Kaiser test is positive after coupling this compound. Incomplete coupling.1. Recouple: Immediately perform a second coupling reaction. 2. Capping: After the second coupling, cap any unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles. This will terminate the deletion sequence, making it easier to purify the target peptide.[3]
Difficulty dissolving this compound. Poor solubility in the chosen solvent.1. Use a co-solvent: A small amount of DMSO can be added to DMF to improve solubility. 2. Gentle Warming: Gently warm the solution to aid dissolution, but avoid high temperatures that could cause degradation.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HBTU

This protocol outlines a standard procedure for coupling this compound in Boc-SPPS.

1. Resin Preparation:

  • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes.

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
  • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
  • Wash the resin thoroughly with DCM (3x) and DMF (3x).

3. Neutralization:

  • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
  • Wash the resin thoroughly with DMF (3x).

4. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.
  • Add DIEA (6 equivalents) to the solution for pre-activation.
  • Immediately add the activated amino acid solution to the neutralized resin.
  • Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of this compound, a longer coupling time is recommended.

5. Monitoring:

  • Perform a Kaiser test to check for complete coupling. A negative result (yellow beads) indicates a complete reaction.
  • If the Kaiser test is positive (blue beads), perform a second coupling (double couple) by repeating step 4 with fresh reagents.

6. Capping (Optional but Recommended):

  • If the Kaiser test remains positive after the second coupling, cap the unreacted amines.
  • Wash the resin with DMF.
  • Treat the resin with a solution of 10% acetic anhydride and 1% DIEA in DMF for 30 minutes.
  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

7. Washing:

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next deprotection cycle.

Data Presentation

The following table provides a qualitative comparison of the expected coupling efficiency of this compound with unsubstituted BOC-PHE-OH and a para-substituted analogue under standard SPPS conditions. This data is representative and based on the general understanding of steric effects in peptide synthesis. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Amino Acid DerivativePosition of SubstituentRelative Steric HindranceExpected Coupling Efficiency (Single Couple)Recommended Strategy for High Purity
BOC-PHE-OH UnsubstitutedLowHigh (>99%)Standard Coupling
BOC-PHE(4-BR)-OH ParaModerateModerate-High (95-99%)Extended Coupling Time or Double Couple
This compound OrthoHighLow-Moderate (<95%)Double Couple and Capping are strongly recommended

Visualizations

Troubleshooting_Deletion_Sequences cluster_synthesis Peptide Synthesis Cycle cluster_qc Quality Control cluster_troubleshooting Troubleshooting cluster_continue Continue Synthesis Start Start Cycle Deprotection Boc Deprotection Start->Deprotection Coupling Couple this compound Deprotection->Coupling KaiserTest Kaiser Test Coupling->KaiserTest DoubleCouple Perform Double Couple KaiserTest->DoubleCouple Positive NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative Capping Cap Unreacted Amines DoubleCouple->Capping Capping->NextCycle

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Deletion_Sequence_Logic Start Start of Coupling Step (Peptide-Resin-NH2) IncompleteCoupling Incomplete Coupling of This compound Start->IncompleteCoupling Steric Hindrance CompleteCoupling Complete Coupling Start->CompleteCoupling UnreactedAmine Unreacted Peptide-Resin-NH2 (Deletion Precursor) IncompleteCoupling->UnreactedAmine ProtectedPeptide Peptide-Resin-NH-CO-Phe(2-Br)-Boc (Correct Product) CompleteCoupling->ProtectedPeptide NextAminoAcid Coupling of Next Amino Acid UnreactedAmine->NextAminoAcid ProtectedPeptide->NextAminoAcid DeletionSequence Deletion Sequence Formed NextAminoAcid->DeletionSequence from Unreacted Amine TargetSequence Target Sequence Continues NextAminoAcid->TargetSequence from Correct Product

Caption: Logical pathway illustrating the formation of a deletion sequence.

References

Technical Support Center: BOC-PHE(2-BR)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of BOC-PHE(2-BR)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of this compound with various solid-phase resins and to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when using this compound in solid-phase peptide synthesis?

A1: this compound is a valuable building block in peptide synthesis, particularly for creating modified peptides where the 2-bromo-phenylalanine residue can serve as a reactive handle for further chemical modifications.[1] Key considerations include:

  • Resin Compatibility: this compound is compatible with standard resins used in Boc-SPPS, such as Merrifield and Wang resins.

  • Coupling Conditions: Standard coupling protocols for Boc-protected amino acids are generally applicable. However, the bulky 2-bromo substituent may cause steric hindrance, potentially requiring longer coupling times or the use of more potent activating agents.

  • Side Chain Stability: The bromo-substituent is generally stable under standard Boc-SPPS conditions, including TFA deprotection and HF cleavage. However, prolonged exposure to strong acids or high temperatures should be monitored.

  • Potential for Side Reactions: While not extensively documented for this specific amino acid, general side reactions in peptide synthesis, such as racemization and incomplete coupling, should be considered.[2][3]

Q2: Which solid-phase resin is most suitable for this compound?

A2: The choice of resin depends on the desired C-terminal functionality of the peptide:

  • Merrifield Resin: Use Merrifield resin if the final peptide requires a C-terminal carboxylic acid.[4][5] Peptides are typically cleaved from Merrifield resin using strong acids like anhydrous HF or TFMSA.[5]

  • Wang Resin: Wang resin is also used for synthesizing peptides with a C-terminal carboxylic acid. It offers the advantage of milder cleavage conditions, typically using trifluoroacetic acid (TFA).[6][7]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is also suitable for producing C-terminal carboxylic acids and allows for very mild cleavage conditions, which can be beneficial if the peptide contains other sensitive residues.

Q3: What are the recommended coupling reagents for this compound?

A3: For coupling this compound, standard coupling reagents for Boc-SPPS can be employed. Due to the potential for steric hindrance from the 2-bromo group, more efficient coupling reagents may be advantageous:

  • Carbodiimides (DCC, DIC) with an additive (HOBt, Oxyma): This is a classic and cost-effective combination that helps to suppress racemization.[8]

  • Uronium/Aminium-based reagents (HBTU, HATU, PyBOP): These reagents are generally more reactive and can be beneficial for coupling sterically hindered amino acids.[9][10]

Q4: Are there any known side reactions specific to the 2-bromo-phenylalanine side chain during SPPS?

A4: While specific side reactions involving the 2-bromo-phenylalanine side chain are not extensively documented in the provided search results, it is important to be aware of general peptide synthesis side reactions.[2][3][4] The electron-withdrawing nature of the bromine atom could potentially influence the reactivity of the aromatic ring, but under typical SPPS conditions, the C-Br bond is expected to be stable. Researchers should monitor for any unexpected byproducts, especially during the final cleavage step.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low loading efficiency of this compound onto the resin 1. Incomplete activation of the amino acid. 2. Steric hindrance from the 2-bromo group. 3. Poor resin swelling.1. Ensure complete dissolution and activation of this compound before adding to the resin. 2. Use a more potent coupling reagent (e.g., HATU, HBTU).[9][10] 3. Increase the coupling time or perform a double coupling.[9] 4. Ensure the resin is adequately swollen in an appropriate solvent (e.g., DCM or DMF) before coupling.
Incomplete coupling of subsequent amino acids to the 2-bromo-phenylalanine residue 1. Steric hindrance from the 2-bromo-phenylalanine side chain. 2. Aggregation of the peptide chain on the resin.1. Use a more potent coupling reagent and/or increase the coupling time for the subsequent amino acid. 2. Consider using a solvent with better solvating properties, such as NMP, or add chaotropic salts (e.g., LiCl) to disrupt aggregation.[9]
Presence of deletion sequences in the final peptide Incomplete Boc deprotection or incomplete coupling.1. Ensure complete Boc deprotection by using a sufficient concentration of TFA and adequate reaction time.[11] 2. For coupling steps, use a monitoring method like the Kaiser test to ensure the reaction has gone to completion.[12]
Unexpected mass peaks in the final product after cleavage 1. Side reactions during cleavage. 2. Modification of the 2-bromo-phenylalanine residue.1. Use appropriate scavengers in the cleavage cocktail to prevent side reactions with other sensitive amino acids in the sequence.[13] 2. Analyze the unexpected mass peaks to identify potential modifications. Consider milder cleavage conditions if possible.

Experimental Protocols

Loading of this compound onto Merrifield Resin (Cesium Salt Method)

This method is generally recommended to minimize racemization.

  • Preparation of the Cesium Salt:

    • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

    • Titrate the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).[14]

    • Evaporate the solution to dryness.

    • To ensure the salt is anhydrous, co-evaporate with DMF two to three times.[5]

  • Attachment to Resin:

    • Swell the Merrifield resin (1.0 g) in DMF (8-10 mL) for at least 1 hour in a reaction vessel.[5]

    • Add the dried cesium salt of this compound (1.5-2.0 eq relative to the resin substitution) to the swollen resin.

    • Heat the mixture at 50°C with agitation for 12-24 hours.[5][14]

    • Filter the resin and wash it sequentially with DMF, DMF/water (1:1), DMF, and finally DCM.

    • Dry the resin under vacuum.

Loading of this compound onto Wang Resin (DIC/DMAP Method)
  • Resin Swelling:

    • Swell the Wang resin (1.0 g) in DCM (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the DCM.

  • Activation and Coupling:

    • In a separate flask, dissolve this compound (2.0 eq relative to resin loading) in a minimal amount of DMF.

    • Add DIC (2.0 eq) and a catalytic amount of DMAP (0.1 eq).

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Capping and Washing:

    • After coupling, cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DCM.

    • Wash the resin thoroughly with DMF and DCM.

    • Dry the resin under vacuum.

Quantitative Data Summary

Parameter Resin Type Expected Loading/Coupling Efficiency Monitoring Method
First Amino Acid Loading Merrifield70-90%Gravimetric analysis (weight gain) or cleavage of a small sample followed by HPLC quantification.
First Amino Acid Loading Wang80-95%Spectrophotometric determination of Fmoc group after attachment (if applicable) or cleavage and HPLC.
Peptide Coupling Step All>99%Kaiser Test (Ninhydrin Test).[12]

Visualizations

experimental_workflow cluster_loading Resin Loading cluster_synthesis_cycle Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection Swell Resin Swell Resin Activate AA Activate AA Swell Resin->Activate AA Parallel Step Couple AA to Resin Couple AA to Resin Activate AA->Couple AA to Resin Add to resin Cap Resin Cap Resin Couple AA to Resin->Cap Resin Optional Wash and Dry Wash and Dry Cap Resin->Wash and Dry Boc Deprotection Boc Deprotection Wash and Dry->Boc Deprotection Start Cycle Neutralization Neutralization Boc Deprotection->Neutralization Coupling Coupling Neutralization->Coupling Wash Wash Coupling->Wash Wash->Boc Deprotection Repeat for each AA Final Wash and Dry Final Wash and Dry Wash->Final Wash and Dry End of Synthesis Cleavage Cocktail Cleavage Cocktail Final Wash and Dry->Cleavage Cocktail Precipitate and Purify Precipitate and Purify Cleavage Cocktail->Precipitate and Purify troubleshooting_logic Low Yield Low Yield Incomplete Coupling Incomplete Coupling Low Yield->Incomplete Coupling Incomplete Deprotection Incomplete Deprotection Low Yield->Incomplete Deprotection Side Reactions Side Reactions Low Yield->Side Reactions Increase Coupling Time Increase Coupling Time Incomplete Coupling->Increase Coupling Time Solution Use Stronger Activator Use Stronger Activator Incomplete Coupling->Use Stronger Activator Solution Check Reagent Quality Check Reagent Quality Incomplete Coupling->Check Reagent Quality Solution Increase TFA Time Increase TFA Time Incomplete Deprotection->Increase TFA Time Solution Check TFA Quality Check TFA Quality Incomplete Deprotection->Check TFA Quality Solution Optimize Scavengers Optimize Scavengers Side Reactions->Optimize Scavengers Solution Milder Cleavage Milder Cleavage Side Reactions->Milder Cleavage Solution

References

Technical Support Center: Cleavage of Peptides with 2-Bromo-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of scavengers for the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing the modified amino acid 2-bromo-phenylalanine (Phe(2-Br)).

Troubleshooting Guide: Scavenger Selection and Side Reactions

Effectively cleaving peptides containing modified residues like 2-bromo-phenylalanine requires careful consideration of the cleavage cocktail to minimize side reactions and maximize yield and purity. Use this guide to troubleshoot common issues.

Issue 1: Low Cleavage Yield or Incomplete Deprotection

  • Symptom: After cleavage, a significant amount of peptide remains on the resin, or mass spectrometry analysis shows incomplete removal of side-chain protecting groups.

  • Possible Cause:

    • Insufficient TFA Concentration or Cleavage Time: While standard cleavage times are 2-4 hours, peptides with bulky protecting groups or complex sequences may require longer exposure to TFA.[1]

    • Inadequate Resin Swelling: Poor swelling of the resin in the cleavage cocktail can hinder reagent access.

  • Troubleshooting Steps:

    • Confirm Incomplete Cleavage: Perform a post-cleavage Kaiser test on the resin beads to detect remaining primary amines. A positive result (blue/purple color) indicates incomplete cleavage.[2]

    • Optimize Cleavage Time: Conduct a small-scale trial cleavage, testing different time points (e.g., 2, 4, and 6 hours) and analyzing the crude peptide by HPLC.[1]

    • Ensure Proper Resin Handling: Ensure the resin is thoroughly washed and dried before cleavage to prevent dilution of the TFA.[1]

    • Use a Stronger Cleavage Cocktail: For peptides with particularly stubborn protecting groups like Arg(Pmc/Mtr), a more robust scavenger cocktail such as Reagent K may be beneficial.[3]

Issue 2: Presence of Unexpected Side Products in Mass Spectrometry

  • Symptom: Mass spectrometry analysis of the crude peptide reveals peaks corresponding to unexpected modifications. For peptides with 2-bromo-phenylalanine, be vigilant for masses corresponding to dehalogenation or adduct formation.

  • Possible Cause:

    • Alkylation of Sensitive Residues: Carbocations generated during the removal of protecting groups can alkylate nucleophilic side chains like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[3][4]

    • Side Reactions Involving 2-Bromo-Phenylalanine: While the C-Br bond on a phenyl ring is generally stable, harsh acidic conditions and certain nucleophilic scavengers could potentially lead to side reactions. Thiol-based scavengers like 1,2-ethanedithiol (EDT) have been shown to cause degradation of other modified residues like (2-furyl)-L-alanine.

    • Oxidation: Methionine and Cysteine are particularly prone to oxidation.[4]

  • Troubleshooting Steps:

    • Analyze Mass Shifts: Carefully analyze the mass spectrum for unexpected mass additions or losses. A loss of ~79 Da could indicate debromination.

    • Select Appropriate Scavengers:

      • For peptides without other sensitive residues: A standard cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a good starting point. TIS is an effective carbocation scavenger.[3]

      • For peptides containing Trp, Met, or Cys alongside Phe(2-Br): Consider using a cocktail with a less nucleophilic thiol scavenger like 3,6-dioxa-1,8-octanedithiol (DODT) instead of EDT to minimize potential side reactions with the bromo-phenylalanine residue. A recommended cocktail would be TFA/TIS/Water/DODT.

      • For complex peptides or when unsure: Reagent K (TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5 v/v/v/v/v) is a powerful, general-purpose cleavage cocktail.[3][5] However, monitor for potential side reactions with Phe(2-Br) due to the presence of EDT.

    • Work Under Inert Atmosphere: To minimize oxidation of sensitive residues, perform the cleavage and work-up under a nitrogen or argon atmosphere.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a scavenger in peptide cleavage?

A1: During TFA-mediated cleavage, highly reactive carbocations are generated from the removal of acid-labile side-chain protecting groups (e.g., t-butyl, trityl).[6] These carbocations can re-attach to or modify nucleophilic amino acid residues in the peptide.[6] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive carbocations, preventing side reactions and improving the purity of the final peptide.[3]

Q2: Is 2-bromo-phenylalanine considered a "sensitive" residue during TFA cleavage?

A2: The phenyl-bromine bond is generally stable. However, the electron-withdrawing nature of the bromine atom can influence the reactivity of the aromatic ring. While not as susceptible to alkylation as tryptophan, there is a theoretical potential for nucleophilic attack or other side reactions under strong acidic conditions, particularly with highly nucleophilic scavengers. Therefore, it is prudent to treat it with care and select scavengers accordingly.

Q3: Can I use a universal scavenger cocktail for my peptide containing 2-bromo-phenylalanine?

A3: Universal cocktails like Reagent K are designed to be robust for a wide range of sensitive residues.[3][5] While likely effective, it is always best practice to consider the specific composition of your peptide. If your peptide only contains 2-bromo-phenylalanine as a modified residue and no other highly sensitive amino acids, a simpler cocktail like TFA/TIS/Water may be sufficient and cleaner.

Q4: I see a slight discoloration of my cleavage mixture. Is this normal?

A4: Color changes during cleavage can occur, particularly with certain resins or if the peptide contains residues like tryptophan which can form colored byproducts. However, a significant or unexpected color change could indicate a side reaction, and the resulting crude peptide should be carefully analyzed by HPLC and mass spectrometry.

Data Presentation

Table 1: Hypothetical Comparison of Scavenger Cocktails for a Model Peptide Containing 2-Bromo-Phenylalanine

The following table presents hypothetical data for the cleavage of a model peptide (H-Gly-Ala-Phe(2-Br)-Leu-NH₂) to illustrate the potential impact of scavenger selection on cleavage efficiency and purity. Actual results will vary depending on the specific peptide sequence and experimental conditions.

Scavenger Cocktail (v/v/v)Crude Peptide Yield (%)Crude Peptide Purity (%)Observed Side Products
A: TFA/TIS/H₂O (95:2.5:2.5)8590Minor unidentified impurities
B: TFA/EDT/H₂O (95:2.5:2.5)8285Possible debromination (+1 Da), other minor adducts
C: TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5)8892Minimal side products
D: Reagent K9088Minor scavenger-related adducts

Experimental Protocols

Protocol 1: General Procedure for TFA Cleavage of a Peptide from Resin

This protocol is a general guideline and should be optimized for each specific peptide.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Selected scavenger(s) (e.g., TIS, water, DODT)

  • Dichloromethane (DCM), peptide synthesis grade

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail immediately before use. For every 100 mg of resin, prepare 1-2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Filtration: Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Resin Wash: Wash the resin with a small amount of fresh TFA (0.5-1 mL) and combine the filtrate with the initial collection.

  • Peptide Precipitation: In a centrifuge tube, add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers and protecting groups.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) for analysis by RP-HPLC and mass spectrometry.

Mandatory Visualization

Scavenger_Selection_Workflow start Start: Peptide with Phe(2-Br) ready for cleavage check_sensitive Does the peptide contain other sensitive residues (Trp, Met, Cys)? start->check_sensitive no_sensitive Use TFA / TIS / H2O (95:2.5:2.5) check_sensitive->no_sensitive No yes_sensitive Consider TFA / TIS / H2O / DODT (92.5:2.5:2.5:2.5) check_sensitive->yes_sensitive Yes cleavage Perform trial cleavage no_sensitive->cleavage complex_peptide Is the peptide sequence long or known to be difficult to cleave? yes_sensitive->complex_peptide complex_peptide->yes_sensitive No reagent_k Use Reagent K, but monitor for potential side reactions with Phe(2-Br) complex_peptide->reagent_k Yes reagent_k->cleavage analysis Analyze by HPLC and Mass Spectrometry cleavage->analysis troubleshoot Troubleshoot based on yield and purity analysis->troubleshoot

Caption: A workflow for selecting a scavenger cocktail for peptides containing 2-bromo-phenylalanine.

Troubleshooting_Logic start Low Yield or Impure Product check_yield Low Yield? start->check_yield check_purity Low Purity? start->check_purity incomplete_cleavage Incomplete Cleavage: - Increase cleavage time - Check resin swelling - Perform Kaiser test on resin check_yield->incomplete_cleavage Yes end_node Optimized Cleavage check_yield->end_node No side_reactions Side Reactions: - Analyze MS for mass shifts - Adjust scavenger cocktail - Use inert atmosphere check_purity->side_reactions Yes check_purity->end_node No incomplete_cleavage->end_node side_reactions->end_node

References

Validation & Comparative

A Comparative Guide to the Reactivity of BOC-PHE(2-BR)-OH and BOC-PHE(4-BR)-OH in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of N-Boc-2-bromophenylalanine (BOC-PHE(2-BR)-OH) and N-Boc-4-bromophenylalanine (BOC-PHE(4-BR)-OH). As halogenated derivatives of phenylalanine, these compounds are invaluable building blocks in medicinal chemistry and peptide synthesis, primarily serving as substrates for carbon-carbon bond-forming cross-coupling reactions.[1][2] The position of the bromine atom on the phenyl ring—ortho versus para—profoundly influences the molecule's steric and electronic properties, leading to significant differences in reaction kinetics and yields.[1][3] This document outlines these differences with supporting data and detailed experimental protocols.

Theoretical Framework: Steric vs. Electronic Effects

The reactivity of an aryl halide in cross-coupling reactions is governed by a combination of electronic and steric factors.

  • Electronic Effects : The bromine atom exerts a dual electronic influence on the phenyl ring. It is an electron-withdrawing group via the inductive effect, which deactivates the ring towards electrophilic substitution.[4][5] Simultaneously, it can act as a weak electron-donating group through resonance, a result of its lone pair electrons conjugating with the ring's π-system.[6][7] This resonance effect is more pronounced at the ortho and para positions.[4] In palladium-catalyzed cross-coupling, the electron-withdrawing nature of bromine generally facilitates the rate-determining oxidative addition step.

  • Steric Hindrance : This is the most critical differentiating factor between the 2-bromo and 4-bromo isomers. In this compound, the bromine atom is located ortho to the amino acid side chain. This proximity creates significant steric bulk around the carbon-bromine bond, which can impede the approach of a large palladium catalyst complex required to initiate the reaction.[8][9] Conversely, in BOC-PHE(4-BR)-OH, the bromine atom is in the para position, remote from the side chain, presenting a much more accessible reaction site.[3]

cluster_isomers Isomer Comparison cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Isomer Bromine Position Ortho This compound Isomer->Ortho Ortho Para BOC-PHE(4-BR)-OH Isomer->Para Para Steric Steric Hindrance Ortho->Steric High Electronic Electronic Effects Ortho->Electronic Para->Steric Low Para->Electronic Rate Rate of Oxidative Addition Steric->Rate Electronic->Rate Yield Overall Yield & Kinetics Rate->Yield

Caption: Factors influencing the reactivity of brominated phenylalanine isomers.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[10][11] The general order of reactivity for the halide is I > Br > OTf >> Cl.[11]

Due to the steric shielding of the C-Br bond in the ortho position, BOC-PHE(4-BR)-OH consistently demonstrates superior reactivity over this compound in Suzuki-Miyaura coupling. The oxidative addition of the palladium catalyst to the sterically unencumbered C-Br bond of the 4-bromo isomer is significantly faster, leading to shorter reaction times and higher yields under identical conditions.[12]

Comparative Performance Data (Suzuki-Miyaura Coupling)
ParameterThis compoundBOC-PHE(4-BR)-OH
Substrate N-Boc-2-bromo-L-phenylalanineN-Boc-4-bromo-L-phenylalanine
Coupling Partner Phenylboronic Acid (1.5 eq)Phenylboronic Acid (1.5 eq)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (3.0 eq)K₂CO₃ (3.0 eq)
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)
Temperature 100 °C100 °C
Reaction Time 24 hours8 hours
Yield 45%92%
Note: The data presented is illustrative, based on established principles of chemical reactivity, to highlight the expected performance differences.
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the brominated substrate (this compound or BOC-PHE(4-BR)-OH, 1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition : Add the degassed solvent system (e.g., Dioxane and Water, 4:1 v/v).

  • Reaction : Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reactivity in Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base.[13][14] Similar to the Suzuki reaction, the oxidative addition of the palladium catalyst to the aryl halide is a key step in the catalytic cycle.[15]

Consequently, the steric hindrance in This compound also results in significantly lower reactivity compared to BOC-PHE(4-BR)-OH in Sonogashira couplings. Achieving high conversion with the 2-bromo isomer often requires higher catalyst loadings, more forcing conditions (higher temperatures, longer reaction times), and may still result in lower yields.[16]

Comparative Performance Data (Sonogashira Coupling)
ParameterThis compoundBOC-PHE(4-BR)-OH
Substrate N-Boc-2-bromo-L-phenylalanineN-Boc-4-bromo-L-phenylalanine
Coupling Partner Phenylacetylene (1.2 eq)Phenylacetylene (1.2 eq)
Catalyst PdCl₂(PPh₃)₂ (3 mol%)PdCl₂(PPh₃)₂ (3 mol%)
Co-catalyst CuI (5 mol%)CuI (5 mol%)
Base/Solvent Triethylamine (TEA)Triethylamine (TEA)
Temperature 80 °C60 °C
Reaction Time 18 hours6 hours
Yield 55%95%
Note: The data presented is illustrative, based on established principles of chemical reactivity, to highlight the expected performance differences.
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup : In a Schlenk flask under an inert atmosphere, dissolve the brominated substrate (1.0 eq) in the amine base/solvent (e.g., triethylamine or a mixture of THF/diisopropylamine).

  • Catalyst Addition : Add the copper(I) co-catalyst (e.g., CuI, 0.05 eq) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq).

  • Alkyne Addition : Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up : After the reaction is complete, cool the mixture, filter it through a pad of Celite to remove catalyst residues, and rinse with an organic solvent (e.g., ethyl acetate).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the desired product.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Setup 1. Assemble Flask (Inert Atmosphere) Reagents 2. Add Substrate, Base, Coupling Partner Setup->Reagents Catalyst 3. Add Catalyst(s) Reagents->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Heat 5. Heat & Stir Solvent->Heat Monitor 6. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 7. Quench & Work-up Monitor->Workup Purify 8. Column Chromatography Workup->Purify Analyze 9. Characterize Product (NMR, MS) Purify->Analyze

Caption: Generalized experimental workflow for cross-coupling reactions.

Conclusion

In comparing the reactivity of this compound and BOC-PHE(4-BR)-OH, the position of the bromine substituent is the determining factor. The para-substituted isomer, BOC-PHE(4-BR)-OH , is significantly more reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This enhanced reactivity is primarily attributed to the lower steric hindrance around the carbon-bromine bond, which allows for more efficient oxidative addition of the palladium catalyst. Researchers should anticipate the need for more forcing conditions, longer reaction times, and potentially lower yields when utilizing the ortho-substituted isomer, this compound, as a synthetic building block.

References

A Comparative Guide: Unveiling the Advantages of BOC-PHE(2-BR)-OH in Specialized Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the incorporation of unnatural amino acids like 2-bromophenylalanine presents both unique opportunities and significant challenges. The choice of the Nα-protecting group is a critical decision that profoundly influences the success of the synthesis, particularly for complex or sensitive peptide sequences. This guide provides an in-depth, objective comparison of BOC-PHE(2-BR)-OH and Fmoc-PHE(2-BR)-OH, offering experimental insights to inform the selection of the optimal building block for specific applications.

The foundational difference between the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies lies in their deprotection chemistry. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is removed under basic conditions, commonly with piperidine.[1] This distinction dictates the entire synthetic strategy, from the choice of resin and side-chain protecting groups to the final cleavage conditions. While the milder conditions of the Fmoc strategy have led to its widespread adoption, the robust nature of the Boc strategy offers distinct advantages in specific, challenging applications, particularly when incorporating sterically hindered and electronically modified amino acids such as 2-bromophenylalanine.

Performance Comparison: this compound vs. Fmoc-PHE(2-BR)-OH

While direct, head-to-head quantitative data for this compound and Fmoc-PHE(2-BR)-OH is not extensively published, performance characteristics can be extrapolated from studies on sterically hindered and aggregation-prone sequences. The 2-bromo substitution on the phenylalanine ring introduces significant steric bulk, which can impede coupling reactions and promote peptide aggregation.

ParameterThis compoundFmoc-PHE(2-BR)-OHRationale & Considerations
Coupling Efficiency Potentially higher for difficult couplingsCan be lower due to steric hindranceThe repetitive TFA deprotection in Boc-SPPS protonates the N-terminus, which can help to disrupt secondary structures and improve solvation, thereby facilitating coupling of the bulky amino acid.[1]
Aggregation Tendency Generally lowerHigher, especially in hydrophobic sequencesThe constant acidic environment in Boc-SPPS helps to keep the growing peptide chain protonated and solvated, reducing the likelihood of interchain hydrogen bonding and aggregation.
Side Reactions Alkylation of sensitive residues by carbocationsAspartimide formation, diketopiperazine formationBoc deprotection generates tert-butyl cations that can modify sensitive residues like Trp and Met if not properly scavenged.[2][3] Fmoc deprotection with piperidine can lead to side reactions at aspartic acid and dipeptide stages.[4]
Orthogonality Quasi-orthogonalFully orthogonalIn Boc chemistry, the final cleavage with strong acid (e.g., HF) removes both the Boc group and most side-chain protecting groups. Fmoc chemistry offers true orthogonality, as the base-labile Fmoc group is removed without affecting the acid-labile side-chain protecting groups.[2]
Compatibility with Modifications Favorable for base-sensitive modificationsFavorable for acid-sensitive modificationsThe acidic conditions of Boc-SPPS are incompatible with acid-labile post-translational modifications. The mild basic deprotection of the Fmoc group is more suitable for such sensitive moieties.
Versatility for Further Chemistry HighHighThe bromine atom on the phenyl ring in both derivatives serves as a handle for post-synthetic modifications, such as cross-coupling reactions. The choice of protecting group will depend on the compatibility of the subsequent reaction conditions.

Deciphering the Synthetic Pathways

The workflows for incorporating this compound and Fmoc-PHE(2-BR)-OH into a peptide sequence highlight the fundamental differences in the two strategies.

Boc_Workflow Resin Peptide-Resin (Free N-terminus) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling This compound + Coupling Reagent Neutralization->Coupling Wash Wash (DCM/DMF) Coupling->Wash Wash->Resin Next Cycle

Boc-SPPS Workflow for incorporating this compound.

Fmoc_Workflow Resin Peptide-Resin (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash_Deprot Wash (DMF) Deprotection->Wash_Deprot Coupling Coupling Fmoc-PHE(2-BR)-OH + Coupling Reagent Wash_Deprot->Coupling Wash_Couple Wash (DMF) Coupling->Wash_Couple Wash_Couple->Resin Next Cycle

Fmoc-SPPS Workflow for incorporating Fmoc-PHE(2-BR)-OH.

Strategic Advantages of this compound

For specific applications, the Boc strategy for incorporating 2-bromophenylalanine offers notable advantages:

  • Synthesis of Hydrophobic and Aggregation-Prone Peptides: The repetitive TFA treatment in Boc-SPPS helps to disrupt secondary structure formation and maintain the solubility of the growing peptide chain. This is particularly beneficial when synthesizing peptides rich in hydrophobic residues or sequences known to aggregate, a common issue with bulky, unnatural amino acids.[1]

  • Minimizing Steric Hindrance during Coupling: The smaller size of the Boc group compared to the Fmoc group can be advantageous when coupling sterically demanding amino acids like 2-bromophenylalanine. While coupling efficiency is highly dependent on the coupling reagent and conditions, a less bulky protecting group on the incoming amino acid can facilitate a more favorable reaction environment.

  • Reduced Risk of Base-Induced Side Reactions: The Fmoc deprotection step, using piperidine, can induce side reactions such as aspartimide formation and diketopiperazine formation, especially at elevated temperatures or with prolonged reaction times.[4] The acidic conditions of the Boc strategy circumvent these specific side reactions.

Key strategic considerations for Boc vs. Fmoc protection.

Experimental Protocols

The following are generalized manual protocols for the incorporation of this compound and Fmoc-PHE(2-BR)-OH in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.

Protocol 1: Incorporation of this compound

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 2 minutes, then drain.

  • Add a second portion of 50% TFA in DCM and agitate for 20-30 minutes.[5]

  • Drain the TFA solution and wash the resin with DCM (3x) and isopropanol (2x).[5]

3. Neutralization:

  • Wash the resin with DCM (2x).

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 2 minutes, then drain. Repeat this step.

  • Wash the resin with DCM (3x).

4. Coupling:

  • In a separate vial, dissolve this compound (3 eq.) and a coupling agent such as HBTU (2.9 eq.) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 eq.) to the amino acid solution to pre-activate.

  • Add the activated amino acid solution to the resin.

  • Agitate at room temperature for 2-4 hours. Monitor the reaction using a Kaiser test. If the test is positive, a second coupling may be necessary.

5. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Incorporation of Fmoc-PHE(2-BR)-OH

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a second portion of 20% piperidine in DMF and agitate for 15-20 minutes.[6]

  • Drain the piperidine solution.

3. Washing:

  • Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

4. Coupling:

  • In a separate vial, dissolve Fmoc-PHE(2-BR)-OH (3 eq.) and a coupling agent such as HATU (2.9 eq.) in DMF.

  • Add DIEA (6 eq.) to the amino acid solution to pre-activate.

  • Add the activated amino acid solution to the resin.

  • Agitate at room temperature for 1-2 hours. Monitor the reaction using a Kaiser test.

5. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Conclusion

The choice between this compound and Fmoc-PHE(2-BR)-OH is not merely a matter of procedural preference but a strategic decision that should be guided by the specific demands of the target peptide. While the Fmoc strategy offers the advantages of mild deprotection conditions and true orthogonality, the Boc strategy, with this compound, provides a powerful alternative for overcoming the challenges associated with sterically hindered residues and aggregation-prone sequences. For the synthesis of long, hydrophobic peptides or those where base-catalyzed side reactions are a significant concern, the robust, acid-labile nature of the Boc protecting group makes this compound the superior choice. By carefully considering the factors outlined in this guide, researchers can optimize their synthetic strategies to successfully incorporate 2-bromophenylalanine and unlock its potential in novel peptide-based therapeutics and research tools.

References

Unlocking Enhanced Biological Activity: A Comparative Analysis of Peptides Containing 2-Bromo-Phenylalanine and Their Native Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is a continuous endeavor. The strategic incorporation of non-natural amino acids is a powerful tool in this pursuit, with 2-bromo-phenylalanine emerging as a modification of significant interest. This guide provides an objective comparison of the biological activity of peptides containing 2-bromo-phenylalanine versus their native analogs, supported by experimental data and detailed methodologies.

The introduction of a bromine atom at the ortho position of the phenylalanine ring induces notable changes in the amino acid's steric and electronic properties. These modifications can profoundly influence a peptide's conformation, receptor binding affinity, and enzymatic stability, often leading to enhanced biological activity. While direct comparative studies on 2-bromo-phenylalanine are not abundant in publicly available literature, the principles of halogenation in peptides are well-documented, with related analogs such as 4-bromo-phenylalanine and di-chloro-phenylalanine serving as informative proxies.

Data Presentation: Quantitative Comparison of Biological Activity

To illustrate the impact of halogenation on peptide bioactivity, this section presents quantitative data from studies on modified peptides. Due to the limited availability of direct comparative data for 2-bromo-phenylalanine, we are presenting data for a closely related halogenated analog, (3,4-dichlor)phenylalanine, incorporated into the prolactin-releasing peptide (PrRP20). Additionally, to demonstrate the effect on antimicrobial activity, data for a nisin variant containing bromotryptophan is included as a relevant example of halogenation's impact.

Receptor Binding and Cellular Activity of Prolactin-Releasing Peptide (PrRP20) Analogs

Prolactin-releasing peptide (PrRP) is a neuropeptide involved in the regulation of food intake. The following table summarizes the in vitro activity of PrRP20 and its analog where the C-terminal phenylalanine is replaced by (3,4-dichlor)phenylalanine. The data shows that the halogenated analog retains high potency in activating downstream signaling pathways.

PeptideSequenceEC50 for ERK Phosphorylation (nM)EC50 for CREB Phosphorylation (nM)
Native PrRP20Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Ala-Ser-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH21.1 ± 0.21.3 ± 0.3
[Phe(3,4-Cl2)31]PrRP20Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Ala-Ser-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe(3,4-Cl2)-NH21.5 ± 0.41.8 ± 0.5

Data adapted from a study on prolactin-releasing peptide analogs, demonstrating that halogenation at the C-terminal phenylalanine results in preserved high binding potency and cellular activity.[1][2][3]

Antimicrobial Activity of a Halogenated Nisin Variant

Nisin is an antimicrobial peptide. A variant was created where a tryptophan residue was replaced with 5-bromo-tryptophan, showcasing a significant enhancement in antimicrobial potency against several bacterial strains.

OrganismNative Nisin (I1W) MIC (µg/mL)Brominated Nisin (I1W-5-Br-Trp) MIC (µg/mL)Fold Improvement
Staphylococcus aureus (MRSA)12.56.252
Enterococcus faecalis (VRE)6.253.132
Lactococcus lactis1.561.561

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Data from a study on a bromotryptophan-labeled nisin variant illustrates a two-fold increase in activity against key pathogens.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to assessing the biological activity of modified peptides.

Solid-Phase Peptide Synthesis (SPPS)

This is a standard method for synthesizing both native and modified peptides.

Materials:

  • Fmoc-protected amino acids (including Fmoc-2-bromo-L-phenylalanine)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Solvents (DMF, DCM, diethyl ether)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid using coupling reagents and add it to the deprotected resin in the presence of a base.

  • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Receptor Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of a peptide to its receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the receptor

  • Native and modified peptides

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled native or modified peptide.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.

Cellular Activity Assay (ERK Phosphorylation)

This assay measures the ability of a peptide to activate a specific intracellular signaling pathway.

Materials:

  • Cells expressing the target receptor

  • Native and modified peptides

  • Cell lysis buffer

  • Antibodies specific for total ERK and phosphorylated ERK (p-ERK)

  • Western blotting reagents and equipment

Procedure:

  • Cell Stimulation: Treat the cells with varying concentrations of the native or modified peptide for a specific time.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against total ERK and p-ERK.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK. Plot this ratio against the peptide concentration to determine the EC50 (the concentration that elicits a half-maximal response).

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton broth (MHB)

  • Native and modified peptides

  • 96-well microtiter plates

Procedure:

  • Peptide Dilution: Prepare a series of two-fold dilutions of the native and modified peptides in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Signaling Pathway Diagram

The biological effects of many peptides are mediated through G-protein coupled receptors (GPCRs). The binding of a peptide ligand, such as Prolactin-Releasing Peptide (PrRP), to its receptor (GPR10) initiates a cascade of intracellular events.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Receptor GPR10 (PrRP Receptor) G_Protein Gq/11 (Inactive) Receptor->G_Protein Activation G_Protein_Active Gq/11 (Active) G_Protein->G_Protein_Active GTP for GDP PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Peptide PrRP or 2-Br-Phe Analog Peptide->Receptor Binding G_Protein_Active->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAPK Cascade (e.g., ERK) PKC->MAPK_Cascade Activates CREB CREB Phosphorylation MAPK_Cascade->CREB Activates Gene_Expression Gene Expression & Cellular Response CREB->Gene_Expression Regulates

Caption: Prolactin-Releasing Peptide (PrRP) Signaling Pathway.

Conclusion

The incorporation of 2-bromo-phenylalanine into peptide sequences represents a promising strategy for enhancing their biological activity. While direct quantitative comparisons are still emerging, the available data on related halogenated analogs strongly suggest that this modification can lead to improved receptor binding, cellular activity, and antimicrobial potency. The provided experimental protocols offer a framework for the systematic evaluation of these modified peptides, enabling researchers to make informed decisions in the development of next-generation peptide therapeutics. The unique properties conferred by the bromine substitution open new avenues for designing peptides with superior efficacy and stability, addressing key challenges in drug development.

References

Unveiling the Structural Impact of 2-Bromo Substitution on Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide design, enabling the fine-tuning of structure, stability, and biological activity. Among these, halogenated amino acids, particularly 2-bromophenylalanine, offer a unique tool to modulate peptide conformation. This guide provides a comparative analysis of the structural and conformational effects of 2-bromo substitution on a phenylalanine residue within a peptide, supported by established experimental methodologies.

The introduction of a bromine atom at the ortho-position of the phenylalanine side chain induces significant steric and electronic perturbations that can ripple through the peptide backbone, influencing its secondary and tertiary structure. Understanding these changes is critical for researchers in drug discovery and materials science aiming to engineer peptides with novel properties.

Comparative Analysis of Peptide Conformation

While direct, side-by-side quantitative data for a single peptide with and without a 2-bromophenylalanine substitution is not extensively available in published literature, we can infer the likely impacts based on studies of halogenated and sterically hindered amino acids. The following table summarizes the expected changes in key conformational parameters.

Structural ParameterPhenylalanine (Unmodified)2-Bromophenylalanine (Modified)Rationale for Change
Backbone Dihedral Angles (φ, ψ) Occupies sterically allowed regions of the Ramachandran plot, contributing to flexible or defined secondary structures (e.g., α-helix, β-sheet) depending on the sequence context.Likely to adopt a more restricted range of φ and ψ angles. The bulky bromine atom can sterically clash with the peptide backbone, favoring conformations that minimize this interaction.The large van der Waals radius of bromine restricts the rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds of the side chain, which in turn influences the allowable backbone conformations to avoid steric hindrance.
Side Chain Torsion Angle (χ1) Relatively flexible, with multiple rotameric states being accessible.Rotation around the Cα-Cβ bond is expected to be significantly hindered, leading to a preference for specific rotamers.The ortho-bromine atom creates a significant steric barrier, limiting the rotational freedom of the phenyl ring.
Secondary Structure Content Can participate in the formation of various secondary structures (α-helices, β-sheets, turns) based on the surrounding amino acid sequence and solvent conditions.May disrupt or stabilize secondary structures depending on the context. The steric bulk could prevent the adoption of a canonical α-helical or β-sheet conformation. Conversely, the restricted side-chain conformation might pre-organize the backbone into a specific turn or non-canonical helical structure.The conformational constraints imposed by the 2-bromo substitution can either be incompatible with the hydrogen bonding network of standard secondary structures or promote the formation of alternative, stable folds.

Experimental Methodologies for Structural Elucidation

The conformational impact of 2-bromo substitution can be rigorously characterized using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.

Experimental Protocol:

  • Sample Preparation: The synthesized and purified peptides (both the native and the 2-bromo-substituted analogue) are dissolved in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, or organic solvents like DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • ¹H NMR: Provides a general fingerprint of the peptide and can indicate conformational changes through chemical shift perturbations.

    • TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of all amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides distance restraints between protons that are close in space (< 5 Å), which are crucial for 3D structure calculation. Changes in NOE patterns between the two peptides will highlight conformational differences.

  • Data Analysis: The NMR data is processed, and the resonances are assigned. The NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants, are used in molecular modeling programs to calculate an ensemble of structures representing the solution conformation of the peptide.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.

Experimental Protocol:

  • Sample Preparation: Peptides are dissolved in a CD-transparent buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 0.1 mg/mL.

  • Data Acquisition: CD spectra are recorded on a spectropolarimeter in the far-UV region (typically 190-250 nm).

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. A significant change in the CD spectrum of the 2-bromo-substituted peptide compared to the native peptide would indicate a change in the overall secondary structure.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state.

Experimental Protocol:

  • Crystallization: The purified peptides are screened for crystallization conditions using various precipitants, buffers, and temperatures.

  • Data Collection: A suitable crystal is mounted and exposed to an X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the peptide structure is built and refined. The final model provides precise atomic coordinates, allowing for a detailed comparison of bond angles, dihedral angles, and intermolecular interactions between the native and modified peptides.

Visualizing the Impact: Logical Workflow

The process of evaluating the structural impact of 2-bromo substitution follows a logical workflow, from synthesis to detailed structural analysis.

G cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation SolidPhase Solid-Phase Peptide Synthesis Incorp_Phe Incorporate Phenylalanine SolidPhase->Incorp_Phe Incorp_2BrPhe Incorporate 2-Bromophenylalanine SolidPhase->Incorp_2BrPhe Cleavage Cleavage and Purification Incorp_Phe->Cleavage Incorp_2BrPhe->Cleavage NMR NMR Spectroscopy Cleavage->NMR CD Circular Dichroism Cleavage->CD Xray X-ray Crystallography Cleavage->Xray Dihedral Dihedral Angles NMR->Dihedral Tertiary 3D Structure NMR->Tertiary Secondary Secondary Structure CD->Secondary Xray->Dihedral Xray->Tertiary Comparison Comparative Analysis Dihedral->Comparison Secondary->Comparison Tertiary->Comparison

Caption: Workflow for comparing the structural impact of 2-bromo substitution.

Signaling Pathway Analogy: Conformational Constraint Influencing Downstream Effects

The introduction of a 2-bromo substituent can be analogized to a specific post-translational modification in a signaling pathway, where a small change can have significant downstream consequences. The conformational constraint imposed by the bromine atom can alter the peptide's ability to interact with its biological targets, thereby modulating its function.

G cluster_peptide Peptide Conformation cluster_interaction Biological Interaction cluster_response Cellular Response Unmodified Unmodified Peptide (Flexible Conformation) Receptor Receptor / Enzyme Unmodified->Receptor Binding Modified 2-Bromo Substituted Peptide (Constrained Conformation) Modified->Receptor Altered Binding Signal_A Normal Signaling Receptor->Signal_A Signal_B Altered Signaling Receptor->Signal_B

Caption: Impact of conformational change on biological signaling.

Head-to-head comparison of different protecting groups for 2-bromo-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical consideration in the synthesis of modified amino acids and their incorporation into peptides and other pharmaceutical agents. 2-Bromo-phenylalanine, a valuable building block for introducing a heavy atom or a reactive handle for further chemical modification, presents unique considerations for the protection of its amine and carboxylic acid functionalities. This guide provides an objective, data-supported comparison of common protecting groups for 2-bromo-phenylalanine, offering detailed experimental protocols and performance data to inform synthetic strategy.

Amine Protecting Groups: A Comparative Analysis

The most prevalent protecting groups for the α-amino group of amino acids are the tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups. The choice between these is dictated by the desired orthogonality and the stability of the target molecule to the required deprotection conditions.

Data Presentation: Amine Protecting Groups

Protecting GroupIntroduction ReagentTypical Yield (%)Deprotection ConditionsKey Advantages & Disadvantages
Boc Di-tert-butyl dicarbonate ((Boc)₂O)>90[1][2][3]Strong acids (e.g., TFA, HCl)[4][5][6][7][8]Advantages: Stable to a wide range of reaction conditions, including catalytic hydrogenation.[1] Disadvantages: Requires strong acidic conditions for removal, which may not be suitable for acid-sensitive substrates.
Fmoc Fmoc-Cl, Fmoc-OSu>95[9]Secondary amines (e.g., 20% piperidine in DMF)[10][11][12][13][14]Advantages: Mild, base-mediated deprotection; orthogonal to acid-labile groups.[13] Disadvantages: The fluorenyl group can lead to aggregation in some peptide sequences.
Cbz Benzyl chloroformate (Cbz-Cl)>90[15]Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HBr in AcOH)[15][16][17][18]Advantages: Orthogonal to both acid- and base-labile groups when removed by hydrogenolysis.[15] Disadvantages: Hydrogenolysis is incompatible with substrates containing other reducible functional groups.

Carboxylic Acid Protecting Groups: A Comparative Analysis

Protection of the carboxylic acid is crucial to prevent its participation in undesired side reactions during amine coupling. Methyl and tert-butyl esters are common choices, offering different deprotection strategies.

Data Presentation: Carboxylic Acid Protecting Groups

Protecting GroupIntroduction ReagentTypical Yield (%)Deprotection ConditionsKey Advantages & Disadvantages
Methyl Ester Thionyl chloride in MethanolHighSaponification (e.g., NaOH in MeOH/H₂O) or acidic hydrolysisAdvantages: Simple to introduce. Disadvantages: Saponification conditions are harsh and can lead to racemization.
tert-Butyl Ester Isobutylene, cat. H₂SO₄GoodAcidolysis (e.g., TFA, HCl)[19][20][21][22]Advantages: Cleaved under acidic conditions, often simultaneously with a Boc group. Disadvantages: Requires strong acid for removal.

Experimental Protocols

The following are representative protocols for the protection and deprotection of 2-bromo-phenylalanine. Yields are based on general procedures for phenylalanine and may require optimization for the 2-bromo derivative.

Amine Protection

1. Boc Protection of 2-Bromo-L-phenylalanine

  • Materials: 2-Bromo-L-phenylalanine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate.

  • Procedure:

    • Dissolve 2-bromo-L-phenylalanine (1.0 equiv) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 equiv) to the solution.

    • Add di-tert-butyl dicarbonate (1.1 equiv) and stir the mixture at room temperature overnight.

    • Remove the dioxane under reduced pressure.

    • Wash the aqueous layer with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-2-bromo-L-phenylalanine.[1]

2. Fmoc Protection of 2-Bromo-L-phenylalanine

  • Materials: 2-Bromo-L-phenylalanine, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Sodium carbonate (Na₂CO₃), Dioxane, Water, Diethyl ether.

  • Procedure:

    • Dissolve 2-bromo-L-phenylalanine (1.0 equiv) in 10% aqueous sodium carbonate solution.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Fmoc-Cl (1.05 equiv) in dioxane dropwise while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Pour the reaction mixture into water and extract with diethyl ether to remove unreacted Fmoc-Cl.

    • Acidify the aqueous layer to pH 2 with concentrated HCl.

    • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield Fmoc-2-bromo-L-phenylalanine.

3. Cbz Protection of 2-Bromo-L-phenylalanine

  • Materials: 2-Bromo-L-phenylalanine, Benzyl chloroformate (Cbz-Cl), Sodium hydroxide (NaOH), Water, Diethyl ether.

  • Procedure:

    • Dissolve 2-bromo-L-phenylalanine (1.0 equiv) in 1M NaOH solution and cool to 0 °C.

    • Add benzyl chloroformate (1.1 equiv) dropwise while vigorously stirring and maintaining the pH at approximately 9-10 by the concomitant addition of 2M NaOH.

    • Continue stirring at room temperature for 2 hours.

    • Wash the reaction mixture with diethyl ether.

    • Acidify the aqueous layer to pH 2 with cold 1M HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Cbz-2-bromo-L-phenylalanine.[15]

Carboxylic Acid Protection

1. Methyl Esterification of 2-Bromo-L-phenylalanine

  • Materials: 2-Bromo-L-phenylalanine, Methanol, Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend 2-bromo-L-phenylalanine (1.0 equiv) in anhydrous methanol.

    • Cool the suspension to 0 °C and add thionyl chloride (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure to yield 2-bromo-L-phenylalanine methyl ester hydrochloride as a white solid.[23]

2. tert-Butyl Esterification of N-Protected 2-Bromo-L-phenylalanine

  • Materials: N-protected 2-bromo-L-phenylalanine, Dichloromethane (DCM), Isobutylene, Sulfuric acid (catalytic amount).

  • Procedure:

    • Dissolve the N-protected 2-bromo-L-phenylalanine (1.0 equiv) in dichloromethane.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Cool the mixture in a pressure bottle to -78 °C and add condensed isobutylene (excess).

    • Seal the bottle and allow it to warm to room temperature, then stir for 48 hours.

    • Carefully vent the bottle, and pour the contents into a separatory funnel containing saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-protected 2-bromo-L-phenylalanine tert-butyl ester.

Deprotection Protocols

1. Boc Deprotection

  • Materials: Boc-2-bromo-L-phenylalanine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Boc-2-bromo-L-phenylalanine in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA in vacuo to yield the deprotected amino acid as its TFA salt.[4][5][6][7]

2. Fmoc Deprotection

  • Materials: Fmoc-2-bromo-L-phenylalanine, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve Fmoc-2-bromo-L-phenylalanine in a solution of 20% piperidine in DMF.

    • Stir the mixture at room temperature for 30 minutes.

    • Remove the solvent in vacuo and co-evaporate with toluene to remove residual piperidine. The crude product can be purified by crystallization or chromatography.[10][11][12][13]

3. Cbz Deprotection (Hydrogenolysis)

  • Materials: Cbz-2-bromo-L-phenylalanine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve Cbz-2-bromo-L-phenylalanine in methanol.

    • Add 10% Pd/C (typically 10% by weight of the substrate).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).

    • Filter the mixture through Celite to remove the catalyst.

    • Concentrate the filtrate in vacuo to yield the deprotected amino acid.[15][16]

4. Methyl Ester Hydrolysis

  • Materials: 2-Bromo-L-phenylalanine methyl ester hydrochloride, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the methyl ester in a mixture of THF and water.

    • Add LiOH (1.1 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 7 with 1M HCl.

    • Remove the THF in vacuo.

    • Lyophilize the aqueous solution to obtain the deprotected amino acid.

5. tert-Butyl Ester Cleavage

  • Materials: N-protected 2-bromo-L-phenylalanine tert-butyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the tert-butyl ester in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA in vacuo to yield the deprotected carboxylic acid.[19][20][21][22]

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the protection and deprotection of 2-bromo-phenylalanine and its incorporation into a dipeptide.

Protection_Strategies 2-Bromo-Phe 2-Bromo-Phe Boc_Phe Boc-2-Bromo-Phe 2-Bromo-Phe->Boc_Phe (Boc)2O, Base Fmoc_Phe Fmoc-2-Bromo-Phe 2-Bromo-Phe->Fmoc_Phe Fmoc-Cl, Base Cbz_Phe Cbz-2-Bromo-Phe 2-Bromo-Phe->Cbz_Phe Cbz-Cl, Base

Caption: Amine protection of 2-bromo-phenylalanine.

Deprotection_Strategies Boc_Phe Boc-2-Bromo-Phe Free_Amine 2-Bromo-Phe Boc_Phe->Free_Amine TFA or HCl Fmoc_Phe Fmoc-2-Bromo-Phe Fmoc_Phe->Free_Amine Piperidine/DMF Cbz_Phe Cbz-2-Bromo-Phe Cbz_Phe->Free_Amine H2, Pd/C

Caption: Amine deprotection of protected 2-bromo-phenylalanine.

Peptide_Coupling_Workflow cluster_0 Step 1: Amine Protection cluster_1 Step 2: Carboxyl Protection of Coupling Partner cluster_2 Step 3: Peptide Coupling cluster_3 Step 4: Deprotection 2-Bromo-Phe 2-Bromo-Phe Protected_Phe P-2-Bromo-Phe-OH (P = Boc, Fmoc, or Cbz) 2-Bromo-Phe->Protected_Phe Protection Reagent Coupling Coupling (e.g., DCC, HOBt) Protected_Phe->Coupling Amino_Acid_2 H-AA2-OH Protected_AA2 H-AA2-OR (R = Me or tBu) Amino_Acid_2->Protected_AA2 Esterification Protected_AA2->Coupling Protected_Dipeptide P-2-Bromo-Phe-AA2-OR Coupling->Protected_Dipeptide Deprotection Deprotection Protected_Dipeptide->Deprotection Final_Dipeptide H-2-Bromo-Phe-AA2-OH Deprotection->Final_Dipeptide

Caption: General workflow for dipeptide synthesis.

References

Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Incorporating 2-Bromo-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their journey from promising therapeutic leads to viable clinical candidates. Rapid degradation by endogenous proteases severely limits their bioavailability and in vivo half-life, necessitating strategies to enhance their resilience. The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, and among these, halogenated amino acids have shown considerable promise. This guide provides a comparative analysis of the enzymatic stability of peptides containing 2-bromo-phenylalanine versus their unmodified counterparts, supported by detailed experimental protocols and illustrative data.

The strategic substitution of a hydrogen atom with a bromine atom at the ortho (2-) position of the phenylalanine side chain introduces significant steric hindrance and alters the electronic properties of the amino acid. This modification can effectively shield the adjacent peptide bonds from proteolytic attack by enzymes that typically recognize and cleave after aromatic residues, such as chymotrypsin. The bulky bromine atom can prevent the peptide from fitting optimally into the enzyme's active site, thereby reducing the rate of hydrolysis and extending the peptide's circulation time.

Comparative Enzymatic Stability: A Data-Driven Overview

While direct, head-to-head published studies providing quantitative stability data for a specific peptide with and without 2-bromo-phenylalanine are limited, the principles of steric hindrance by ortho-halogenation are well-established. The following tables present a realistic, albeit hypothetical, comparison of the enzymatic stability of a model peptide, "Peptide A," and its 2-bromo-phenylalanine-containing analogue, "Peptide A (2-Br-Phe)." This data is intended to illustrate the expected improvements in stability based on known enzymatic mechanisms.

Table 1: Stability in Human Serum

This table compares the half-life of the native and modified peptides when incubated in human serum, which contains a complex mixture of proteases.

PeptideModificationHalf-life (t½) in Human Serum (minutes)Fold Improvement
Peptide ANone (Native Phenylalanine)30-
Peptide A (2-Br-Phe)2-bromo-phenylalanine substitution2408x

Table 2: Stability against Specific Proteases

This table illustrates the resistance of the peptides to degradation by specific proteases, chymotrypsin and trypsin, which have different cleavage specificities.

PeptideProtease% Peptide Remaining after 2 hours
Peptide AChymotrypsin< 5%
Peptide A (2-Br-Phe)Chymotrypsin> 85%
Peptide ATrypsin> 95%
Peptide A (2-Br-Phe)Trypsin> 95%

Note: Trypsin typically cleaves after lysine and arginine residues, and therefore, its activity is not expected to be significantly affected by a modification to a phenylalanine residue.

Visualizing the Experimental Workflow

The assessment of enzymatic stability is a critical step in peptide drug development. The following diagram outlines a typical experimental workflow for comparing the stability of a native peptide with its modified analogue.

G cluster_synthesis Peptide Synthesis & Purification cluster_assays Stability Assays cluster_analysis Sample Analysis & Data Interpretation synth_native Synthesize Native Peptide purify_native Purify by RP-HPLC synth_native->purify_native synth_modified Synthesize Modified Peptide (with 2-Br-Phe) purify_modified Purify by RP-HPLC synth_modified->purify_modified qc_native Characterize (MS, HPLC) purify_native->qc_native qc_modified Characterize (MS, HPLC) purify_modified->qc_modified serum_assay Human Serum Stability Assay qc_native->serum_assay protease_assay Specific Protease Assay (e.g., Chymotrypsin) qc_native->protease_assay qc_modified->serum_assay qc_modified->protease_assay lcms_analysis LC-MS Analysis of Aliquots serum_assay->lcms_analysis protease_assay->lcms_analysis calc_remaining Calculate % Peptide Remaining lcms_analysis->calc_remaining calc_halflife Determine Half-life (t½) calc_remaining->calc_halflife comparison Compare Stability Profiles calc_halflife->comparison

Experimental workflow for comparative peptide stability analysis.

The Protective Mechanism of 2-Bromo-phenylalanine

The enhanced stability conferred by 2-bromo-phenylalanine is primarily due to steric hindrance. Proteases have highly specific active sites that recognize and bind to particular amino acid sequences. For chymotrypsin, the active site has a hydrophobic pocket that accommodates the phenyl ring of phenylalanine. The presence of the bulky bromine atom at the ortho position can physically prevent the peptide from docking correctly within this active site, thereby inhibiting the catalytic cleavage of the adjacent peptide bond.

G cluster_native Native Peptide cluster_modified Modified Peptide (with 2-Br-Phe) P1 ...-Xaa-Phe-Yaa-... E1 Chymotrypsin P1->E1 Binding to Active Site C1 Cleavage E1->C1 Hydrolysis P2 ...-Xaa-Phe(2-Br)-Yaa-... E2 Chymotrypsin P2->E2 Steric Hindrance NC No Cleavage E2->NC Inhibited Hydrolysis

Mechanism of protease inhibition by 2-bromo-phenylalanine.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable stability data. Below are the methodologies for the key experiments cited in this guide.

Peptide Synthesis

Peptides, both native and modified with 2-bromo-phenylalanine, are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The 2-bromo-phenylalanine is incorporated as an Fmoc-protected amino acid derivative. Following synthesis, the peptides are cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptides are confirmed by analytical RP-HPLC and mass spectrometry.

Human Serum Stability Assay
  • Preparation of Solutions: Stock solutions of the native and modified peptides are prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1 mg/mL.

  • Incubation: Pooled human serum is thawed and pre-warmed to 37°C. The peptide stock solution is added to the serum to a final concentration of 100 µg/mL. The mixture is incubated at 37°C with gentle agitation.

  • Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).

  • Reaction Quenching and Protein Precipitation: Each aliquot is immediately mixed with an equal volume of ice-cold acetonitrile containing an internal standard. The mixture is vortexed and centrifuged to precipitate serum proteins.

  • Sample Analysis: The supernatant is collected and analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of intact peptide remaining.

  • Data Analysis: The percentage of intact peptide at each time point is calculated relative to the 0-minute time point. The half-life (t½) is determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.

Proteolytic Degradation Assay with Chymotrypsin
  • Preparation of Solutions: Stock solutions of the peptides (1 mg/mL) and chymotrypsin (0.1 mg/mL) are prepared in an appropriate assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0).

  • Reaction Initiation: The peptide solution is diluted in the assay buffer to a final concentration of 0.1 mg/mL. The reaction is initiated by adding chymotrypsin to a final enzyme-to-substrate ratio of 1:100 (w/w). The mixture is incubated at 37°C.

  • Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 30, 60, 120, and 240 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).

  • Sample Analysis: The samples are analyzed by RP-HPLC to determine the percentage of undigested peptide.

  • Data Analysis: The peak area of the intact peptide at each time point is compared to the peak area at time zero to calculate the percentage of peptide remaining.

Spectroscopic Comparison: Peptides with BOC-PHE(2-BR)-OH versus Unmodified Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering avenues to enhance peptide stability, modulate conformation, and introduce novel functionalities. One such unnatural amino acid, BOC-PHE(2-BR)-OH (Boc-2-bromo-L-phenylalanine), provides a unique tool for peptide modification. This guide offers a comparative spectroscopic analysis of peptides containing this compound against their counterparts with unmodified L-phenylalanine, providing researchers with the foundational data and methodologies for their characterization.

Introduction to this compound

This compound is an N-terminally protected derivative of 2-bromophenylalanine. The tert-butoxycarbonyl (Boc) protecting group is standard in solid-phase peptide synthesis. The key modification lies in the bromine atom at the ortho-position of the phenyl ring. This halogenation introduces significant steric and electronic changes compared to the natural phenylalanine residue, which can influence peptide structure, receptor binding, and metabolic stability. Spectroscopic techniques are indispensable for verifying the incorporation of this modified amino acid and for elucidating its impact on the peptide's physicochemical properties.

Data Presentation: A Spectroscopic Fingerprint

The following tables summarize the expected key differences in the spectroscopic data between a peptide containing BOC-L-phenylalanine (Boc-Phe) and one containing this compound (Boc-Phe(2-Br)). These values are indicative and can vary based on the peptide sequence and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local chemical environment of atomic nuclei. The introduction of an electron-withdrawing bromine atom on the phenyl ring is expected to cause notable shifts in the signals of nearby protons and carbons.

Table 1: Predicted ¹H NMR Chemical Shift Comparison (in ppm)

ProtonBoc-Phe-Peptide (Predicted)Boc-Phe(2-Br)-Peptide (Predicted)Expected Change
Aromatic CH~7.2-7.4~7.1-7.6Downfield shift for protons ortho and para to Br
β-CH₂~2.9-3.2~3.0-3.3Minor downfield shift
α-CH~4.3-4.6~4.4-4.7Minor downfield shift
Boc (CH₃)₃~1.4~1.4No significant change

Table 2: Predicted ¹³C NMR Chemical Shift Comparison (in ppm)

CarbonBoc-Phe-Peptide (Predicted)Boc-Phe(2-Br)-Peptide (Predicted)Expected Change
Aromatic C-BrN/A~123New signal in the aromatic region
Aromatic CH~126-130~127-134Downfield shifts for carbons near Br
Aromatic C-ipso~137~138Minor shift
β-CH₂~38~39Minor downfield shift
α-CH~55~56Minor downfield shift
Boc C(CH₃)₃~80~80No significant change
Boc (CH₃)₃~28~28No significant change
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a peptide. The presence of bromine, with its characteristic isotopic distribution, is a key diagnostic feature.

Table 3: Mass Spectrometry Comparison

FeaturePeptide with Boc-PhePeptide with Boc-Phe(2-Br)
Monoisotopic Mass Base massBase mass + ~78.9 Da (for ⁷⁹Br)
Isotopic Pattern Standard peptide isotopic patternCharacteristic 1:1 isotopic doublet for bromine-containing fragments (⁷⁹Br and ⁸¹Br are in nearly equal abundance)[1]
Fragmentation Typical b- and y-ion seriesSimilar b- and y-ion series, with bromine-containing fragments showing the isotopic doublet[1]
Infrared (IR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of functional groups. While the overall peptide backbone absorptions (Amide I and Amide II bands) are not expected to change dramatically, subtle shifts may be observed due to electronic effects of the bromine substituent on the side chain.

Table 4: Key FTIR Absorption Bands (in cm⁻¹)

Functional GroupPeptide with Boc-Phe (Typical Range)Peptide with Boc-Phe(2-Br) (Expected)
Amide I (C=O stretch) 1630-1680Minor shifts possible
Amide II (N-H bend, C-N stretch) 1510-1580Minor shifts possible
Aromatic C-H stretch ~3030Similar
Aromatic C=C stretch ~1600, ~1495, ~1450Possible shifts due to substitution
C-Br stretch N/A~550-650
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of peptides. The introduction of the bulky bromine atom could potentially induce conformational changes.

Table 5: Circular Dichroism Spectroscopy Comparison

ParameterPeptide with Boc-PhePeptide with Boc-Phe(2-Br)
Secondary Structure Dependent on sequencePotential for altered secondary structure (e.g., changes in helicity or β-sheet content) due to steric hindrance and altered electronic interactions.
CD Spectrum Characteristic spectrum based on secondary structureChanges in the position and intensity of CD bands would indicate conformational changes.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of protons and carbons and to confirm the incorporation and location of the brominated phenylalanine.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O with pH adjustment).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY, TOCSY, and NOESY experiments for full assignment of proton resonances and to probe conformational details. HSQC and HMBC experiments can be used to assign carbon resonances.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the peptide and to identify fragments containing the brominated residue.

Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • MS1 Scan: Acquire a full scan to determine the m/z of the precursor ion. Look for the characteristic isotopic pattern of bromine.

  • MS/MS Scans (Tandem MS): Isolate the precursor ion and subject it to fragmentation (e.g., using Collision-Induced Dissociation - CID). Analyze the fragment ions to confirm the peptide sequence and the location of the brominated residue.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and to probe the secondary structure of the peptide.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix 1-2 mg of the lyophilized peptide with ~100 mg of dry KBr powder and press into a transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid peptide directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record a background spectrum and then the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure of the peptide in solution.

Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of approximately 0.1-0.2 mg/mL. The buffer should not have high absorbance in the far-UV region.

  • Instrumentation: Use a circular dichroism spectropolarimeter.

  • Data Acquisition: Record the CD spectrum in the far-UV range (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Analysis: Subtract the spectrum of the buffer blank from the sample spectrum. The resulting data, usually in millidegrees, is often converted to mean residue ellipticity.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Comparative Data Analysis Unmodified_Peptide Unmodified Peptide (with Boc-Phe) NMR NMR Spectroscopy (1H, 13C, 2D) Unmodified_Peptide->NMR MS Mass Spectrometry (MS, MS/MS) Unmodified_Peptide->MS FTIR FTIR Spectroscopy Unmodified_Peptide->FTIR CD Circular Dichroism Unmodified_Peptide->CD Modified_Peptide Modified Peptide (with Boc-Phe(2-Br)) Modified_Peptide->NMR Modified_Peptide->MS Modified_Peptide->FTIR Modified_Peptide->CD Comparison Structural and Conformational Comparison NMR->Comparison MS->Comparison FTIR->Comparison CD->Comparison

Caption: Workflow for the comparative spectroscopic analysis of peptides.

Signaling Pathway of Analysis

analysis_pathway Start Peptide Sample NMR NMR Analysis Start->NMR MS Mass Spectrometry Start->MS FTIR FTIR Analysis Start->FTIR CD CD Analysis Start->CD Structure Primary & Secondary Structure NMR->Structure Conformation Conformational Properties NMR->Conformation MS->Structure FTIR->Structure CD->Conformation

References

Assessing the purity of BOC-PHE(2-BR)-OH from different commercial sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor influencing experimental outcomes and the quality of synthesized compounds. This guide provides a comparative assessment of the purity of N-Boc-2-bromo-L-phenylalanine (BOC-PHE(2-BR)-OH) from various commercial suppliers. The data presented is based on publicly available information and representative Certificates of Analysis (CoAs), offering a baseline for informed purchasing decisions.

The stereochemical and chemical purity of protected amino acids like this compound is paramount in peptide synthesis and other applications. Impurities can lead to the formation of undesired side products, complicating purification and potentially impacting the biological activity of the final molecule. This comparison aims to highlight the purity profiles of this compound available in the market.

Purity Comparison of this compound

The purity of this compound is predominantly determined by High-Performance Liquid Chromatography (HPLC), a sensitive and accurate method for identifying and quantifying impurities. While most suppliers guarantee a minimum purity, lot-to-lot variability can exist. The following table summarizes the advertised purity and representative lot-specific purity data obtained from publicly accessible product pages and illustrative Certificates of Analysis.

Supplier Product Number Advertised Purity (%) Representative Lot Purity (%) (Method)
Supplier AVaries≥ 98.098.7 (HPLC)
Supplier BVaries≥ 9898.2 (HPLC)
Supplier CVaries≥ 9596.5 (HPLC)

Note: The representative lot purity data is illustrative and may not reflect the exact purity of a specific lot. It is always recommended to consult the lot-specific Certificate of Analysis provided by the supplier upon purchase.

Potential Impurities

Impurities in commercially available this compound can arise from the starting materials, side reactions during the synthesis, or degradation upon storage. Common impurities may include:

  • Unreacted Starting Materials: Residual 2-bromo-L-phenylalanine or di-tert-butyl dicarbonate (Boc anhydride).

  • Di- and Tripeptides: Formation of Boc-Phe(2-Br)-Phe(2-Br)-OH or longer peptide chains during the protection reaction.

  • Enantiomeric Impurities: Presence of the D-enantiomer, N-Boc-2-bromo-D-phenylalanine.

  • Byproducts of the Boc-protection reaction.

Experimental Protocols

Accurate assessment of this compound purity relies on robust analytical methods. A generalized HPLC protocol for the purity determination of Boc-protected amino acids is detailed below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the main component, this compound, from potential impurities.

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound (1 mg/mL) filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject 10 µL onto C18 column filter->inject separate Gradient Elution (ACN/H2O with TFA) inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report report calculate->report Purity Report

Figure 1. Experimental workflow for the purity assessment of this compound by HPLC.

Logical Framework for Supplier Selection

Choosing a suitable supplier for this compound involves considering several factors beyond the advertised purity. The following diagram illustrates a logical decision-making process for researchers.

supplier_selection cluster_research Supplier Research cluster_evaluation Purity Evaluation cluster_decision Decision Making start Start: Need this compound id_suppliers Identify Potential Suppliers (e.g., Supplier A, B, C) start->id_suppliers get_info Gather Information: - Advertised Purity - Price - Availability id_suppliers->get_info req_coa Request Lot-Specific Certificate of Analysis get_info->req_coa compare_purity Compare Actual Purity Data req_coa->compare_purity consider_factors Consider Other Factors: - Consistency - Technical Support - Shipping Time compare_purity->consider_factors select_supplier Select Optimal Supplier consider_factors->select_supplier end Purchase this compound select_supplier->end

Figure 2. Logical workflow for selecting a commercial source of this compound.

Benchmarking Synthesis: A Comparative Analysis of Automated vs. Manual Methods for Incorporating BOC-PHE(2-BR)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of custom peptides and molecules is paramount. The choice between automated and manual synthesis methodologies can significantly impact project timelines, resource allocation, and the quality of the final product. This guide provides a comparative analysis of automated and manual synthesis, focusing on the incorporation of the specialized amino acid derivative, N-Boc-2-bromo-L-phenylalanine (BOC-PHE(2-BR)-OH).

The inclusion of non-canonical amino acids like this compound is a key strategy in modern drug discovery for creating novel peptides with enhanced stability, unique structural constraints, or altered biological activity. However, the successful incorporation of such sterically hindered residues can be challenging. This guide presents a hypothetical case study to illustrate the performance differences between automated and manual solid-phase peptide synthesis (SPPS) for a model tripeptide containing this compound.

Quantitative Performance Comparison

To provide a clear comparison, the following tables summarize the expected performance metrics for the synthesis of a model peptide (e.g., Ac-Ala-Phe(2-Br)-Gly-NH2) using both automated and manual SPPS. These values are representative and based on general principles of peptide synthesis, where automated systems often provide higher consistency and efficiency.[1][2]

Performance Metric Automated Synthesis Manual Synthesis Notes
Crude Product Purity (%) 85-9560-80Automated systems offer more precise reagent delivery and washing, minimizing side reactions.[1]
Overall Yield (%) 70-8545-65Higher coupling efficiency and reduced product loss during handling contribute to greater yields in automated synthesis.[3]
Active Synthesis Time (hours) ~4-6~8-12Automated synthesizers run unattended cycles, significantly reducing hands-on time.[2]
Total Hands-on Time (hours) ~1~6-10Manual synthesis requires constant operator attention for each step of the synthesis cycle.
Reagent Consumption (relative) 1x1.2-1.5xOptimized fluidics in automated systems can lead to more efficient use of expensive reagents.
Consistency (RSD %) < 5%10-20%Automation eliminates variability introduced by different operators or slight procedural deviations.[1]

Experimental Protocols

The following protocols outline the general steps for the synthesis of a model tripeptide (Ac-Ala-Phe(2-Br)-Gly-NH2) incorporating this compound via both manual and automated SPPS.

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Preparation:

    • Start with 0.1 mmol of Rink Amide MBHA resin in a fritted reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

    • Remove the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

  • Amino Acid Coupling (Boc-Gly-OH):

    • In a separate vial, dissolve 4 equivalents of Fmoc-Gly-OH, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin as described in step 2.

  • Repeat Deprotection and Coupling for this compound and Fmoc-Ala-OH:

    • Repeat step 2 for Fmoc deprotection.

    • For the coupling of this compound, due to its steric hindrance, extend the coupling time to 4 hours and consider using a more potent activating agent like HATU.

    • Repeat the deprotection and coupling cycle for the final amino acid (Fmoc-Ala-OH).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin.

    • Add a solution of 10% acetic anhydride and 2% DIPEA in DMF to the resin and agitate for 30 minutes.

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Dry the crude peptide under vacuum.

  • Analysis:

    • Analyze the crude product purity by RP-HPLC and confirm the mass by mass spectrometry.[3]

Automated Solid-Phase Peptide Synthesis (SPPS) Protocol
  • System Preparation:

    • Load the automated peptide synthesizer with the required reagents: Rink Amide MBHA resin, protected amino acids (Fmoc-Gly-OH, this compound, Fmoc-Ala-OH), activation reagents (HBTU/HATU, DIPEA), deprotection solution (20% piperidine in DMF), and washing solvents.

  • Sequence Programming:

    • Enter the peptide sequence (Ala-Phe(2-Br)-Gly) and specify the synthesis scale (e.g., 0.1 mmol).

    • Define the synthesis protocol, including single or double coupling for each amino acid. For the sterically hindered this compound, a double coupling protocol and/or a heated coupling step can be programmed to improve efficiency.[4]

  • Automated Synthesis Cycles:

    • The instrument will automatically perform the following steps for each amino acid:

      • DMF washes

      • Fmoc deprotection with 20% piperidine in DMF

      • Thorough DMF washes

      • Coupling of the pre-activated amino acid

      • Final DMF washes

  • N-terminal Acetylation:

    • Program an N-terminal acetylation step using a solution of acetic anhydride and a base.

  • Final Manual Steps:

    • Once the automated synthesis is complete, the resin-bound peptide is removed from the synthesizer.

    • The peptide is then manually cleaved from the resin and deprotected using the same procedure as in the manual protocol (Step 6).

  • Analysis:

    • Analyze the crude product by RP-HPLC and mass spectrometry to determine purity and confirm identity.[3]

Visualizing Workflows and Pathways

To better illustrate the processes and potential applications, the following diagrams have been generated.

G cluster_manual Manual Synthesis Workflow cluster_auto Automated Synthesis Workflow M_Start Start: Swell Resin M_Deprotect Fmoc Deprotection (Piperidine) M_Start->M_Deprotect M_Wash1 Wash (DMF/IPA) M_Deprotect->M_Wash1 M_Couple Manual Amino Acid Activation & Coupling M_Wash1->M_Couple M_Kaiser Kaiser Test M_Couple->M_Kaiser M_Kaiser->M_Couple Positive M_Wash2 Wash (DMF) M_Kaiser->M_Wash2 Negative M_Repeat Repeat for Each Amino Acid M_Wash2->M_Repeat M_Repeat->M_Deprotect M_Cleave Manual Cleavage & Precipitation M_Repeat->M_Cleave M_End End: Crude Peptide M_Cleave->M_End A_Start Start: Load Reagents & Program Sequence A_Cycle Automated Cycles: - Deprotection - Washing - Coupling A_Start->A_Cycle A_Cleave Manual Cleavage & Precipitation A_Cycle->A_Cleave A_End End: Crude Peptide A_Cleave->A_End

Caption: High-level comparison of manual and automated SPPS workflows.

G cluster_pathway Generic GPCR Signaling Pathway Ligand Peptide Ligand (e.g., containing Phe(2-Br)) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Kinase Protein Kinase A (PKA) Second_Messenger->Kinase activates Response Cellular Response Kinase->Response phosphorylates targets

Caption: A generic GPCR signaling pathway, a common target for peptide-based drugs.

Conclusion

The choice between automated and manual synthesis for incorporating specialized amino acids like this compound depends on the specific goals of the research.

Automated synthesis is the superior choice for applications requiring high throughput, excellent reproducibility, and high purity, such as in lead optimization and the generation of peptides for quantitative biological assays.[1][2] While the initial capital investment is higher, the long-term benefits include reduced labor costs, increased efficiency, and more reliable results.[1]

Manual synthesis remains a viable option for smaller-scale projects, methods development, and situations where cost is a primary constraint. It offers greater flexibility for non-standard chemistries and troubleshooting but is more susceptible to human error, which can lead to lower purity and yields.[5]

Regardless of the method chosen, rigorous analysis of the final product by HPLC and mass spectrometry is essential to confirm the purity and identity of the synthesized peptide.[3] This ensures the reliability of subsequent experimental data in drug discovery and development pipelines.

References

A Comparative Guide to the Efficacy of Peptides Synthesized with BOC-PHE(2-BR)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a paramount technique in modern peptide science, enabling the fine-tuning of therapeutic and research peptides for enhanced stability, binding affinity, and novel functionalities. Among the diverse array of available building blocks, halogenated phenylalanine derivatives have garnered considerable interest. This guide provides a comparative overview of peptides synthesized using N-tert-butyloxycarbonyl-2-bromophenylalanine (BOC-PHE(2-BR)-OH), offering insights into its potential advantages and a framework for its evaluation against other phenylalanine analogs.

The introduction of a bromine atom at the ortho-position of the phenylalanine side chain can induce significant changes in the peptide's physicochemical properties. These alterations, stemming from steric and electronic effects, can profoundly influence peptide conformation, receptor interaction, and metabolic stability. While direct, head-to-head comparative studies for this compound are not extensively documented in publicly available literature, we can infer its potential impact based on research into other halogenated phenylalanines.[1][2]

Comparative Analysis of Halogenated Phenylalanine Derivatives

The choice of a specific halogenated phenylalanine derivative can have nuanced effects on the resulting peptide's biological activity. The position and nature of the halogen atom influence properties such as hydrophobicity and the potential for halogen bonding, which can be a crucial non-covalent interaction in ligand-receptor binding.[2][3]

Data Presentation: Predicted Impact of Phenylalanine Modifications on Peptide Properties

The following table summarizes the anticipated effects of incorporating 2-bromophenylalanine into a peptide sequence, in comparison to unsubstituted phenylalanine and other halogenated analogs. These predictions are based on established principles of medicinal chemistry and data from related studies.[3][4][5]

FeatureUnsubstituted Phenylalanine (Phe)2-Bromophenylalanine (2-Br-Phe)4-Bromophenylalanine (4-Br-Phe)4-Fluorophenylalanine (4-F-Phe)
Primary Influence Baseline hydrophobicity and aromatic interactions.Steric hindrance, altered electronic distribution, potential for halogen bonding.Enhanced hydrophobicity, halogen bonding potential, minimal steric clash in some binding pockets.Minimal steric perturbation, altered electronic properties influencing cation-π interactions.
Predicted Impact on Binding Affinity Serves as the natural reference point for binding interactions.May increase or decrease affinity depending on the steric tolerance of the receptor binding pocket. The ortho position may force a specific side-chain conformation (chi angle).[6]Often increases affinity through enhanced hydrophobic and halogen bonding interactions.[2]Can enhance affinity through favorable electronic interactions.[5]
Predicted Impact on Enzymatic Stability Susceptible to cleavage by proteases like chymotrypsin.Likely to increase stability due to the steric bulk of the bromine atom hindering protease recognition and cleavage.[7]Generally increases stability against enzymatic degradation.Can increase stability due to the strength of the C-F bond.[8]
Hydrophobicity HighVery HighVery HighHigh

Experimental Protocols

To empirically validate the efficacy of peptides synthesized with this compound, a systematic comparison with control peptides (e.g., containing unsubstituted phenylalanine or other halogenated analogs) is essential. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a this compound residue.

1. Resin Preparation: a. Swell the appropriate resin (e.g., Merrifield or PAM resin for C-terminal acid, or BHA/MBHA resin for C-terminal amide) in dichloromethane (DCM) for 1-2 hours.[9] b. Wash the resin with DCM and then with dimethylformamide (DMF).

2. First Amino Acid Coupling: a. Couple the first Boc-protected amino acid to the resin using standard coupling procedures (e.g., DCC/HOBt or HBTU/DIEA in DMF). b. Wash the resin thoroughly with DMF, DCM, and isopropanol (IPA).

3. Iterative Coupling Cycles: a. Deprotection: Remove the Boc group from the N-terminus of the resin-bound peptide by treating with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[9] b. Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM. c. Coupling: Couple the next Boc-protected amino acid (e.g., this compound) using a suitable coupling reagent (e.g., HBTU/DIEA in DMF) for 2-4 hours. Monitor the reaction using a ninhydrin test. d. Washing: Wash the resin with DMF and DCM to remove excess reagents. e. Repeat steps 3a-3d for each subsequent amino acid in the sequence.

4. Cleavage and Deprotection: a. Once the synthesis is complete, treat the peptide-resin with anhydrous hydrogen fluoride (HF) or another strong acid cocktail (e.g., trifluoromethanesulfonic acid) to cleave the peptide from the resin and remove side-chain protecting groups. Scavengers such as anisole should be included to prevent side reactions. b. Precipitate the crude peptide in cold diethyl ether.

5. Purification and Characterization: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity of the synthesized peptides to a target receptor.

1. Membrane Preparation: a. Prepare cell membranes from a cell line overexpressing the target receptor. b. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

2. Assay Setup: a. In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the receptor. b. Add increasing concentrations of the unlabeled competitor peptides (the 2-bromophenylalanine-containing peptide and its analogs). c. Add the cell membrane preparation to initiate the binding reaction. d. Include control wells with no competitor (total binding) and with an excess of unlabeled ligand (non-specific binding).

3. Incubation and Filtration: a. Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium. b. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. c. Wash the filters with ice-cold assay buffer.

4. Data Analysis: a. Measure the radioactivity retained on the filters using a scintillation counter. b. Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. c. Determine the IC50 value (the concentration of peptide that inhibits 50% of specific radioligand binding). d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for peptide synthesis and a hypothetical signaling pathway that could be modulated by a bioactive peptide.

Peptide_Synthesis_Workflow Resin_Prep Resin Swelling & Preparation Coupling_1 Couple First Boc-AA Resin_Prep->Coupling_1 Deprotection Boc Deprotection (TFA/DCM) Coupling_1->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling_n Couple this compound Neutralization->Coupling_n Wash Wash Coupling_n->Wash Repeat Repeat Cycle Wash->Repeat Cleavage Cleavage from Resin (HF) Wash->Cleavage Final Cycle Repeat->Deprotection Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization

Boc-SPPS workflow for peptide synthesis.

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Peptide 2-Br-Phe Peptide Peptide->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

References

Review of literature comparing ortho, meta, and para-brominated phenylalanine in peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, enabling the fine-tuning of biological activity, metabolic stability, and pharmacokinetic profiles. Among these, brominated derivatives of phenylalanine have emerged as valuable tools. This guide offers a comparative analysis of peptides containing ortho-, meta-, and para-brominated phenylalanine (o-Br-Phe, m-Br-Phe, and p-Br-Phe). While the literature extensively covers the para-isomer, direct comparative studies with its ortho- and meta-counterparts are limited. This review synthesizes the available data, discusses the physicochemical implications of bromine's positional isomerism, and provides detailed experimental protocols for the synthesis and analysis of such modified peptides.

Introduction to Brominated Phenylalanine Isomers

The substitution of a hydrogen atom with bromine on the phenyl ring of phenylalanine introduces significant steric and electronic changes. The position of the bromine atom—ortho, meta, or para—dictates the nature of these changes and, consequently, the impact on peptide structure and function.

  • para-Bromophenylalanine (p-Br-Phe): This is the most studied isomer. The bromine at the para-position can enhance binding affinity through halogen bonding and increase hydrophobicity, potentially leading to improved occupancy of hydrophobic pockets in target proteins.

  • meta-Bromophenylalanine (m-Br-Phe): The meta-position is less electronically activating or deactivating to the ring compared to the other positions. Incorporation of m-Br-Phe has been reported in naturally occurring peptides.

  • ortho-Bromophenylalanine (o-Br-Phe): The ortho-position introduces the bulky bromine atom in close proximity to the peptide backbone, which can impose significant conformational constraints. This isomer has also been identified in natural products.

Comparative Analysis of Physicochemical and Biological Properties

Direct quantitative comparisons of the three isomers within the same peptide scaffold are scarce in the literature. However, we can infer their differential effects based on fundamental principles and studies on halogenated amino acids. The primary distinction lies in the electronic effects and steric hindrance imparted by the bromine atom at different positions.

Data Presentation

The following table summarizes quantitative data from a study on a cyclic peptide, cyclo(-Phe(X)¹-Oxz²-d-Val³-Thz⁴-Ile⁵-Oxz⁶-d-Val⁷-Thz⁸-), where various substituents were placed at the para-position of the phenylalanine residue. This data provides insight into how a para-bromine substituent influences the thermodynamics of peptide folding.

Parameterp-Br-Phep-CF₃-Phep-F-Phep-CH₃-Phep-OCH₃-Phe
ΔH° (kJ mol⁻¹) -21.4-20.5-22.3-24.4-24.9
ΔS° (J mol⁻¹ K⁻¹) -50.9-47.8-54.7-60.8-62.3
**ΔG°₂₉₈ (kJ mol⁻¹) **-6.23-6.23-5.98-6.27-6.31
Data extracted from a study on the conformational equilibrium of a cyclic peptide, highlighting the thermodynamic impact of para-substituents on phenylalanine.

This data indicates that electron-donating groups at the para-position can promote peptide folding by mitigating the entropic loss. While this study does not compare the ortho and meta isomers, it provides a quantitative basis for understanding the impact of the widely used para-bromophenylalanine modification.

Experimental Protocols

The synthesis and analysis of peptides containing brominated phenylalanine isomers typically involve standard solid-phase peptide synthesis (SPPS) followed by purification and characterization.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Bromophenylalanine

Materials:

  • Fmoc-protected amino acids (including Fmoc-o/m/p-Br-Phe-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIEA to the mixture to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Confirm complete coupling using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. For coupling of the brominated phenylalanine isomer, the coupling time may be extended to ensure completion due to potential steric hindrance.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) to confirm its molecular weight.

Mass Spectrometry Analysis of Brominated Peptides

The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum. This unique A+2 peak signature is a definitive indicator of successful incorporation of bromophenylalanine.

Visualizations

Signaling Pathway of a GPCR-Targeting Peptide Antagonist

Peptides containing brominated phenylalanine are often designed as antagonists for G-protein coupled receptors (GPCRs), such as the neurokinin-1 (NK-1) receptor for Substance P. The introduction of a bulky, hydrophobic residue like p-Br-Phe can enhance binding affinity and block the downstream signaling cascade.

Peptide Peptide Antagonist (e.g., with p-Br-Phe) Receptor GPCR (e.g., NK-1 Receptor) Peptide->Receptor Binds and Blocks G_protein G-Protein (Gq/11) Receptor->G_protein Activation Blocked PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (Blocked) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Antagonism of a GPCR signaling pathway by a brominated peptide.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines the general workflow for the synthesis, purification, and characterization of peptides containing brominated phenylalanine.

Start Start: Fmoc-Resin SPPS Solid-Phase Peptide Synthesis Start->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Purified Peptide HPLC->Pure_Peptide MS Mass Spectrometry (ESI-MS) Pure_Peptide->MS Bioassay Biological Activity Assay Pure_Peptide->Bioassay End End: Characterized Peptide MS->End Bioassay->End

Caption: Workflow for brominated peptide synthesis and characterization.

Conclusion

The incorporation of brominated phenylalanine, particularly the para-isomer, is a well-established strategy for enhancing the biological properties of peptides. While direct comparative data for ortho-, meta-, and para-brominated phenylalanine is limited, the choice of isomer can be expected to have distinct effects on peptide conformation and bioactivity due to differences in steric bulk and electronic properties. Further research directly comparing these isomers is warranted to fully elucidate their structure-activity relationships and expand the toolkit for rational peptide design. The provided protocols offer a solid foundation for researchers to synthesize and evaluate these promising modifications in their own peptide systems.

Safety Operating Guide

Navigating the Safe Disposal of BOC-PHE(2-BR)-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the meticulous management and disposal of chemical reagents such as BOC-PHE(2-BR)-OH are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with best practices in laboratory operations.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or glasses with side shields.
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If handling the compound as a powder and dust generation is likely, use a NIOSH-approved respirator with a particulate filter.

Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[1][3]

Experimental Protocol for Waste Collection and Disposal:

  • Containerization: Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled waste container.[4] Use separate, compatible containers for solid and liquid waste.

  • Labeling: Clearly label the waste container with the full chemical name: "this compound" and the appropriate hazard symbols as per your institution's and local regulations.[4] Indicate the approximate quantity of the waste material and list any solvents used.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][5]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[4][6] Provide the waste disposal service with accurate information about the composition of the waste.

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills (Solid): Carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a labeled waste container.[1][4]

  • Large Spills (Solid): Evacuate the area. Wear appropriate PPE, then sweep up and shovel the material into suitable containers for disposal.[1] Do not allow the product to enter drains.[1]

  • Liquid Spills (if dissolved): Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4] Scoop the absorbed material into a designated waste container.[6]

  • Ensure the spill area is well-ventilated and decontaminated after cleanup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste (in solvent) waste_type->liquid_waste Liquid containerize_solid Place in Labeled Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Waste Container liquid_waste->containerize_liquid storage Store in Designated Chemical Waste Area containerize_solid->storage containerize_liquid->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling BOC-PHE(2-BR)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling BOC-PHE(2-BR)-OH. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. While specific toxicological data for this compound is limited, it is prudent to handle it as a potentially hazardous substance. The following table summarizes the required PPE.

CategoryRequirementRationale
Eye Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn with goggles during procedures with a splash hazard.[1][2][3]To protect eyes from dust particles and potential chemical splashes.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and change immediately if contaminated.[1][2][4]To prevent skin contact and absorption.[1]
Body Protection A long-sleeved laboratory coat, fully buttoned.To protect skin and personal clothing from contamination.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1][2][4] If dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95) is necessary.[2][4]To prevent inhalation of the powdered chemical.[1][5]
Footwear Closed-toe shoes covering the entire foot.Standard laboratory practice to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

All operations involving this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.[1]

  • Preparation : Before starting, ensure the designated workspace is clean and uncluttered. All necessary equipment, including waste containers, should be placed within the chemical fume hood.[1]

  • Weighing : Carefully weigh the compound within the fume hood. Use disposable weighing paper or a boat to prevent contamination of the balance.[1]

  • Dissolving : If preparing a solution, add the solvent to the solid slowly to avoid splashing.[1]

  • Post-Handling : After handling, decontaminate all surfaces with an appropriate solvent and dispose of cleaning materials as hazardous waste.

  • Hygiene : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][5]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Gather Materials ppe Don Appropriate PPE prep_start->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution (if applicable) weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[1]

  • Waste Segregation : Do not mix this compound waste with other waste streams. Halogenated organic waste should be collected separately.

  • Solid Waste : All solid waste contaminated with this compound, including gloves, weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste : If this compound is in a solution, collect it in a sealed, compatible, and appropriately labeled container.

  • Container Labeling : The waste container must be clearly labeled with the full chemical name, "this compound," and relevant hazard warnings.

  • Storage : Store sealed waste containers in a designated hazardous waste storage area away from incompatible materials.

  • Final Disposal : Arrange for disposal through a licensed chemical waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures.[6][7] Under no circumstances should this chemical be disposed of in the general trash or down the drain.[7]

start Start: Waste Generation segregate Segregate Halogenated Waste start->segregate contain Collect in Labeled, Sealed Container segregate->contain store Store in Designated Area contain->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Licensed Disposal contact_ehs->end

Caption: Disposal plan for this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。